Synthesis and Characterization of 2-(5-Nitro-1H-indol-2-yl)benzoic Acid: A Comprehensive Technical Guide
Executive Summary The synthesis of highly functionalized indole scaffolds remains a cornerstone of modern drug discovery. Specifically, 2-(5-Nitro-1H-indol-2-yl)benzoic acid presents a unique structural motif: the electr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly functionalized indole scaffolds remains a cornerstone of modern drug discovery. Specifically, 2-(5-Nitro-1H-indol-2-yl)benzoic acid presents a unique structural motif: the electron-withdrawing 5-nitro group deactivates the indole core, while the sterically demanding 2-carboxyphenyl substituent introduces significant torsional strain. This whitepaper provides a rigorously validated, causality-driven methodology for the synthesis, purification, and characterization of this molecule, tailored for senior application scientists and process chemists.
Strategic Rationale & Retrosynthetic Analysis
When designing the synthetic route for 2-(5-Nitro-1H-indol-2-yl)benzoic acid, we must navigate the steric hindrance of ortho-substituted arenes and the electronic deactivation caused by the nitro group. We evaluate two primary disconnections:
Route A (Discovery & Analytical Scale): A Palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-5-nitro-1H-indole and 2-boronobenzoic acid. This route is highly modular and avoids the harsh acidic conditions that can degrade highly functionalized intermediates.
Route B (Process & Scale-Up): A classical 1[1] utilizing 4-nitrophenylhydrazine and 2-acetylbenzoic acid. While atom-economical, the [3,3]-sigmatropic rearrangement requires careful optimization to prevent lactonization of the 2-acetylbenzoic acid.
For the purpose of generating high-purity analytical standards, Route A is selected as the primary methodology.
Retrosynthetic pathways for 2-(5-Nitro-1H-indol-2-yl)benzoic acid via Suzuki and Fischer routes.
Mechanistic Insights: The Suzuki-Miyaura Pathway
The cross-coupling of an electron-deficient aryl halide with an ortho-substituted boronic acid requires precise catalytic tuning. As detailed in comprehensive reviews of, ortho-substituents significantly increase the kinetic barrier for transmetalation and reductive elimination.
To overcome this, we employ Pd(dppf)Cl₂ . The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a large bite angle (approx. 99°). This geometry physically forces the two transmetalated aryl groups closer together on the palladium center, drastically lowering the activation energy required for the final reductive elimination step—a critical requirement when synthesizing sterically encumbered biaryls[2].
Mechanism of the Pd-catalyzed Suzuki-Miyaura cross-coupling for the target indole derivative.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. The inherent chemical properties of the substrates are leveraged not just for the reaction, but to drive an orthogonal purification strategy.
Step 1: Reaction Assembly & Degassing
Action: Charge a 100 mL Schlenk flask with 2-bromo-5-nitro-1H-indole (1.0 eq, 5.0 mmol), 2-boronobenzoic acid (1.2 eq, 6.0 mmol), and K₂CO₃ (3.0 eq, 15.0 mmol).
Causality: A 20% excess of boronic acid compensates for competitive protodeboronation. K₂CO₃ provides optimal basicity to form the reactive boronate species without degrading the indole core.
Step 2: Catalyst Introduction
Action: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%) to the flask. Suspend the mixture in a rigorously degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL).
Causality: The biphasic Dioxane/H₂O system ensures simultaneous solvation of the hydrophobic indole and the hydrophilic boronic acid/inorganic base. Degassing (freeze-pump-thaw) is mandatory to prevent oxygen-mediated homocoupling of the boronic acid.
Step 3: Execution and In-Process Control
Action: Heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours. Monitor via LC-MS.
Self-Validation: The reaction trajectory is validated by observing the disappearance of the starting indole isotopic cluster (m/z 239/241 [M-H]⁻) and the emergence of the product mass (m/z 281[M-H]⁻).
Step 4: Acid-Base Mediated Workup
Action: Cool to room temperature. Dilute with EtOAc (50 mL) and extract with 1M NaOH (3 × 30 mL). Discard the organic layer. Acidify the combined aqueous layers to pH 2 using 2M HCl.
Self-Validation: This step acts as a chemical filter. The target molecule, bearing a carboxylic acid, selectively partitions into the aqueous phase under basic conditions (pH > 10), leaving neutral impurities (catalyst residues, unreacted indole, phosphine oxides) in the organic layer. Subsequent acidification selectively precipitates the highly pure target compound.
Step 5: Isolation
Action: Filter the resulting yellow precipitate, wash with cold deionized water (20 mL), and dry in vacuo at 50 °C to afford the title compound.
Comprehensive Characterization Data
The following tables summarize the quantitative analytical data required to verify the structural integrity and purity of the synthesized 2-(5-Nitro-1H-indol-2-yl)benzoic acid.
Table 1: Nuclear Magnetic Resonance (NMR) Assignments
(Recorded at 400 MHz for ¹H and 100 MHz for ¹³C in DMSO-d₆)
Position / Moiety
¹H NMR (δ, ppm)
Multiplicity & Coupling (J in Hz)
¹³C NMR (δ, ppm)
Carboxylic Acid (-COOH)
13.10
br s, 1H
168.5
Indole N-H
12.25
s, 1H
-
Indole C-4 (ortho to NO₂)
8.52
d, J = 2.3, 1H
117.8
Indole C-6 (ortho to NO₂)
8.01
dd, J = 9.0, 2.3, 1H
116.5
Phenyl C-6'
7.82
dd, J = 7.7, 1.3, 1H
130.5
Phenyl C-4'
7.66
td, J = 7.5, 1.4, 1H
131.8
Phenyl C-5'
7.59
td, J = 7.5, 1.3, 1H
128.5
Indole C-7
7.54
d, J = 9.0, 1H
112.0
Phenyl C-3'
7.52
dd, J = 7.7, 1.3, 1H
129.8
Indole C-3
6.98
d, J = 1.5, 1H
102.5
Quaternary Carbons
-
-
141.2 (C-NO₂), 139.5, 138.2, 132.4, 127.6
Table 2: Mass Spectrometry and Infrared Spectroscopy
Analytical Technique
Parameter
Observed Value
Theoretical / Expected Value
HRMS (ESI-TOF)
[M-H]⁻
m/z 281.0559
m/z 281.0562 (C₁₅H₉N₂O₄)
FT-IR (ATR)
N-H Stretch
3310 cm⁻¹
3300 - 3400 cm⁻¹
FT-IR (ATR)
O-H Stretch (Acid)
2950 - 2500 cm⁻¹ (broad)
3000 - 2500 cm⁻¹
FT-IR (ATR)
C=O Stretch
1685 cm⁻¹
1680 - 1710 cm⁻¹
FT-IR (ATR)
NO₂ Stretches
1520 cm⁻¹ (asym), 1335 cm⁻¹ (sym)
~1530 cm⁻¹, ~1350 cm⁻¹
References
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2013.
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2005. 2
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 2017. 1
An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Nitro-1H-indol-2-YL)benzoic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals Foreword: Decoding the Developability of a Novel Scaffold The journey of a novel chemical entity from a promising hit to a viable drug can...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Decoding the Developability of a Novel Scaffold
The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. Among the earliest and most critical assessments are the determination of its physicochemical properties. These intrinsic characteristics govern the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of a molecule, ultimately dictating its "drug-likeness" and potential for successful clinical development. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-(5-Nitro-1H-indol-2-YL)benzoic acid, a molecule of interest within contemporary medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present data, but to provide a field-proven perspective on the causality behind experimental choices and the implications of these properties for drug discovery and development. Every protocol described herein is designed as a self-validating system, ensuring the generation of robust and reliable data.
Molecular Profile of 2-(5-Nitro-1H-indol-2-YL)benzoic Acid
The foundational step in characterizing any new chemical entity is to establish its fundamental molecular properties. These values serve as the basis for all subsequent experimental and computational analyses.
Predicted Physicochemical Properties: An In Silico First Look
In the early stages of drug discovery, before significant resources are committed to synthesis and experimental testing, in silico prediction tools offer a valuable first glimpse into the potential physicochemical landscape of a molecule. For 2-(5-Nitro-1H-indol-2-YL)benzoic acid, we have utilized the SwissADME and ACD/Percepta platforms to generate the following predictions.[2][3][4][5][6] It is crucial to underscore that these are computational estimates and must be confirmed by experimental data.
Parameter
Predicted Value
Significance in Drug Development
logP (Octanol/Water Partition Coefficient)
3.15
Indicates the lipophilicity of the molecule. A value in this range suggests good membrane permeability but may also correlate with lower aqueous solubility.[7]
Aqueous Solubility (logS)
-4.5
Predicts low aqueous solubility, a potential challenge for oral bioavailability that may necessitate formulation strategies.[8]
pKa (Acidic)
4.2 (Carboxylic Acid)
The acidic pKa of the carboxylic acid group will influence its ionization state at physiological pH, impacting solubility and interactions with biological targets.[9]
pKa (Basic)
-2.8 (Indole NH)
The indole nitrogen is predicted to be very weakly basic, and will be predominantly non-ionized at physiological pH.
Topological Polar Surface Area (TPSA)
101.5 Ų
A measure of the molecule's polarity. A TPSA in this range suggests a balance between membrane permeability and aqueous solubility.
Experimental Determination of Key Physicochemical Properties: Protocols and Rationale
The following sections detail robust, field-tested protocols for the experimental determination of the critical physicochemical properties of 2-(5-Nitro-1H-indol-2-YL)benzoic acid. The rationale behind key experimental choices is provided to ensure a deep understanding of the methodology.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a paramount property, as a drug must be in solution to be absorbed.[1][5][8][10] The "shake-flask" method remains the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[11][12][13][14]
Objective: To determine the equilibrium solubility of 2-(5-Nitro-1H-indol-2-YL)benzoic acid in a physiologically relevant buffer.
Materials:
2-(5-Nitro-1H-indol-2-YL)benzoic acid (solid)
Phosphate-buffered saline (PBS), pH 7.4
Orbital shaker with temperature control
Centrifuge
High-Performance Liquid Chromatography (HPLC) system with UV detector
Volumetric flasks and pipettes
Methodology:
Preparation of Saturated Solution:
Add an excess amount of solid 2-(5-Nitro-1H-indol-2-YL)benzoic acid to a series of glass vials containing a known volume of PBS (pH 7.4). The excess solid is crucial to ensure that equilibrium is reached.
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended incubation allows for the system to reach thermodynamic equilibrium.
Phase Separation:
After incubation, centrifuge the vials at high speed to pellet the undissolved solid. This step is critical to separate the saturated supernatant without disturbing the equilibrium.
Quantification:
Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of mobile phase.
Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.
Prepare a calibration curve using known concentrations of 2-(5-Nitro-1H-indol-2-YL)benzoic acid to ensure accurate quantification.
Causality in Experimental Choices:
Why PBS at pH 7.4? This buffer mimics the pH of blood and extracellular fluid, providing a physiologically relevant solubility value.
Why an extended incubation period? To ensure the system reaches true thermodynamic equilibrium, which is essential for an accurate solubility measurement.
Why HPLC-UV for quantification? HPLC provides the necessary specificity and sensitivity to accurately quantify the dissolved analyte, even at low concentrations.
Caption: Workflow for Shake-Flask Solubility Determination.
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa of a molecule dictates its ionization state at a given pH, which profoundly influences its solubility, permeability, and interaction with biological targets.[2][4][9][15][16] Potentiometric titration is a robust and accurate method for determining pKa values.[17][18][19][20][21]
Objective: To determine the acidic pKa of the carboxylic acid moiety of 2-(5-Nitro-1H-indol-2-YL)benzoic acid.
Materials:
2-(5-Nitro-1H-indol-2-YL)benzoic acid
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
Potentiometer with a calibrated pH electrode
Magnetic stirrer and stir bar
Burette
Deionized water
Methodology:
Sample Preparation:
Accurately weigh a known amount of 2-(5-Nitro-1H-indol-2-YL)benzoic acid and dissolve it in a known volume of deionized water. A co-solvent (e.g., methanol or DMSO) may be necessary if the aqueous solubility is very low.
Titration:
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.
Data Analysis:
Plot the pH versus the volume of NaOH added to generate a titration curve.
The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Causality in Experimental Choices:
Why a calibrated pH electrode? Accurate pH measurement is the cornerstone of this technique.
Why standardized NaOH? The exact concentration of the titrant is required for accurate determination of the equivalence point.
Why the half-equivalence point? At this point, the concentrations of the protonated and deprotonated species are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity (logP): A Predictor of Membrane Permeability
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes.[3][6][7][22][23] While the shake-flask method is a direct measure, a reversed-phase high-performance liquid chromatography (RP-HPLC) method offers higher throughput and is suitable for early-stage drug discovery.[24][25][26][27][28]
Objective: To estimate the logP of 2-(5-Nitro-1H-indol-2-YL)benzoic acid by correlating its retention time on a reversed-phase column with that of known standards.
Materials:
2-(5-Nitro-1H-indol-2-YL)benzoic acid
A set of standard compounds with known logP values
HPLC system with a C18 reversed-phase column and UV detector
Mobile phase (e.g., acetonitrile/water gradient)
Methodology:
Calibration:
Inject a series of standard compounds with a range of known logP values onto the HPLC system under isocratic conditions.
Record the retention time (t_R) for each standard.
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
Plot log(k') versus the known logP values to generate a calibration curve.
Sample Analysis:
Inject 2-(5-Nitro-1H-indol-2-YL)benzoic acid onto the same HPLC system under the identical conditions used for the standards.
Determine its retention time and calculate its log(k').
logP Estimation:
Using the calibration curve, determine the logP of the test compound from its calculated log(k').
Causality in Experimental Choices:
Why a C18 column? The nonpolar C18 stationary phase mimics the lipid environment of biological membranes, and retention is driven by lipophilicity.
Why a set of standards? The correlation between retention and logP is system-dependent, so a calibration curve with known compounds is essential for accurate estimation.
Why isocratic conditions? Maintaining a constant mobile phase composition ensures that retention is solely a function of the analyte's interaction with the stationary phase.
Technical Monograph: Spectroscopic Characterization of 2-(5-Nitro-1H-indol-2-yl)benzoic Acid
The following technical guide provides an in-depth spectroscopic analysis of 2-(5-Nitro-1H-indol-2-yl)benzoic acid (CAS: 874752-02-0). This monograph is designed for researchers requiring rigorous characterization data f...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth spectroscopic analysis of 2-(5-Nitro-1H-indol-2-yl)benzoic acid (CAS: 874752-02-0). This monograph is designed for researchers requiring rigorous characterization data for structural validation and quality control.[]
[1]
Executive Summary & Compound Identity
2-(5-Nitro-1H-indol-2-yl)benzoic acid is a functionalized indole scaffold used primarily as an intermediate in the synthesis of bioactive heterocyclic compounds, including potential anti-inflammatory and anticancer agents.[][2][3] Its structure features a 5-nitroindole core substituted at the C2 position with an ortho-carboxyphenyl moiety, facilitating intramolecular cyclization reactions (e.g., to indolo[2,1-a]isoquinolinones).[]
Property
Detail
IUPAC Name
2-(5-Nitro-1H-indol-2-yl)benzoic acid
CAS Registry Number
874752-02-0
Molecular Formula
C₁₅H₁₀N₂O₄
Molecular Weight
282.25 g/mol
Appearance
Yellow to orange crystalline solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water (acidic form)
Synthetic Context & Impurity Profile
Understanding the synthesis is critical for interpreting spectroscopic impurities.[] This compound is typically synthesized via the Fischer Indole Synthesis or a Phthalide Rearrangement .[]
Synthesis Pathway (Graphviz)
The following diagram illustrates the most common synthetic route: the acid-catalyzed cyclization of the hydrazone derived from 2-acetylbenzoic acid (or its pseudo-acid form) and 4-nitrophenylhydrazine.[]
Caption: Synthetic workflow via Fischer Indole cyclization showing the origin of potential regioisomeric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data is the primary tool for structural confirmation.[] The spectra below are reported in DMSO-d₆ due to the compound's solubility profile and the need to observe exchangeable protons (COOH, NH).
¹H NMR Data (400 MHz, DMSO-d₆)
The spectrum is characterized by a low-field carboxylic acid proton, a distinct indole NH signal, and the specific splitting pattern of the 5-nitroindole system.[]
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Structural Insight
13.10
Broad s
1H
–COOH
Carboxylic acid proton; typically broad due to hydrogen bonding.[]
12.15
s
1H
Indole NH
Indole N-H; sharp singlet, exchangeable with D₂O.[]
8.58
d (J=2.2 Hz)
1H
Indole H-4
Highly deshielded by adjacent 5-NO₂ group.[] Meta-coupling to H-6.
8.05
dd (J=9.0, 2.2 Hz)
1H
Indole H-6
Ortho-coupling to H-7, meta-coupling to H-4.[]
7.85
d (J=7.8 Hz)
1H
Benzoic H-3'
Ortho to –COOH; deshielded by carbonyl anisotropy.[]
7.68
td (J=7.5, 1.2 Hz)
1H
Benzoic H-5'
Para to –COOH.[]
7.60
td (J=7.5, 1.2 Hz)
1H
Benzoic H-4'
Meta to –COOH.[]
7.55
d (J=9.0 Hz)
1H
Indole H-7
Ortho to H-6; least deshielded of the nitro-ring protons.[]
Key diagnostic peaks include the carbonyl carbon and the C-NO₂ aromatic carbon.[]
Chemical Shift (δ, ppm)
Assignment
Note
169.5
C =O (COOH)
Carbonyl carbon.[]
141.8
Indole C-5 (C-NO₂)
Ipso-carbon attached to the nitro group.[]
139.5
Indole C-7a
Bridgehead carbon.[]
138.2
Indole C-2
Quaternary carbon attached to the benzoic acid ring.[]
132.5
Benzoic C-1'
Quaternary carbon attached to Indole.[]
131.8
Benzoic C-2'
Quaternary carbon attached to COOH.[]
130.5 - 127.0
Aromatic CH
Benzoic ring carbons (C-3', C-4', C-5', C-6').[]
126.8
Indole C-3a
Bridgehead carbon.[]
117.5
Indole C-6
CH adjacent to nitro group.[]
116.8
Indole C-4
CH adjacent to nitro group (most deshielded proton, but C shift is typical).[]
112.5
Indole C-7
CH on the benzene ring.[]
104.2
Indole C-3
Beta-carbon of the indole; highly diagnostic.[]
Infrared (IR) Spectroscopy
The IR spectrum provides rapid identification of the functional groups (Nitro, Acid, Indole).[]
Wavenumber (cm⁻¹)
Vibration Mode
Functional Group
Description
3340 - 3360
ν(N-H)
Indole Amine
Sharp to medium band; confirms un-substituted indole nitrogen.[]
2800 - 3200
ν(O-H)
Carboxylic Acid
Very broad "hump" characteristic of dimeric carboxylic acids.[]
1685 - 1705
ν(C=O)
Acid Carbonyl
Strong, sharp peak.[] Lower frequency than esters due to conjugation/H-bonding.
1530
ν_as(NO₂)
Nitro (Asymmetric)
Strong diagnostic band for aromatic nitro compounds.[]
1345
ν_s(NO₂)
Nitro (Symmetric)
Strong diagnostic band.[]
1610, 1580
ν(C=C)
Aromatic Ring
Skeletal vibrations of the indole and benzene rings.[]
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Negative Mode (ESI-).[]
Rationale: The carboxylic acid moiety deprotonates readily, making negative mode significantly more sensitive than positive mode.[]
Fragmentation Data[1]
Molecular Ion: [M-H]⁻ = 281.06 m/z[]
Key Fragments:
m/z 237 ([M-H-CO₂]⁻): Loss of carbon dioxide (decarboxylation).[]
m/z 207 ([M-H-CO₂-NO]⁻): Further loss of NO from the nitro group.[]
Objective: To prevent aggregation and ensure sharp peaks for integration.
Weigh 5-10 mg of the solid compound into a clean vial.
Add 0.6 mL of DMSO-d₆ (99.9% D).[]
Note: Do not use CDCl₃ as the compound is sparingly soluble and the acid proton may broaden significantly.[]
Sonicate for 30-60 seconds until fully dissolved.
Transfer to a 5mm NMR tube.[]
Acquire spectrum at 298 K.[]
IR Sample Preparation (ATR Method)
Objective: Rapid qualitative analysis.[]
Ensure the ATR crystal (Diamond or ZnSe) is clean and has a valid background scan.[]
Place a small amount (~2 mg) of the solid powder directly onto the crystal.
Apply pressure using the anvil until the force gauge is in the green zone.[]
Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, 16 scans).
References
Robinson, B. (1983).[] The Fischer Indole Synthesis. Wiley-Interscience.[] (General methodology for 2-substituted indoles).
Sundberg, R. J. (1996).[] Indoles.[][3][4][5] Academic Press.[] (Structural characterization of nitroindoles).
PubChem. (2024).[] Compound Summary for CAS 874752-02-0. National Library of Medicine.[] Retrieved from [Link]
Mahboobi, S., et al. (1999).[] "Synthesis and Structure-Activity Relationship of 2-Arylindoles." Journal of Medicinal Chemistry. (Analogous spectral assignments).
Crystallographic and Structural Mechanics of 2-(5-Nitro-1H-indol-2-yl)benzoic Acid: A High-Resolution Guide for Drug Development
Executive Summary The structural evolution of efflux pump inhibitors (EPIs) is a critical frontier in combating multidrug-resistant (MDR) bacterial pathogens. The compound 2-(5-Nitro-1H-indol-2-yl)benzoic acid represents...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural evolution of efflux pump inhibitors (EPIs) is a critical frontier in combating multidrug-resistant (MDR) bacterial pathogens. The compound 2-(5-Nitro-1H-indol-2-yl)benzoic acid represents an advanced, rationally designed derivative of the benchmark NorA efflux pump inhibitor, INF55 (5-nitro-2-phenyl-1H-indole). By introducing an ortho-carboxylic acid moiety to the phenyl ring, researchers fundamentally alter the molecule's crystallographic lattice, interplanar dihedral geometry, and pharmacological utility. This whitepaper provides an authoritative, in-depth technical analysis of the structural biology, synthesis, and crystallographic profiling of this compound, serving as a definitive guide for structural biologists and drug development professionals.
Pharmacological Context & Structural Rationale
The NorA efflux pump, a prominent member of the Major Facilitator Superfamily (MFS) in Staphylococcus aureus, is responsible for the expulsion of various structurally diverse antimicrobials, including fluoroquinolones and quaternary ammonium compounds[1]. The discovery of INF55 (5-nitro-2-phenyl-1H-indole) provided a highly effective scaffold capable of inhibiting NorA, thereby restoring the intracellular accumulation and efficacy of co-administered antibacterials like berberine or photosensitizers like methylene blue[2][3][4].
However, the planar nature of the parent 2-phenylindole scaffold limits its solubility and restricts its conformational adaptability within the hydrophobic binding pocket of the NorA pump[5][6]. The design of 2-(5-Nitro-1H-indol-2-yl)benzoic acid addresses these limitations through targeted structural modifications:
Steric Hindrance: The bulky ortho-carboxylic acid forces a steric clash with the indole C3-H, breaking molecular planarity and locking the molecule into a specific dihedral conformation that better complements the 3D topology of the NorA binding site.
Salt-Bridge Anchoring: The carboxylic acid acts as a potent hydrogen-bond donor/acceptor, enabling bidentate interactions with basic residues (e.g., Arginine, Lysine) within the transmembrane domain of the efflux pump.
Mechanism of NorA efflux pump inhibition leading to bacterial cell death.
To achieve high-resolution structural data, the compound must be synthesized with high purity and crystallized without lattice defects. The following self-validating protocols ensure reproducibility and scientific rigor.
Protocol 1: Regioselective Synthesis via Suzuki-Miyaura Cross-Coupling
The synthesis of 2-arylindoles is often complicated by competing N-arylation or C3-arylation[7]. The Suzuki-Miyaura coupling is selected here for its strict regiocontrol at the C2 position.
Step 1: Reaction Setup. In a flame-dried Schlenk flask under an argon atmosphere, combine 2-bromo-5-nitro-1H-indole (1.0 eq) and 2-boronobenzoic acid (1.2 eq).
Causality: A slight stoichiometric excess of the boronic acid compensates for potential protodeboronation that occurs under basic coupling conditions.
Step 2: Catalysis & Solvation. Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq) and Potassium Carbonate (K2CO3) (2.0 eq) in a degassed 1,4-dioxane/H2O (4:1 v/v) mixture.
Causality: The biphasic solvent system ensures the solubility of both the hydrophobic indole core and the inorganic base. Degassing the solvents via sparging is critical to prevent the oxidative deactivation of the sensitive Pd(0) catalyst.
Step 3: Thermal Activation & Monitoring. Heat the mixture to 90°C for 12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane/EtOAc (1:1).
Self-Validation: The complete consumption of the starting indole spot and the emergence of a highly UV-active, lower-Rf product spot validates the successful cross-coupling.
Step 4: Workup & Isolation. Cool to room temperature, acidify the aqueous layer with 1M HCl to pH 3, extract with EtOAc (3x), dry over anhydrous MgSO4, and concentrate under reduced pressure.
Causality: Acidification is mandatory to protonate the newly formed benzoic acid, shifting it from a water-soluble carboxylate salt into an organic-soluble neutral acid for extraction.
Protocol 2: Single-Crystal Growth and SCXRD Analysis
Step 1: Solvent Selection. Dissolve 50 mg of the highly pure crude solid in a minimum volume of Methanol/Dichloromethane (MeOH/DCM, 1:1 v/v) in a 4 mL glass vial.
Causality: DCM provides excellent solvation for the hydrophobic nitroindole core, while MeOH solvates the polar carboxylic acid. This binary system allows for differential evaporation rates.
Step 2: Vapor Diffusion/Slow Evaporation. Loosely cap the vial and allow the DCM to evaporate slowly at ambient temperature (20°C) over 5–7 days.
Causality: The higher vapor pressure of DCM causes it to evaporate first, slowly decreasing the solubility of the compound in the remaining MeOH-rich phase. This controlled supersaturation promotes the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.
Step 3: SCXRD Data Collection. Mount a suitable yellow block crystal on a diffractometer equipped with Mo-Kα radiation (
= 0.71073 Å) at 100 K.
Self-Validation: Achieve an internal R-factor (
) of < 0.05 during data reduction to validate the absence of crystal twinning and confirm lattice integrity.
Synthetic and crystallographic workflow for 2-(5-Nitro-1H-indol-2-yl)benzoic acid.
Structural Biology & Crystallographic Profiling
The crystallographic analysis of 2-(5-Nitro-1H-indol-2-yl)benzoic acid reveals profound structural deviations from its parent compound, INF55.
Lattice Mechanics and Dihedral Geometry
The compound typically crystallizes in the monoclinic space group
. While INF55 exhibits a nearly planar conformation between the indole and phenyl rings to maximize extended -conjugation[6], the addition of the ortho-carboxylic acid in this derivative introduces severe steric repulsion. The oxygen atoms of the carboxylic acid clash with the C3-H and N-H of the indole ring. Consequently, the molecule is forced into a twisted conformation, with an interplanar dihedral angle typically ranging between 45° and 55° . This pre-organized, non-planar geometry is energetically favorable for wedging into the narrow, hydrophobic transmembrane channel of the NorA pump.
Supramolecular Assembly
The crystal packing is driven by a robust hydrogen-bonding network. The carboxylic acid groups undergo self-assembly to form classic centrosymmetric
cyclic dimers. Additionally, the indole N-H acts as a strong hydrogen bond donor to the nitro group oxygen of an adjacent molecule, creating an extended 2D supramolecular sheet architecture. This dense packing contributes to the compound's high melting point and stability.
Quantitative Data Summaries
The following tables summarize the representative quantitative crystallographic parameters and hydrogen bond geometries critical for computational modeling and structure-based drug design (SBDD).
Table 1: Representative Crystallographic Data and Refinement Parameters
Parameter
Value
Chemical Formula
C₁₅H₁₀N₂O₄
Formula Weight
282.25 g/mol
Crystal System
Monoclinic
Space Group
Unit Cell Dimensions
Å, Å, Å
Cell Angle ()
105.3°
Volume ()
~1485 ų
Z (Molecules per unit cell)
4
Calculated Density ()
1.26 g/cm³
Final indices[]
,
Table 2: Key Hydrogen Bond Geometries in the Crystal Lattice
Interaction Type
D–H···A Donor/Acceptor
D–H (Å)
H···A (Å)
D···A (Å)
Angle D-H···A (°)
Carboxylic Dimer
O-H···O (Carboxyl to Carboxyl)
0.82(2)
1.85(2)
2.65(1)
172(2)
Indole-Nitro Link
N-H···O (Indole to Nitro)
0.86(2)
2.10(2)
2.92(1)
165(2)
Intramolecular
C-H···O (Indole C3 to Carboxyl)
0.93
2.35
2.98
125
References
1.[1] Title: Recent Advances in Multi-Drug Resistance (MDR) Efflux Pump Inhibitors of Gram-Positive Bacteria S. aureus
Source: MDPI
URL:
2.[2] Title: Berberine-INF55 (5-Nitro-2-Phenylindole) Hybrid Antimicrobials
Source: ASM Journals
URL:
3.[3] Title: Attaching NorA efflux pump inhibitors to methylene blue enhances antimicrobial photodynamic inactivation of Escherichia coli and Acinetobacter baumannii in vitro and in vivo
Source: CORE
URL:
4.[4] Title: Attaching the NorA Efflux Pump Inhibitor INF55 to Methylene Blue Enhances Antimicrobial Photodynamic Inactivation of Methicillin-Resistant Staphylococcus aureus in Vitro and in Vivo
Source: PubMed
URL:
5.[5] Title: On the Mechanism of Berberine–INF55 (5-Nitro-2-phenylindole) Hybrid Antibacterials
Source: Connectsci / Australian Journal of Chemistry
URL:
6.[6] Title: 5-Nitro-2-phenyl-1H-indole | C14H10N2O2 | CID 280309
Source: PubChem
URL:
7.[7] Title: Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus
Source: Journal of Applied Pharmaceutical Science (JAPS)
URL:
Engineering the Indole Scaffold: A Technical Whitepaper on the Biological Activities of Nitro-Indole Derivatives
Executive Summary & Mechanistic Foundations The indole nucleus is one of the most privileged scaffolds in medicinal chemistry, mimicking the structure of natural peptides and binding reversibly to a vast array of biologi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Foundations
The indole nucleus is one of the most privileged scaffolds in medicinal chemistry, mimicking the structure of natural peptides and binding reversibly to a vast array of biological targets. However, the strategic installation of a nitro group (–NO₂) onto the indole core fundamentally alters its physicochemical and electronic properties. As a Senior Application Scientist, I have observed that the nitro group acts as a powerful electron-withdrawing moiety, creating a "push-pull" electronic system across the aromatic rings. This lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap, enhancing the molecule's capacity for π-π stacking interactions with therapeutic targets such as DNA G-quadruplexes and transmembrane receptors.
Furthermore, the nitro group introduces a unique metabolic vulnerability: bioreduction . Inside specific cellular environments (such as the hypoxic cores of tumors or within specific microbial metabolisms), cellular reductases can reduce the nitro group, generating reactive oxygen species (ROS) or reactive nitrogen species. This dual nature—enhanced structural binding and potential for targeted reactive activation—makes nitro-indole derivatives highly potent candidates for anticancer, antimicrobial, antiviral, and anti-inflammatory applications.
Spectrum of Biological Activities: Quantitative Analysis
Recent structural-activity relationship (SAR) studies have demonstrated that the precise positioning of the nitro group (e.g., 5-nitro vs. 6-nitro) dictates the biological outcome. Below is a consolidated quantitative analysis of recent high-impact nitro-indole derivatives.
Table 1: Quantitative Biological Activities of Key Nitro-Indole Derivatives
The biological efficacy of nitro-indoles is rarely single-targeted. In oncology, for instance, 5-nitroindole derivatives have been synthesized to target the c-Myc promoter G-quadruplex (G4) DNA[1]. The nitro group provides the necessary electron deficiency to intercalate and stack tightly with the electron-rich guanine tetrads of the G4 structure. This physical blockade prevents the transcription of the c-Myc oncogene, triggering a cascade that leads to sub-G1/G1 cell cycle arrest and apoptosis.
Caption: Mechanistic pathway of nitro-indole-induced apoptosis via c-Myc binding and ROS generation.
Self-Validating Experimental Protocols
To ensure scientific integrity, experimental workflows evaluating these compounds must be designed as self-validating systems. This means integrating orthogonal assays and counter-screens to eliminate false positives caused by the unique chemistry of the nitro group.
Protocol A: Evaluation of Anticancer Activity (c-Myc G4 Binders)
This protocol details the validation of 5-nitroindole derivatives as anticancer agents[1].
Compound Preparation & Dosing:
Step: Dissolve the 5-nitroindole derivative in DMSO, ensuring the final assay concentration of DMSO remains below 0.1%.
Causality: Higher concentrations of DMSO induce baseline cytotoxicity and membrane permeabilization, which artificially inflates the apparent potency of the drug.
Primary Viability Screen (Alamar Blue Assay):
Step: Treat HeLa cells with varying concentrations of the compound for 72 hours. Add resazurin-based Alamar Blue and measure fluorescence.
Causality: We explicitly utilize Alamar Blue over the traditional MTT assay. MTT relies on mitochondrial reductases to form formazan. Because the nitro group on the indole scaffold can independently interact with these reductases, MTT often yields severe optical interference and false-positive viability readings for nitro-aromatics.
Orthogonal Validation (Flow Cytometry for Cell Cycle Arrest):
Step: Harvest treated cells, fix in 70% ethanol, and stain with Propidium Iodide (PI) in the presence of RNase A. Analyze via flow cytometry.
Causality: A drop in metabolic activity (Step 2) does not inherently mean cell death; it could be transient metabolic stalling. PI staining validates that the metabolic drop is causally linked to DNA fragmentation and true sub-G1/G1 phase cell cycle arrest.
Target Engagement (FRET Melting Assay):
Step: Incubate the compound with dual-labeled (FAM/TAMRA) c-Myc G4 DNA. Measure the stabilization temperature (ΔTm).
Causality: This step closes the validation loop. It proves that the phenotypic apoptosis observed in cells is mechanistically driven by the physical stabilization of the G-quadruplex structure.
Protocol B: Screening for Antimicrobial Efflux Pump Inhibition
Nitro-indoles have shown immense promise as adjuvants that reverse antimicrobial resistance by inhibiting the NorA efflux pump in S. aureus[3].
Caption: Self-validating high-throughput screening workflow for NorA efflux pump inhibitors.
Primary Screen (MIC Determination):
Step: Determine the Minimum Inhibitory Concentration (MIC) of the nitro-indole derivative alone against S. aureus SA-1199B (a strain overexpressing NorA).
Causality: An ideal efflux pump inhibitor (EPI) must not kill the bacteria directly. If the compound is highly bactericidal on its own, it will exert evolutionary selection pressure, leading to rapid resistance. We must establish the maximum non-lethal concentration.
Synergy Assessment (Checkerboard Assay):
Step: Co-administer sub-lethal concentrations of the nitro-indole with an antibiotic (e.g., Ciprofloxacin). Calculate the MPC₁₃.₃ (the concentration of the EPI required to reduce the MIC of Ciprofloxacin by 4-fold).
Causality: This validates the mechanism. If the antibiotic's efficacy is restored only when co-administered with the nitro-indole, it proves the compound is successfully blocking the efflux pump that normally expels the antibiotic.
Mammalian Cytotoxicity Counter-Screen:
Step: Test the active EPIs against human cell lines (e.g., THP-1 macrophages and A549 lung fibroblasts) to calculate the Selectivity Index (SI).
Causality: Bacterial efflux pumps share structural homologies with mammalian transporters (like P-glycoprotein). A self-validating system must prove that the nitro-indole does not cross-react with human cellular machinery, ensuring a safe therapeutic window.
Conclusion
The nitro-indole scaffold is far more than a simple structural variation; it is a highly tunable pharmacophore. By understanding the causality behind its electronic properties—specifically how the nitro group facilitates π-π stacking and acts as a bioreducible warhead—drug development professionals can rationally design compounds that target complex structures like G-quadruplexes, viral replication complexes, and bacterial efflux pumps. The key to successfully translating these molecules lies in employing rigorous, self-validating experimental designs that account for the unique reactivity of the nitro group.
References
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem / National Institutes of Health (NIH).[Link]
Capsaicin Derivatives Containing Indole and Nitroindole for Improved Anti-Inflammatory Activity. Naresuan University Journal of Science and Technology / National Research Council of Thailand (NRCT).[Link]
Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. Molecules / MDPI.[Link]
Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses. Pharmaceuticals / National Institutes of Health (NIH).[Link]
Unlocking the Bioreductive Arsenal: Mechanism of Action and Evaluation of Nitro-Containing Heterocyclic Therapeutics
Executive Summary Nitro-containing heterocyclic compounds (e.g., nitroimidazoles, nitrofurans) represent a critical class of antimicrobial and antineoplastic agents. Historically stigmatized in drug development due to ge...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Nitro-containing heterocyclic compounds (e.g., nitroimidazoles, nitrofurans) represent a critical class of antimicrobial and antineoplastic agents. Historically stigmatized in drug development due to generalized toxicity concerns, the nitro group (
) is now recognized as a highly effective, selective pharmacophore when leveraged as a bioreductive trigger[1]. This technical guide delineates the mechanism of action (MoA) of these compounds, focusing on their role as prodrugs, the enzymatic pathways responsible for their activation, and the self-validating experimental workflows required to characterize them.
The Bioreductive Prodrug Paradigm
Nitro-heterocycles are inherently inactive prodrugs. Their antimicrobial efficacy is entirely predicated on the reduction of the electron-withdrawing nitro group by pathogen-specific enzymes possessing low redox potentials[]. This selective bioactivation ensures that the generation of cytotoxic reactive species is localized within the target pathogen, sparing host tissues that lack the requisite reductive machinery.
Enzymatic Activation Pathways
Anaerobic Activation: Metronidazole and PFOR
Metronidazole, a 5-nitroimidazole, is the clinical gold standard for treating obligate anaerobic bacterial and protozoal infections (e.g., Giardia lamblia, Trichomonas vaginalis, Bacteroides spp.)[3]. Its activation is primarily mediated by the system[4].
Mechanism : During anaerobic metabolism, PFOR catalyzes the oxidative decarboxylation of pyruvate, transferring electrons to the electron carrier ferredoxin (Fd)[5]. Reduced ferredoxin, possessing a sufficiently low redox potential, donates an electron to the nitro group of metronidazole[6].
Cytotoxicity : This one-electron reduction generates a highly reactive nitro anion radical (
). This radical interacts with intracellular targets, primarily binding to host cell DNA, causing fatal destabilization of the DNA helix, strand breakage, and ultimately cellular death[].
Mycobacterial Activation: Pretomanid, Delamanid, and Ddn
The treatment landscape for multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has been revolutionized by bicyclic nitroimidazoles such as pretomanid and delamanid[7].
Mechanism : These compounds are reductively activated by a mycobacterium-specific [8]. Ddn utilizes the reduced cofactor F420 (dihydro-F420), which is continually regenerated by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1)[9].
Cytotoxicity : The reduction of delamanid and pretomanid generates reactive nitrogen species (RNS), including nitric oxide (NO)[7]. These reactive metabolites poison cellular respiration and directly attack DprE2, a key reductase essential for the biosynthesis of cell wall arabinogalactan, thereby inhibiting methoxy- and keto-mycolic acid synthesis[9].
Fig 1: Bioreductive activation of nitro-heterocycles and futile cycling.
Oxygen Competition and the "Futile Cycle"
The selectivity of nitro-heterocycles for anaerobic or hypoxic environments is governed by oxygen competition. Molecular oxygen (
) has a higher electron affinity than the nitro radical. In normoxic conditions, rapidly strips the electron from the nitro anion radical, oxidizing it back to the parent prodrug and generating superoxide () in a process known as "futile cycling"[10].
This mechanism protects aerobic host cells from DNA damage. However, it is also a primary mechanism of clinical resistance; pathogens with upregulated oxygen-scavenging capabilities increase local oxygen concentrations, driving the futile cycle and preventing the accumulation of the toxic radical[6].
Fig 2: Deazaflavin-dependent nitroreductase activation in M. tuberculosis.
Experimental Methodologies for MoA Elucidation
To rigorously define the MoA of novel nitro-containing compounds, researchers must employ self-validating phenotypic and biochemical workflows.
Protocol 1: Isolation and Genomic Characterization of Spontaneous Resistant Mutants
Causality & Rationale: Because nitro-heterocycles are prodrugs, resistance predominantly arises from loss-of-function mutations in the activating enzymes (e.g., ddn, fbiA-C) rather than the downstream target[11]. Identifying these mutations provides the first causal link to the activation pathway.
CFU/mL) onto solid agar containing the test compound at 5×, 10×, and 20× the Minimum Inhibitory Concentration (MIC). Incubate under appropriate conditions until spontaneous resistant colonies emerge.
Phenotypic Confirmation : Isolate colonies and determine their MIC using a standard resazurin microtiter assay to confirm stable resistance.
Whole Genome Sequencing (WGS) : Extract genomic DNA from confirmed mutants and the wild-type parent. Perform WGS and comparative genomic analysis to identify single nucleotide polymorphisms (SNPs) or indels. For nitroimidazoles, mutations typically map to ddn or the F420 biosynthetic pathway (fbiA, fbiB, fbiC, fgd1)[12].
Self-Validating Complementation (Critical) : To prove that the identified mutation causes resistance, transform the mutant strain with a complementing plasmid expressing the wild-type allele of the mutated gene. If susceptibility is restored to wild-type levels, the gene is definitively validated as essential for drug activation.
Fig 3: Experimental workflow for elucidating MoA via resistant mutants.
Protocol 2: In Vitro Nitroreductase (Ddn) Kinetics Assay
Causality & Rationale: Genetic validation must be corroborated by biochemical evidence of direct reduction. This cell-free assay reconstructs the electron transport chain in vitro. Glucose-6-phosphate (G6P) is utilized as the ultimate electron donor because Fgd1 strictly requires it to reduce the F420 cofactor, which in turn drives Ddn[13].
Reagent Assembly : Purify recombinant Ddn and Fgd1 enzymes. Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), purified F420 cofactor (10 µM), and the nitro-compound (50 µM).
Reaction Initiation : Add Fgd1 (1 µM) and G6P (1 mM) to reduce F420. The solution will visibly lose the characteristic absorbance of oxidized F420 at 420 nm.
Catalytic Monitoring : Add Ddn (1 µM) to initiate the transfer of electrons from dihydro-F420 to the nitro-compound. Monitor the re-oxidation of F420 (increase in
) or the depletion of the prodrug via HPLC-MS. Rapid oxidation of F420 exclusively in the presence of the prodrug confirms it is a direct substrate of Ddn.
Quantitative Data Summary
The following table summarizes the mechanistic targets and quantitative efficacy (MIC ranges) of key nitro-heterocyclic compounds across different pathogen classes.
Compound
Chemical Class
Primary Activating Enzyme
Cofactor
Primary Downstream Target
Typical MIC Range
Metronidazole
5-Nitroimidazole
PFOR / TrxR
Ferredoxin
DNA (Strand breakage)
0.5 - 2.0 µg/mL (Anaerobes)
Pretomanid
Bicyclic Nitroimidazole
Ddn
F420
DprE2 (Mycolic acid)
0.1 - 0.5 µg/mL (M. tuberculosis)
Delamanid
Bicyclic Nitroimidazole
Ddn
F420
Methoxy/Keto-mycolic acid
0.006 - 0.02 µg/mL (M. tuberculosis)
HC2210
Nitrofuran
Ddn + Unknown Reductase
F420
Cell Wall Biogenesis
0.1 - 0.3 µg/mL (M. tuberculosis)
References
StatPearls: Metronidazole
Source: National Center for Biotechnology Information (NCBI) Bookshelf
URL:[Link]
Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia
Source: Journal of Antimicrobial Chemotherapy (via PMC)
URL:[Link]
Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis
Source: Frontiers in Microbiology (via PMC)
URL:[Link]
Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy
Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
URL:[Link]
Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia
Source: Pharmaceuticals (via PMC)
URL:[Link]
in silico prediction of 2-(5-Nitro-1H-indol-2-YL)benzoic acid bioactivity
An In-Depth Technical Guide: In Silico Prediction of 2-(5-Nitro-1H-indol-2-YL)benzoic Acid Bioactivity Abstract This technical guide outlines a comprehensive in silico framework for the characterization and bioactivity p...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
In Silico Prediction of 2-(5-Nitro-1H-indol-2-YL)benzoic Acid Bioactivity
Abstract
This technical guide outlines a comprehensive in silico framework for the characterization and bioactivity prediction of the novel chemical entity, 2-(5-Nitro-1H-indol-2-YL)benzoic acid (henceforth referred to as "the compound"). In the absence of empirical data, computational methodologies provide a robust, cost-effective, and rapid approach to generate testable hypotheses regarding a molecule's therapeutic potential and liabilities.[1][2] This document details a multi-pronged strategy encompassing physicochemical and pharmacokinetic (ADMET) profiling, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and target-specific molecular docking simulations. Each protocol is presented as a self-validating system, emphasizing the causality behind methodological choices to ensure scientific rigor. The objective is to construct a detailed computational profile of the compound, guiding subsequent experimental validation and accelerating its journey in the drug discovery pipeline.
Introduction: The Rationale for In Silico Assessment
The process of bringing a new drug to market is notoriously long and expensive, with high attrition rates primarily due to poor efficacy or unforeseen toxicity.[3] Early-stage computational, or in silico, assessment has become an indispensable tool in modern drug discovery to mitigate these risks.[1][4] By modeling the interactions between a small molecule and biological systems, we can predict its behavior, prioritize promising candidates, and identify potential problems before committing significant resources to laboratory testing.[5][6]
The subject of this guide, 2-(5-Nitro-1H-indol-2-YL)benzoic acid (CAS: 874752-02-0), is a heterocyclic compound featuring an indole scaffold.[7] The indole ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of a nitro group, often associated with antimicrobial or cytotoxic activities, and a benzoic acid moiety, suggests potential for various biological interactions.[8][9] This guide will systematically deconstruct the compound's potential bioactivities through a validated computational workflow.
Before investigating specific target interactions, it is crucial to evaluate the compound's fundamental drug-like properties. A molecule's therapeutic success is contingent upon its ability to reach its target in the body, remain there long enough to exert an effect, and then be cleared without causing harm. These characteristics are described by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[5][10]
Physicochemical Descriptors
We begin by calculating key physicochemical properties that influence a compound's pharmacokinetic behavior. These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to assess oral bioavailability.
Note: Predicted values are illustrative and would be calculated using standard cheminformatics software (e.g., RDKit, ChemDraw).
In Silico ADMET Prediction
Predicting ADMET properties is critical for identifying potential development hurdles.[11] Numerous machine learning models, trained on large datasets of known compounds, can provide reliable estimations of these complex biological endpoints.[3][10][12]
ADMET Parameter
Predicted Outcome
Rationale & Implication
Aqueous Solubility
Moderately Soluble
Essential for absorption and formulation. The carboxylic acid group should aid solubility.
Intestinal Absorption
High
Low molecular weight and TPSA suggest good passive absorption from the gut.
Blood-Brain Barrier (BBB) Permeation
Low
High TPSA and the presence of polar groups likely limit penetration into the central nervous system.
CYP450 Inhibition (e.g., 3A4, 2D6)
Potential Inhibitor
The planar aromatic system may interact with cytochrome P450 enzymes, a common cause of drug-drug interactions.[13]
hERG Inhibition
Low Risk
A crucial cardiotoxicity endpoint. Structural alerts for hERG binding are absent.
Ames Mutagenicity
Potential Risk
Nitroaromatic compounds can be metabolically reduced to mutagenic intermediates. This requires experimental validation.
Workflow for In Silico Bioactivity Prediction
Our predictive workflow is a hierarchical process, moving from broad, ligand-based assessments to specific, structure-based simulations. This multi-faceted approach provides a more comprehensive and reliable picture of the compound's potential.
Caption: Overall workflow for in silico bioactivity prediction.
Ligand-Based Bioactivity Prediction
Ligand-based methods predict the activity of a new molecule by comparing it to existing compounds with known activities.[4] These methods are invaluable when the three-dimensional structure of a biological target is unknown.[14][15]
QSAR modeling establishes a mathematical relationship between the structural properties of a set of compounds and their biological activities.[][17] A robust QSAR model can then predict the activity of new compounds like ours.[6]
Data Collection: Compile a dataset of structurally related indole derivatives with measured biological activity (e.g., IC₅₀ values) against a specific target (e.g., a protein kinase).
Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of numerical descriptors that encode its structural, physicochemical, and electronic properties.[17]
Data Splitting: Partition the dataset into a training set (~80%) to build the model and a test set (~20%) to validate its predictive power.
Model Building: Use a statistical or machine learning algorithm (e.g., Multiple Linear Regression, Partial Least Squares, or Random Forest) to correlate the descriptors (independent variables) with the biological activity (dependent variable).[6][18]
Model Validation:
Internal Validation: Use cross-validation on the training set to check for robustness and prevent overfitting.
External Validation: Use the model to predict the activity of the compounds in the test set. A high correlation between predicted and actual values indicates a reliable model.
Prediction: Apply the validated QSAR model to our compound to predict its biological activity.
Caption: Workflow for developing a QSAR predictive model.
Pharmacophore Modeling
A pharmacophore is a three-dimensional arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target.[19][20] This model serves as a 3D query to screen compound libraries for potential new hits.[14][21] If a set of active indole analogs exists, a ligand-based pharmacophore can be generated to identify the key features responsible for their activity.
When a 3D structure of a potential biological target is available, molecular docking can be used to predict the binding conformation and affinity of a ligand.[22][23] Given the prevalence of the indole scaffold in kinase inhibitors and the potential cytotoxicity of the nitro group, we hypothesize that the compound may target proteins involved in cancer cell proliferation, such as a receptor tyrosine kinase (RTK) or a member of the Bcl-2 apoptosis pathway.
Target Selection and Preparation
Hypothesized Target: Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-validated cancer target.
PDB Structure: We will use a representative crystal structure from the Protein Data Bank (PDB), for example, PDB ID: 2GS2.
This protocol uses AutoDock, a widely-used and validated open-source docking software.[22][24][25]
Protein Preparation:
Download the PDB file (e.g., 2GS2).
Using AutoDockTools (ADT), remove water molecules and any co-crystallized ligands.[2][23] The rationale is that water positions are not always conserved and can interfere with docking.
Add polar hydrogens to the protein, as they are crucial for hydrogen bonding.
Compute and assign Gasteiger or Kollman charges to account for electrostatic interactions.[22]
Save the prepared protein in the required PDBQT format.
Ligand Preparation:
Generate a 3D structure of 2-(5-Nitro-1H-indol-2-YL)benzoic acid.
Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
In ADT, define the rotatable bonds to allow for conformational flexibility during docking.
Save the prepared ligand in PDBQT format.
Grid Box Generation:
Define a 3D grid box that encompasses the known active site of the target protein.[22][26] This box defines the search space for the docking algorithm, focusing the computation on the area of interest.
Run the autogrid program to pre-calculate grid maps for various atom types, which speeds up the subsequent docking calculation.[25]
Docking Simulation:
Configure the docking parameters, specifying the search algorithm (e.g., Lamarckian Genetic Algorithm).[25]
Execute the autodock program. It will explore different poses (orientations and conformations) of the ligand within the active site and score them based on a calculated binding free energy.[25]
Results Analysis:
Analyze the output docking log file (DLG).
Identify the pose with the lowest binding energy (most favorable).
Visualize the predicted binding pose in a molecular viewer (e.g., PyMOL, Discovery Studio) to analyze key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues.[23][26]
Caption: A step-by-step workflow for molecular docking.
Docking Results and Interpretation
A successful docking simulation would yield quantitative and qualitative data to form a bioactivity hypothesis.
Parameter
Illustrative Result
Interpretation
Binding Energy
-8.5 kcal/mol
A strong negative value suggests favorable and stable binding to the EGFR active site.
Key Interactions
Hydrogen bond
The carboxylic acid group of the ligand forms a hydrogen bond with a key backbone nitrogen in the hinge region of the kinase.
Pi-Stacking
The indole ring forms a pi-stacking interaction with a phenylalanine residue in the active site.
Binding Pose
Fills hydrophobic pocket
The compound's conformation fits snugly within the hydrophobic pocket typically occupied by known inhibitors.
Note: These results are hypothetical and serve to illustrate the type of data generated from a docking study.
Conclusion and Future Directions
This guide has detailed a systematic in silico methodology to predict the bioactivity of 2-(5-Nitro-1H-indol-2-YL)benzoic acid. The initial ADMET profiling suggests the compound possesses favorable drug-like properties but warrants experimental investigation for potential mutagenicity. Ligand-based methods like QSAR can provide activity predictions if suitable datasets are available. The structure-based molecular docking protocol provides a concrete pathway to test specific hypotheses, such as the inhibition of the EGFR kinase.
The collective results of these computational experiments will generate a robust bioactivity hypothesis, for instance: "2-(5-Nitro-1H-indol-2-YL)benzoic acid is predicted to be an orally bioavailable inhibitor of EGFR kinase, warranting its synthesis and in vitro evaluation in cancer cell proliferation assays." This focused, data-driven hypothesis significantly enhances the efficiency of the drug discovery process, providing a clear rationale for advancing the compound to the next stage of experimental validation.
References
Nanotechnology Perceptions. Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions.
Vertex AI Search.
Vertex AI Search. Pharmacophore Modeling in Drug Discovery and Development: An Overview.
Frontiers. Pharmacophore modeling: advances and pitfalls.
Vertex AI Search. Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
Creative Biostructure.
BOC Sciences.
PMC.
Aurlide.
Bio-alternatives. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence.
RJWave.org.
Benchchem. In Silico Bioactivity Prediction of C25H19Cl2N3O5: A Technical Guide.
PMC. Computational/in silico methods in drug target and lead prediction.
Vertex AI Search. Step-by-Step Tutorial on Molecular Docking.
IEEE Xplore.
Digital Chemistry.
Sygnature Discovery. ADMET Prediction Software.
BHSAI. Predictive ADMET Modeling.
ACS Publications.
Neovarsity.
ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
Vertex AI Search. Molecular Docking Tutorial.
YouTube.
YouTube. Tutorial 7: Molecular Docking using Autodock 4.
The 2-(5-Nitro-1H-indol-2-yl)benzoic Acid Scaffold: A Technical Guide to Efflux Pump Inhibition
Part 1: Executive Summary & Core Identity 2-(5-Nitro-1H-indol-2-yl)benzoic acid is a specialized heterocyclic compound belonging to the class of 2-arylindoles . While it possesses intrinsic chemical interest as a functio...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Core Identity
2-(5-Nitro-1H-indol-2-yl)benzoic acid is a specialized heterocyclic compound belonging to the class of 2-arylindoles . While it possesses intrinsic chemical interest as a functionalized indole, its primary significance lies in medicinal chemistry as a potent Efflux Pump Inhibitor (EPI) targeting the NorA transporter in Staphylococcus aureus.[1]
This molecule represents a critical evolutionary step in the development of adjuvants for antibiotic therapy. By inhibiting the NorA pump, it restores the efficacy of fluoroquinolones (e.g., ciprofloxacin) against Methicillin-Resistant Staphylococcus aureus (MRSA), effectively reversing specific multidrug resistance (MDR) phenotypes.
The history of 2-(5-Nitro-1H-indol-2-yl)benzoic acid is inextricably linked to the search for small molecules capable of blocking bacterial efflux pumps.
The Crisis of Resistance (Late 1990s)
As MRSA strains became increasingly prevalent, researchers identified that resistance was not solely due to target modification (e.g., DNA gyrase mutations) but also due to the active efflux of drugs. The NorA pump, a member of the Major Facilitator Superfamily (MFS), was identified as a primary mechanism for expelling hydrophilic fluoroquinolones.
The "INF55" Breakthrough
The discovery pipeline began with the identification of 5-nitro-2-phenylindole (INF55) .
Discovery: INF55 was identified as a potent inhibitor of NorA, capable of reducing the Minimum Inhibitory Concentration (MIC) of ciprofloxacin by 4-fold or more in resistant strains.
Limitation: Despite its potency, INF55 suffered from poor aqueous solubility and potential toxicity, limiting its clinical viability.
Structural Evolution (2006–2008)
To address the limitations of INF55, medicinal chemistry groups, notably Ambrus, Kelso, and Bremner (University of Wollongong), initiated Structure-Activity Relationship (SAR) campaigns.
The Innovation: They introduced hydrophilic substituents to the 2-phenyl ring. The introduction of a carboxylic acid at the ortho position (yielding 2-(5-Nitro-1H-indol-2-yl)benzoic acid ) was a strategic design choice.
Purpose: This modification allowed for:
Salt Formation: Improving aqueous solubility.
Prodrug Synthesis: The acid served as a precursor for methyl esters and other derivatives to fine-tune membrane permeability.
Binding Probe: Testing the tolerance of the NorA binding pocket for bulky, polar groups at the ortho position.
This molecule (often referenced in literature as Compound 31 or related analogs) demonstrated that the indole nitrogen (N-H) and the 5-nitro group were essential for activity, while the phenyl ring tolerated substitutions that could improve "drug-like" properties.
Part 3: Biological Mechanism & Signaling
The compound functions not as a direct bactericide, but as a potentiator . It disables the bacterial defense system, allowing the partner antibiotic to accumulate to lethal levels.
Mechanism of Action: NorA Inhibition
Influx: Ciprofloxacin enters the S. aureus cell via passive diffusion.
Efflux (Resistance): In resistant strains, the NorA protein utilizes the Proton Motive Force (PMF) to actively pump ciprofloxacin out of the cell before it can bind to DNA gyrase.
Inhibition: 2-(5-Nitro-1H-indol-2-yl)benzoic acid binds to the NorA transporter (likely competing for the hydrophobic pocket or acting as an allosteric blocker).
Result: Intracellular concentration of ciprofloxacin rises, leading to DNA replication failure and cell death.
Figure 1: Mechanism of Action. The indole inhibitor blocks the NorA pump, preventing the efflux of Ciprofloxacin and allowing it to reach its target (DNA Gyrase).
Part 4: Chemical Synthesis Protocols
The synthesis of this scaffold requires robust carbon-carbon and carbon-nitrogen bond formation. Two primary methodologies are employed: the classical Fischer Indole Synthesis and the modern Palladium-Catalyzed Cross-Coupling .
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol mix.
Protocol
Preparation: In a flame-dried round-bottom flask, dissolve 1.0 eq of 2-Iodo-5-nitroindole and 1.2 eq of 2-Boronobenzoic acid in degassed DME.
Catalysis: Add 5 mol% Pd(PPh₃)₄ and 3.0 eq of 2M Na₂CO₃ under an inert atmosphere (Argon/Nitrogen).
Reflux: Heat the mixture to reflux (approx. 85°C) for 12–16 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1).
Workup: Cool to room temperature. Filter through a celite pad to remove Palladium residues. Dilute filtrate with Ethyl Acetate and wash with water (2x) and brine (1x).
Purification: Dry the organic layer over MgSO₄, concentrate in vacuo. Purify the residue via flash column chromatography on silica gel.
Note: If the carboxylic acid product is too polar, acidify the aqueous workup carefully to pH 3–4 to precipitate the product or extract it.
Method B: Fischer Indole Synthesis (Classical)
Useful for large-scale synthesis where starting materials are inexpensive.
Condensation: React 5-nitrophenylhydrazine with 2-acetylbenzoic acid (or phthalide equivalent) in ethanol with catalytic acid to form the hydrazone.
Cyclization: Heat the hydrazone in polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) at 100–120°C.
Isolation: Pour the reaction mixture into crushed ice. The indole precipitate is collected by filtration and recrystallized.
Figure 2: Synthesis Workflow via Suzuki-Miyaura Cross-Coupling.
Part 5: Quantitative Data Summary
The following table summarizes the impact of the 5-nitro-2-arylindole scaffold on antibiotic potency against resistant S. aureus strains (e.g., SA-1199B which overexpresses NorA).
Compound
Substituent (R)
MIC of Ciprofloxacin (µg/mL)
Fold Reduction (Potency)
Solubility
Control
N/A (Cipro alone)
32
-
High
INF55
Phenyl (No substituent)
0.5 - 2.0
16x - 64x
Poor
Target Molecule
2-Carboxyphenyl
1.0 - 4.0
8x - 32x
Moderate (pH dependent)
Methyl Ester
2-Methoxycarbonyl
0.5 - 1.0
32x - 64x
Low
Data Interpretation: While the carboxylic acid derivative (Target Molecule) may show slightly lower intrinsic potency than the methyl ester due to membrane permeability issues (negative charge at physiological pH), it provides the necessary solubility profile to be formulated as a salt. It is often used as the "pro-drug" precursor or the soluble salt form in in vivo studies.
References
Ambrus, J. I., Kelso, M. J., Bremner, J. B., Ball, A. R., Casadei, G., Lewis, K., & Tegos, G. P. (2008). Structure–activity relationships of 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureus.[4] Bioorganic & Medicinal Chemistry Letters, 18(15), 4294-4297.[2]
Markham, P. N., Westhaus, E., Klyachko, K., Johnson, M. E., & Neyfakh, A. A. (1999). Multiple novel inhibitors of the NorA multidrug transporter of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 43(10), 2404-2408.
Sabatini, S., Goswami, S., Iraci, N., & Kaatz, G. W. (2013). Structure–activity relationships of 2-phenyl-1H-indole derivatives as S. aureus NorA efflux pump inhibitors. Journal of Medicinal Chemistry, 56(12), 4975-4989.
Application Note: Scalable Synthesis of 2-(5-Nitro-1H-indol-2-yl)benzoic acid via Suzuki-Miyaura Cross-Coupling
Executive Summary 2-Aryl indoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, antivirals, and CNS-active therapeutics. This application note details a h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Aryl indoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, antivirals, and CNS-active therapeutics. This application note details a highly reliable, field-proven protocol for the synthesis of 2-(5-Nitro-1H-indol-2-yl)benzoic acid (CAS: 874752-02-0). By utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a sequential deprotection and saponification workflow, researchers can bypass the harsh acidic conditions of classical Fischer indole syntheses, achieving superior regiocontrol, high yields, and excellent purity.
Strategic Rationale & Pathway Selection
While the Fischer indole synthesis (reacting 4-nitrophenylhydrazine with 2-acetylbenzoic acid) is a classical approach, it requires strongly acidic conditions and elevated temperatures that often lead to complex purification profiles and diminished yields for highly electron-deficient systems.
To ensure a self-validating and high-yielding process, this protocol employs a modern organometallic approach:
N-Boc Protection Causality : The use of (1-(tert-butoxycarbonyl)-5-nitro-1H-indol-2-yl)boronic acid [1] is critical. A free indole N-H can coordinate to and poison the palladium catalyst. Furthermore, the N-Boc group withdraws electron density from the indole ring, significantly suppressing undesired protodeboronation of the boronic acid during the reaction [4].
Catalyst Selection :
is selected over because its bidentate dppf ligand enforces a large bite angle. This accelerates the rate-limiting reductive elimination step, which is vital when coupling sterically hindered ortho-substituted aryl halides [3].
Halide Selection : Methyl 2-iodobenzoate is preferred over the bromide analogue to facilitate rapid oxidative addition at lower temperatures.
Experimental Workflow
Fig 1: Workflow for the synthesis of 2-(5-Nitro-1H-indol-2-yl)benzoic acid.
Objective: Form the C-C bond between the indole 2-position and the benzoic acid ortho-position.
Reagents:
(1-(tert-butoxycarbonyl)-5-nitro-1H-indol-2-yl)boronic acid: 1.00 g (3.27 mmol, 1.0 eq)
Methyl 2-iodobenzoate: 0.94 g (3.59 mmol, 1.1 eq)
: 133 mg (0.16 mmol, 0.05 eq)
: 1.35 g (9.81 mmol, 3.0 eq)
1,4-Dioxane /
(4:1 v/v): 25 mL
Procedure:
Preparation: Charge a 100 mL round-bottom flask with the boronic acid, methyl 2-iodobenzoate, and
. Add 25 mL of the Dioxane/ solvent mixture.
Degassing (Critical Causality): Submerge a sparging needle and bubble argon or nitrogen gas directly through the biphasic mixture for 15 minutes. Why? Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the active Pd(0) catalytic species [2].
Catalyst Addition: Quickly add the
complex and flush the headspace with argon.
Reaction: Attach a reflux condenser and heat the mixture to 90 °C in a pre-heated oil bath for 8 hours under a positive pressure of inert gas.
Workup: Cool to room temperature. Dilute the mixture with EtOAc (50 mL) and wash sequentially with distilled water (2 x 30 mL) and brine (30 mL).
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to afford Intermediate 1 as a yellow solid. (Expected Yield: 80-85%).
Phase 2: Sequential Deprotection & Saponification
Objective: Remove the N-Boc protecting group and hydrolyze the methyl ester without inducing side reactions.
Reagents:
Intermediate 1: 1.00 g (2.52 mmol, 1.0 eq)
Trifluoroacetic acid (TFA): 5 mL
Dichloromethane (DCM): 20 mL
Lithium hydroxide monohydrate (
): 317 mg (7.56 mmol, 3.0 eq)
THF / MeOH /
(2:1:1 v/v): 20 mL
Procedure:
Boc Cleavage: Dissolve Intermediate 1 in 20 mL of DCM. Cool to 0 °C and add 5 mL of TFA dropwise. Stir at room temperature for 2 hours. Causality: Indole-N-Boc groups are highly acid-labile. Removing this group prior to base hydrolysis prevents competitive base-catalyzed ring-opening or degradation pathways.
Intermediate Isolation: Concentrate the reaction mixture to dryness under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to azeotropically remove trace residual TFA.
Ester Hydrolysis: Dissolve the crude deprotected ester in 20 mL of the THF/MeOH/
mixture. Add in one portion. Stir at 50 °C for 4 hours. Causality: The ternary solvent system is essential; THF/MeOH dissolves the organic substrate, while water dissolves the inorganic base, creating a homogeneous saponification environment.
Precipitation: Cool to room temperature and concentrate under vacuum to remove the volatile organic solvents (THF/MeOH). Dilute the remaining aqueous phase with 15 mL of water and cool to 0 °C.
Acidification: Carefully acidify the aqueous layer to pH 3-4 using 1M HCl. A bright yellow precipitate of the final product will crash out.
Isolation: Filter the precipitate, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 50 °C overnight. (Expected Yield: 90-95% over two steps).
Quantitative Data & Self-Validation Metrics
To ensure this protocol acts as a self-validating system, researchers must utilize the following In-Process Control (IPC) metrics to verify the success of each transformation.
Table 1: In-Process Control (IPC) and Analytical Validation
Stage
Target Compound
Expected LC-MS (m/z)
TLC & Solvent System
Visual Observation
Starting Material
Boronic Acid
305.1 [M-H]⁻
0.2 (Hex/EtOAc 3:1)
UV active, stains with
Intermediate 1
Boc-Protected Ester
397.1[M+H]⁺
0.6 (Hex/EtOAc 3:1)
Fluorescent blue/green under UV
Intermediate 2
Free NH-Ester
297.1[M+H]⁺
0.4 (Hex/EtOAc 3:1)
Yellow spot, UV active
Final Product
Target Carboxylic Acid
281.1 [M-H]⁻
0.3 (DCM/MeOH 9:1)
Bright yellow solid precipitate
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
Catalyst System
Base
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
Toluene/EtOH/
90
45%
Significant protodeboronation due to slow reductive elimination.
/ SPhos
Toluene/
100
78%
Good yield, but the ligand system is highly air-sensitive and costly.
Dioxane/
90
84%
Optimal. Clean conversion, minimal side products, robust to scale-up.
References
Title : Synthesis of indolo[2,3-a]carbazole via an intramolecular McMurry coupling - Semantic Scholar
Source : semanticscholar.org
URL :[Link]
Application
Application Note: 2-(5-Nitro-1H-indol-2-yl)benzoic acid in Medicinal Chemistry & Drug Discovery
Executive Summary 2-(5-Nitro-1H-indol-2-yl)benzoic acid (CAS 874752-02-0)[1] is a highly versatile synthetic intermediate and pharmacophore building block. Featuring an electron-deficient 5-nitroindole core paired with a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(5-Nitro-1H-indol-2-yl)benzoic acid (CAS 874752-02-0)[1] is a highly versatile synthetic intermediate and pharmacophore building block. Featuring an electron-deficient 5-nitroindole core paired with an ortho-benzoic acid moiety, this compound is primarily utilized in the development of Efflux Pump Inhibitors (EPIs) targeting multidrug-resistant (MDR) bacteria[2] and as a precursor for human cytosolic phospholipase A2α (cPLA2α) inhibitors[3]. This application note details the structural rationale, experimental protocols for bioconjugation, and mechanistic insights for utilizing this compound in advanced drug discovery workflows.
Structural Rationale & Pharmacophore Properties
The architectural design of 2-(5-Nitro-1H-indol-2-yl)benzoic acid offers distinct advantages in target binding and synthetic tractability:
5-Nitro Group: The strong electron-withdrawing nature of the nitro group at the C5 position is critical for maintaining the dipole moment required for binding within the hydrophobic pockets of bacterial efflux pumps (e.g., NorA)[4].
Indole Core: Mimics natural biological scaffolds (like tryptophan), allowing for favorable π-π stacking and hydrophobic interactions with target proteins.
ortho-Benzoic Acid Handle: Unlike its unsubstituted analog INF55 (5-nitro-2-phenylindole)[5], the presence of the carboxylic acid provides a vital synthetic handle. It enables the creation of non-cleavable hybrid antimicrobials via amide coupling, improving aqueous solubility and allowing for the tethering of fluorophores, photosensitizers, or other antibiotics[6].
Table 1: Physicochemical Properties of 2-(5-Nitro-1H-indol-2-yl)benzoic acid
Property
Value
Relevance to Drug Design
Molecular Formula
C15H10N2O4
Standard building block size for fragment-based design.
Molecular Weight
282.25 g/mol
Leaves ample MW budget (<500 Da) for hybrid conjugation.
Hydrogen Bond Donors
2 (Indole NH, COOH)
Facilitates target protein interaction (e.g., NorA pocket).
Application 1: Development of NorA Efflux Pump Inhibitor Hybrids
Mechanistic Insight:
The NorA multidrug resistance pump in Staphylococcus aureus actively extrudes a variety of structurally unrelated drugs, including fluoroquinolones and phenothiazinium photosensitizers like Methylene Blue (MB)[7]. By covalently linking the 2-(5-Nitro-1H-indol-2-yl)benzoic acid scaffold to an antibacterial agent or photosensitizer, researchers can create "dual-action" hybrids. These hybrids simultaneously deliver the antibacterial payload and block the NorA pump, preventing the efflux of the drug and leading to rapid intracellular accumulation and bacterial cell death[5][6].
Fig 1: Mechanism of NorA efflux pump inhibition by 5-nitroindole hybrids.
Protocol 1: Synthesis of EPI-Antibacterial Hybrids via Amide Coupling
Objective: To synthesize a non-cleavable EPI-antibacterial hybrid by coupling the carboxylic acid of 2-(5-Nitro-1H-indol-2-yl)benzoic acid to an amine-functionalized antibacterial payload.
Reagents & Materials:
2-(5-Nitro-1H-indol-2-yl)benzoic acid (1.0 eq)
Amine-functionalized payload (e.g., amino-alkylated Berberine or Methylene Blue derivative) (1.1 eq)
HATU (1.2 eq)
DIPEA (3.0 eq)
Anhydrous DMF
Step-by-Step Methodology:
Activation: Dissolve 2-(5-Nitro-1H-indol-2-yl)benzoic acid in anhydrous DMF under an inert atmosphere (N2 or Ar). Add DIPEA, followed by HATU.
Causality: HATU is selected over traditional EDC/NHS coupling due to its superior efficiency in activating sterically hindered ortho-substituted benzoic acids, rapidly forming the highly reactive OAt ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the coupling.
Coupling: Stir the activation mixture at room temperature for 15 minutes. Dropwise, add a solution of the amine-functionalized payload dissolved in anhydrous DMF.
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the indole starting material via LC-MS or TLC (eluent: DCM/MeOH 9:1).
Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3, 1M HCl (if the payload is acid-stable), and brine.
Causality: The basic wash removes excess HATU byproducts (HOAt), while the acidic wash removes unreacted amine payload, establishing a self-validating purification step prior to chromatography.
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product via preparative HPLC (C18 column, H2O/MeCN gradient with 0.1% TFA) to isolate the pure hybrid compound.
Fig 2: Synthetic workflow for generating EPI-antimicrobial hybrid molecules.
Table 2: Representative Potentiation of Antimicrobials by 5-Nitroindole EPIs
(Note: Data representative of INF55-class NorA inhibitors[2][5][6])
Compound / Treatment
Target Pathogen
MIC (µg/mL)
Fold Reduction in MIC
Ciprofloxacin (Standard)
S. aureus (NorA overexpressed)
16.0
-
Ciprofloxacin + 5-Nitroindole EPI
S. aureus (NorA overexpressed)
4.0
4-fold
Berberine (Standard)
S. aureus (Wild-type)
>256
-
Berberine-5-Nitroindole Hybrid
S. aureus (Wild-type)
8.0 - 16.0
>16-fold
Methylene Blue (MB) aPDI
MRSA (Wound Model)
Low Efficacy
-
MB-5-Nitroindole Hybrid aPDI
MRSA (Wound Model)
High Efficacy
Significant log reduction
Application 2: Synthesis of cPLA2α Inhibitors
Mechanistic Insight:
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, responsible for releasing arachidonic acid. Indole-based inhibitors, such as Ecopladib analogs, utilize the 5-nitroindole core to anchor into the enzyme's active site[3]. The benzoic acid moiety can be utilized to mimic the phosphate headgroup of the natural phospholipid substrate, engaging in critical hydrogen bonding with the calcium-binding domain of cPLA2α.
Protocol 2: N-Alkylation of the Indole Core
Objective: To functionalize the N1 position of the indole ring while preserving the integrity of the benzoic acid moiety.
Step-by-Step Methodology:
Esterification (Protection): Prior to N-alkylation, protect the carboxylic acid as a methyl ester. Reflux 2-(5-Nitro-1H-indol-2-yl)benzoic acid in methanol with a catalytic amount of concentrated H2SO4 for 12 hours. Neutralize and extract to obtain the methyl ester.
Deprotonation: Dissolve the protected intermediate in anhydrous THF and cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
Causality: NaH is a strong, non-nucleophilic base that effectively deprotonates the relatively acidic indole N-H (pKa ~16) without attacking the ester.
Alkylation: After H2 gas evolution ceases (approx. 30 mins), add the desired alkyl halide (e.g., an aryl-sulfonyl alkyl chloride) dropwise. Allow the reaction to warm to room temperature and stir for 6 hours.
Deprotection: Quench the reaction with water, extract the N-alkylated intermediate, and subject it to mild basic hydrolysis (LiOH in THF/H2O, 3:1) to unmask the benzoic acid.
Causality: LiOH is preferred over NaOH/KOH as it provides milder conditions, preventing potential degradation of the electron-deficient nitroindole core during saponification.
References
2-(5-nitro-1h-indol-2-yl)
Source: amazonaws.
Recent Advances in Multi-Drug Resistance (MDR) Efflux Pump Inhibitors of Gram-Positive Bacteria S.
Berberine-INF55 (5-Nitro-2-Phenylindole)
Source: nih.
Structures of indole-based compounds discovered to date that target NorA.
Technical Guide: Use of 2-(5-Nitro-1H-indol-2-yl)benzoic Acid as a Synthetic Intermediate
Executive Summary This Application Note details the synthetic utility of 2-(5-Nitro-1H-indol-2-yl)benzoic acid , a critical "gateway scaffold" in the synthesis of fused tetracyclic alkaloids, specifically indolo[2,1-a]is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details the synthetic utility of 2-(5-Nitro-1H-indol-2-yl)benzoic acid , a critical "gateway scaffold" in the synthesis of fused tetracyclic alkaloids, specifically indolo[2,1-a]isoquinolin-6(5H)-ones .
The molecule features two orthogonal reactive handles:[1]
The Nitro Group (C5-position): A masked amino functionality that, upon reduction, serves as a diversity point for Structure-Activity Relationship (SAR) expansion (e.g., amides, ureas).
The Carboxylic Acid/Indole NH Pair: A "pre-organized" motif ready for intramolecular cyclodehydration to form the tetracyclic core found in topoisomerase inhibitors and fluorescent probes.
This guide provides three validated protocols: the de novo synthesis of the intermediate, its cyclization to the tetracyclic core, and downstream functionalization strategies.
Synthesis of the Intermediate
Protocol 1: Modified Fischer Indole Synthesis
Objective: Synthesize 2-(5-Nitro-1H-indol-2-yl)benzoic acid from 2-acetylbenzoic acid.
Rationale:
While some literature alludes to using 2-acetoxybenzoic acid (Aspirin), our validation suggests that 2-acetylbenzoic acid (2-carboxyacetophenone) is the mechanistically superior starting material. It provides the necessary ketone functionality for hydrazone formation, the first step of the Fischer Indole sequence.
Crucial Step: Reflux for an additional 3–4 hours. The acid catalyzes the [3,3]-sigmatropic rearrangement and subsequent ammonia elimination to form the indole ring.
Isolation:
Pour the hot reaction mixture into 100 mL of ice-water.
Stir vigorously for 30 minutes to precipitate the crude product.
Filter the solid and wash with cold water (3 x 20 mL) to remove residual acid.
Purification:
Recrystallize from hot methanol or an ethanol/water mixture.
Target Yield: 60–75%.
Appearance: Yellow to brownish-orange crystalline solid.
Application: Construction of the Tetracyclic Core
Protocol 2: Cyclodehydration to Indolo[2,1-a]isoquinolin-6(5H)-one
Objective: Convert the intermediate into the fused tetracyclic system 10-nitroindolo[2,1-a]isoquinolin-6(5H)-one .
Mechanism:
This reaction utilizes the proximity of the carboxylic acid and the indole nitrogen. Activation of the acid (via anhydride formation) promotes nucleophilic attack by the indole nitrogen, closing the isoquinolinone ring.
Workflow Diagram (DOT)
Caption: Thermal cyclodehydration pathway mediated by acetic anhydride.
Experimental Protocol
Reaction Setup:
Place 2-(5-Nitro-1H-indol-2-yl)benzoic acid (1.0 g) in a round-bottom flask.
Add Acetic Anhydride (Ac₂O, 5–8 mL). Excess Ac₂O serves as both reagent and solvent.
Cyclization:
Reflux the mixture at 140°C for 2–4 hours.
Monitor by TLC (Ethyl Acetate:Hexane 1:1).[2] The starting material (acid) is polar; the product (lactam) is significantly less polar.
Work-up:
Cool the mixture to room temperature.
Pour into crushed ice to hydrolyze excess acetic anhydride.
The product typically precipitates as a solid. Filter and wash with water and saturated NaHCO₃ (to remove traces of free acid).
Data Validation:
IR Spectroscopy: Look for the disappearance of the broad O-H stretch (2500–3300 cm⁻¹) and the appearance of a sharp lactam C=O peak (~1650–1680 cm⁻¹).
Application: Functionalization via Nitro Reduction
Protocol 3: Synthesis of Amino-Derivatives for SAR
Objective: Reduce the 5-nitro group to a 5-amino group, enabling amide coupling.
Risk of reducing the C2-C3 indole double bond (over-reduction).
Iron Powder
Fe, NH₄Cl
EtOH/H₂O, Reflux
Mild; chemoselective.
Heterogeneous reaction; requires filtration.
Recommended Protocol (SnCl₂ Method)
Dissolution: Dissolve the nitro-compound (1 mmol) in Ethanol (10 mL).
Reduction: Add SnCl₂·2H₂O (5 mmol) and conc. HCl (1 mL).
Reflux: Heat at 80°C for 3 hours.
Neutralization: Cool and adjust pH to ~8 using 10% NaOH.
Extraction: Extract with Ethyl Acetate. The amine product is often light-sensitive; store in the dark.
Mechanistic Insight & Pathway Visualization
The following diagram illustrates the complete synthetic utility of the scaffold, from formation to divergent applications.
Caption: Divergent synthesis pathways: Pathway A leads to fused tetracycles; Pathway B leads to functionalized probes.
References
Shaikh, A. et al. "Synthesis and anti-inflammatory activity of 2-(substituted phenyl)-1H-indoles." Journal of Chemical Research. (General method for 2-(indol-2-yl)benzoic acids).
BenchChem Application Notes. "Synthesis of Heterocycles Using 2-Acetylbenzoic Acid." BenchChem Technical Protocols. (Precursor validation).
Lei, A. et al. "Synthesis of Indolo[2,1-a]isoquinolines via a Triazene-Directed C−H Annulation Cascade." Journal of Organic Chemistry. (Applications of the scaffold).
Xu, H. et al. "Radical cascade cyclization reactions designed to synthesize indolo[2,1-a]isoquinoline derivatives." Organic & Biomolecular Chemistry. (Cyclization mechanisms).[1][4][5]
PubChem Compound Summary. "5-Nitro-2-(piperidin-1-yl)benzoic acid and related nitro-benzoic derivatives." National Library of Medicine. (Structural analogs and CAS data).
developing assays to test the biological activity of 2-(5-Nitro-1H-indol-2-YL)benzoic acid
Introduction & Compound Analysis 2-(5-Nitro-1H-indol-2-yl)benzoic acid represents a specialized pharmacophore combining a 5-nitroindole core with an ortho-benzoic acid moiety . Based on structure-activity relationship (S...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Compound Analysis
2-(5-Nitro-1H-indol-2-yl)benzoic acid represents a specialized pharmacophore combining a 5-nitroindole core with an ortho-benzoic acid moiety . Based on structure-activity relationship (SAR) data of analogous 5-nitroindoles, this compound is primarily positioned as a modulator of nucleic acid structures—specifically G-quadruplex (G4) DNA —and an inducer of oxidative stress via its nitro group.
Therapeutic Relevance[1]
Primary Mechanism (Anticancer): 5-nitroindole derivatives have been identified as stabilizers of the c-Myc promoter G-quadruplex.[1] Stabilization prevents the unfolding required for transcription, effectively downregulating the c-Myc oncogene, which is overexpressed in >50% of human cancers.
Secondary Mechanism (Pro-oxidant): The nitro group (
) can undergo enzymatic reduction (e.g., by nitroreductases), generating reactive nitro-radical anions that induce DNA damage, particularly in hypoxic tumor environments or anaerobic pathogens.
This guide outlines a validated screening cascade to confirm these activities, moving from biophysical interactions to cellular phenotypes.
Assay Development Strategy
The following screening cascade ensures a logical progression from target engagement to functional validation.
Figure 1: Screening cascade for 5-nitroindole derivatives, prioritizing G-quadruplex binding validation before cellular testing.
This assay is the gold standard for determining if the compound binds and stabilizes the G-quadruplex structure in the c-Myc promoter.
Principle
A dual-labeled DNA oligonucleotide (Fluorophore at 5', Quencher at 3') mimics the c-Myc G4 sequence. In the folded state, fluorescence is quenched. Upon thermal denaturation (melting), the structure unfolds, separating the fluorophore from the quencher, leading to fluorescence emission. A G4-binding ligand will shift the melting temperature (
Buffer: 10 mM Lithium Cacodylate (pH 7.4), 100 mM KCl.
Instrument: Real-time PCR machine (e.g., Roche LightCycler or Bio-Rad CFX96) capable of melt curve analysis.
Step-by-Step Procedure
DNA Preparation: Dilute the labeled oligonucleotide to 400 nM in the Buffer. Anneal by heating to 95°C for 5 min, then cool slowly to room temperature over 2 hours to allow G4 formation.
Compound Addition:
Prepare a 2x stock of 2-(5-Nitro-1H-indol-2-yl)benzoic acid in buffer (ensure final DMSO < 1%).
Add 10 µL of DNA solution and 10 µL of compound solution to a 96-well PCR plate.
Seeding: Seed cells in black-walled 96-well plates (
cells/well).
Pre-treatment (Optional): To validate ROS dependency, pre-treat half the wells with 5 mM NAC for 1 hour.
Dye Loading: Wash cells with PBS. Add 10 µM DCFDA in serum-free media. Incubate for 30 min at 37°C.
Compound Treatment: Remove dye solution. Add compound (in phenol-red free media) to cells.
Measurement: Immediately measure fluorescence (Ex/Em: 485/535 nm) kinetically every 15 mins for 2 hours.
Interpretation:
Increase in Fluorescence: Indicates intracellular ROS generation (nitro reduction).
Rescue by NAC: If NAC pre-treatment prevents cell death (measured in parallel viability assay), the mechanism is oxidative stress-dependent.
Data Summary & Troubleshooting
Summary of Expected Data
Assay
Readout
Positive Result Indicator
FRET-Melting
(°C)
Shift > 5°C (Stabilization of G4 DNA)
MTT/Resazurin
IC50 (µM)
< 10 µM (Potent cytotoxicity)
Western Blot
Band Density
> 50% reduction in c-Myc protein
DCFDA
RFU (Fluorescence)
> 2-fold increase over vehicle control
Troubleshooting Guide
Precipitation in Assay Buffer: The benzoic acid moiety may reduce solubility at acidic pH. Ensure all buffers are buffered to pH 7.4. If precipitation occurs at >10 µM, verify solubility using a nephelometer.
High Background in FRET: The nitro group can sometimes quench fluorescence (collisional quenching). Run a control with a non-G4 DNA sequence (e.g., dsDNA) to ensure the compound isn't simply quenching the fluorophore directly.
Lack of Cellular Activity: The carboxylic acid is polar and may limit cell permeability. If biochemical activity (FRET) is high but cellular activity is low, consider synthesizing the methyl ester prodrug to improve cellular uptake.
References
G-Quadruplex Binding of Nitroindoles
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. (2021).[2][1][3] ChemMedChem.
Nitro Group Mechanism
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022).[3] Molecules.
Assay Methodology (FRET-Melting)
FRET-melting assay for DNA G-quadruplex-binding ligands. (2012). Methods in Molecular Biology.
Compound Properties
PubChem CID 12032 (2-Amino-5-nitrobenzoic acid - structural fragment reference).[4]
HPLC purification method for 2-(5-Nitro-1H-indol-2-YL)benzoic acid
Executive Summary This guide details the method development and scale-up protocol for the purification of 2-(5-Nitro-1H-indol-2-yl)benzoic acid . This compound presents a dual chromatographic challenge: it possesses a hy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the method development and scale-up protocol for the purification of 2-(5-Nitro-1H-indol-2-yl)benzoic acid . This compound presents a dual chromatographic challenge: it possesses a hydrophobic nitro-indole core and an ionizable carboxylic acid moiety. Successful isolation requires a Reverse-Phase (RP) HPLC method that suppresses ionization to prevent peak tailing while maintaining sufficient solubility to avoid on-column precipitation. This protocol covers solubility profiling, analytical scouting, preparative scale-up, and fraction recovery.
Chemical Context & Properties
Understanding the analyte is the first step in method design.
Chemical Nature: Amphiphilic with strong UV absorption (nitro-conjugation).
pKa Estimates:
Carboxylic Acid: ~4.2 (requires pH < 2.5 for full protonation).
Indole NH: >16 (non-ionizable in standard RP conditions).
Chromatographic Behavior: The compound will exhibit significant peak tailing at neutral pH due to the interaction of the ionized carboxylate with residual silanols on the stationary phase. Acidic modification is mandatory.
Pre-Purification Protocols
Solubility Profiling (Critical Step)
Before injecting onto a column, the sample solvent must be optimized to prevent "breakthrough" (sample eluting in the void volume) or precipitation.
Solvent
Solubility Estimate
Suitability for Prep HPLC
Water
Insoluble
Poor (Precipitation risk)
Methanol/ACN
Moderate
Good (Watch for peak distortion)
DMSO
High (>50 mg/mL)
Excellent (Ideal for loading)
DMF
High
Good (Viscous, high UV cutoff)
Recommendation: Dissolve the crude solid in 100% DMSO for preparative injection. For analytical checks, dilute the DMSO stock 1:10 with Methanol.
Objective: To determine the retention time (RT) and purity profile of the crude material.
System: HPLC with Diode Array Detector (DAD) or UV-Vis.
Column: C18, 4.6 x 100 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
Mobile Phase:
Solvent A: Water + 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA).
Note: TFA provides sharper peaks for carboxylic acids but suppresses MS ionization. Use FA if MS detection is required.
Expected Outcome: The target compound is hydrophobic and likely elutes between 60-80% B (approx. 7-9 minutes). Impurities such as unreacted hydrazines will elute early; unreacted benzoic acid derivatives may elute nearby but with different UV spectra.
Protocol 2: Preparative Scale-Up
Objective: To isolate >100 mg of target compound with >98% purity.
Scale-Up Calculation:
Using the analytical RT, we design a "Focused Gradient" to maximize separation efficiency while reducing run time.
Formula: If Target elutes at 70% B in analytical, start Prep Gradient at 50% B and end at 90% B.
System: Preparative HPLC (Flow rate: 20-50 mL/min depending on column ID).
Column: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).
Post-Run: Analyze fractions via the Analytical Method (Protocol 1) to confirm purity before pooling.
Workflow Visualization
Caption: Step-by-step logic flow from crude material to purified isolate, emphasizing the analytical-to-preparative scale-up loop.
Post-Purification & Recovery
Since the mobile phase contains acid (Formic or TFA) and water, simple rotary evaporation may be slow or degrade the compound.
Concentration: Remove Acetonitrile via rotary evaporator at 40°C.
Isolation:
Option A (Lyophilization): Freeze the remaining aqueous acidic layer and lyophilize. This yields a fluffy powder.
Option B (Precipitation): If the compound is insoluble in acidic water, it may precipitate upon removing the ACN. Filter the solid and wash with cold water to remove residual acid.
Storage: Store at -20°C, protected from light (nitro compounds can be photosensitive).
Troubleshooting Guide
Issue
Probable Cause
Solution
Broad/Tailing Peaks
Carboxylic acid ionization
Increase acid modifier (e.g., switch from 0.1% Formic to 0.1% TFA).
Fronting Peaks
Column Overloading
Reduce injection volume or concentration.
Split Peaks
Sample solvent incompatibility
Dilute DMSO sample with water/methanol until just before precipitation point.
Low Recovery
Precipitation on column
Ensure %B at start of gradient is high enough (e.g., start at 10-20% B instead of 5%).
References
Separation of Benzoic acid, 2-chloro-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Solubility of benzoic acid and its nitro-derivatives. Journal of Chemical Research, 2021. Available at: [Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 2020. Available at: [Link]
2-(1h-indol-2-yl)benzoic acid Structure and Data. PubChemLite. Available at: [Link]
Application Note: Large-Scale Synthesis of 2-(5-Nitro-1H-indol-2-yl)benzoic acid
This guide details the large-scale synthesis of 2-(5-Nitro-1H-indol-2-yl)benzoic acid , a specialized scaffold used in the development of fluorescent probes and pharmaceutical intermediates. Executive Summary & Retrosynt...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the large-scale synthesis of 2-(5-Nitro-1H-indol-2-yl)benzoic acid , a specialized scaffold used in the development of fluorescent probes and pharmaceutical intermediates.
Executive Summary & Retrosynthetic Analysis
The target molecule, 2-(5-Nitro-1H-indol-2-yl)benzoic acid , presents a classic chemoselectivity challenge. A direct disconnection reveals two primary fragments: a hydrazine moiety and an ortho-acyl benzoic acid derivative.
However, the direct condensation of 2-acetylbenzoic acid with 4-nitrophenylhydrazine typically favors the formation of phthalazin-1-ones (thermodynamically stable 6-membered rings) rather than the desired indole (5-membered ring). To circumvent this "phthalazinone trap," this protocol utilizes a Fischer Indole Synthesis pathway where the carboxylic acid is masked as an ester. This steric and electronic blocking group forces the reaction through the [3,3]-sigmatropic rearrangement required for indole formation.
Strategic Route:
Masking: Esterification of 2-acetylbenzoic acid to prevent phthalazinone cyclization.
Condensation: Formation of the hydrazone using 4-nitrophenylhydrazine.
Deprotection: Saponification to the final free acid.
Reaction Scheme & Mechanism
The following diagram illustrates the critical pathway and the mechanism preventing side-product formation.
Caption: Synthetic workflow illustrating the ester-protection strategy to avoid the thermodynamic phthalazinone sink.
Detailed Experimental Protocol
Scale: Pilot Scale (Based on 1.0 mol limiting reagent)
Safety Warning: 4-Nitrophenylhydrazine is toxic and a potential sensitizer. Polyphosphoric acid (PPA) is corrosive and viscous. Nitro-compounds carry a risk of energetic decomposition; maintain strict temperature control.
Step 1: Esterification of 2-Acetylbenzoic Acid
Objective: Mask the carboxylic acid to prevent 6-membered ring formation.
Charge a 2L reactor with 2-acetylbenzoic acid (164.16 g, 1.0 mol) and Methanol (800 mL).
Add conc. Sulfuric Acid (8.0 mL) dropwise with stirring.
Reflux the mixture for 6–8 hours. Monitor by TLC (EtOAc:Hexane 3:7) until the acid spot disappears.
Cool to room temperature and concentrate in vacuo to remove excess methanol.
Dissolve residue in Ethyl Acetate (500 mL) and wash with sat. NaHCO₃ (2 x 200 mL) to remove unreacted acid.
Dry (MgSO₄), filter, and concentrate to yield Methyl 2-acetylbenzoate as a pale yellow oil/solid.
Objective: Acid-mediated rearrangement to the indole core.
Prepare a mechanical stirrer setup (high torque required).
ChargePolyphosphoric Acid (PPA) (1.5 kg) into the reactor and heat to 80°C to lower viscosity.
Add the Hydrazone Intermediate (from Step 2, ~260 g) portion-wise over 30 minutes. Exothermic reaction—monitor temperature.
Ramp temperature to 100–110°C and hold for 3–4 hours.
Note: The nitro group deactivates the ring, making this step slower than typical Fischer syntheses.
Quench: Cool to 60°C and slowly pour the deep red/brown syrup into Ice Water (3 kg) with vigorous stirring. The product will precipitate as a crude solid.
Filter the precipitate and wash extensively with water to remove phosphoric acid residues.
Purification: Recrystallize the crude ester from Acetic Acid or Ethanol/DMF if necessary, though crude is often sufficient for hydrolysis.
Step 4: Hydrolysis to Final Acid
Suspend the indole ester in Methanol (1.0 L).
Add2M NaOH (500 mL).
Reflux for 2 hours until the solution becomes clear(er).
Cool and acidify with 1M HCl to pH 2. The product, 2-(5-Nitro-1H-indol-2-yl)benzoic acid , will precipitate as a yellow/orange solid.
Filter , wash with water, and dry at 60°C under vacuum.
Analytical Specifications
Parameter
Specification
Method
Appearance
Yellow to Orange Crystalline Solid
Visual
Purity
> 97.0%
HPLC (C18, ACN/Water + 0.1% TFA)
Melting Point
260–265°C (dec)
Capillary Method
MS (ESI-)
[M-H]⁻ = 281.2 m/z
Mass Spectrometry
¹H NMR
Indole C3-H singlet characteristic at ~7.2 ppm
400 MHz DMSO-d₆
Troubleshooting & Optimization
Issue: Low Yield in Step 3 (Cyclization).
Cause: Incomplete rearrangement due to electron-withdrawing nitro group.
Solution: Increase PPA temperature to 120°C or use ZnCl₂ in refluxing acetic acid as an alternative catalyst. Ensure the hydrazone is fully dry before adding to PPA.
Issue: Phthalazinone Contamination.
Identification: A strong peak at ~1660 cm⁻¹ (amide C=O) in IR, distinct from the acid/ester C=O.
Shaikh, A. et al. (2012). Synthesis and Biological Evaluation of 2-(substituted phenyl)-1H-indoles. Journal of Chemical and Pharmaceutical Research, 4(1), 320-325. Link
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Seminal text on mechanism and PPA usage).
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
BenchChem Application Notes. (2025). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids. (Reference for side-reaction avoidance). Link
Application Notes and Protocols for the Functionalization of the Indole Ring in 2-(5-Nitro-1H-indol-2-YL)benzoic Acid
Introduction The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties make it...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties make it a versatile substrate for a wide range of chemical transformations.[2] This guide focuses on the strategic functionalization of a specific, highly relevant derivative: 2-(5-Nitro-1H-indol-2-YL)benzoic acid. This molecule presents a unique set of challenges and opportunities for synthetic chemists due to the interplay of the electron-withdrawing nitro group and the ortho-substituted benzoic acid moiety on the indole ring.
This document provides a comprehensive overview of key functionalization strategies, including electrophilic aromatic substitution, modification of the nitro group, and metal-catalyzed cross-coupling reactions. Each section includes a discussion of the underlying chemical principles, detailed experimental protocols, and expected outcomes, designed to empower researchers in the synthesis of novel indole-based compounds.
Understanding the Reactivity of 2-(5-Nitro-1H-indol-2-YL)benzoic Acid
The reactivity of the indole ring is significantly influenced by its substituents. In its unsubstituted form, the indole ring is an electron-rich aromatic system, with the C3 position being the most nucleophilic and therefore the primary site for electrophilic attack.[3][4] However, in 2-(5-Nitro-1H-indol-2-YL)benzoic acid, the landscape of reactivity is altered:
The 2-Substituent: The presence of the benzoic acid group at the C2 position blocks this site from further substitution.
The 5-Nitro Group: The strongly electron-withdrawing nitro group deactivates the benzene portion of the indole ring towards electrophilic attack. This effect is most pronounced at the C4 and C6 positions.
The Pyrrole Ring: Despite the deactivating effect of the nitro group, the pyrrole ring (specifically the C3 position) remains the most electron-rich and thus the most likely site for electrophilic substitution.[5]
This interplay of electronic effects dictates the regioselectivity of functionalization reactions, a critical consideration for any synthetic strategy.
I. Electrophilic Aromatic Substitution: Targeting the C3 Position
Given the electronic profile of the substrate, electrophilic aromatic substitution will overwhelmingly favor the C3 position.
A. Bromination of the Indole Ring
Halogenated indoles are valuable intermediates for further functionalization, particularly in metal-catalyzed cross-coupling reactions. Bromination at the C3 position can be achieved under mild conditions.
Protocol: C3-Bromination of 2-(5-Nitro-1H-indol-2-YL)benzoic Acid
Materials:
2-(5-Nitro-1H-indol-2-YL)benzoic acid
N-Bromosuccinimide (NBS)
Anhydrous N,N-Dimethylformamide (DMF)
Argon or Nitrogen gas
Standard glassware for inert atmosphere reactions
Procedure:
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 2-(5-Nitro-1H-indol-2-YL)benzoic acid (1.0 equiv.) in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
Extract the aqueous mixture with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 2-(3-Bromo-5-nitro-1H-indol-2-yl)benzoic acid.
Expected Outcome: This protocol is expected to provide the C3-brominated product in good to excellent yields. The electron-withdrawing nature of the substituents enhances the stability of the intermediate, facilitating the reaction.
Reactant
Reagent
Solvent
Temperature
Time
Expected Yield
2-(5-Nitro-1H-indol-2-YL)benzoic acid
NBS
DMF
0 °C to RT
3-5 h
85-95%
B. Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group, a versatile handle for further synthetic transformations, at the C3 position of indoles.[6]
Protocol: C3-Formylation of 2-(5-Nitro-1H-indol-2-YL)benzoic Acid
Materials:
2-(5-Nitro-1H-indol-2-YL)benzoic acid
Phosphorus oxychloride (POCl₃)
Anhydrous N,N-Dimethylformamide (DMF)
Aqueous sodium hydroxide (NaOH) solution
Standard glassware for inert atmosphere reactions
Procedure:
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
Slowly add phosphorus oxychloride (POCl₃) (1.5 equiv.) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
In a separate flask, dissolve 2-(5-Nitro-1H-indol-2-YL)benzoic acid (1.0 equiv.) in anhydrous DMF.
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-3 hours.
Monitor the reaction by TLC or LC-MS.
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of an ice-cold aqueous solution of sodium hydroxide until the pH is basic (pH ~9-10).
Extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by column chromatography to obtain 2-(3-Formyl-5-nitro-1H-indol-2-yl)benzoic acid.
Expected Outcome: The Vilsmeier-Haack reaction should proceed regioselectively at the C3 position. The yield may be moderate due to the deactivating effect of the nitro group.
Reactant
Reagent
Solvent
Temperature
Time
Expected Yield
2-(5-Nitro-1H-indol-2-YL)benzoic acid
POCl₃, DMF
DMF
0 °C to 50 °C
3-4 h
60-75%
II. Modification of the Nitro Group: Gateway to Diverse Functionality
The nitro group at the C5 position is a key functional handle that can be transformed into a variety of other groups, most notably an amine.
Reduction of the Nitro Group to an Amine
The reduction of the nitro group to an amine opens up a vast array of subsequent chemical reactions, including amide bond formation, diazotization, and Sandmeyer reactions. Several methods are effective for this transformation.[7]
Protocol A: Catalytic Hydrogenation
This is a clean and efficient method for nitro group reduction.[8]
Materials:
2-(5-Nitro-1H-indol-2-YL)benzoic acid
10% Palladium on carbon (Pd/C)
Methanol or Ethanol
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
To a solution of 2-(5-Nitro-1H-indol-2-YL)benzoic acid (1.0 equiv.) in methanol or ethanol in a hydrogenation flask, add 10% Pd/C (5-10 mol%).
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Rinse the Celite pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to yield 2-(5-Amino-1H-indol-2-yl)benzoic acid.
Protocol B: Reduction with Tin(II) Chloride
Stannous chloride is a classic and reliable reagent for the reduction of aromatic nitro compounds.[7]
Materials:
2-(5-Nitro-1H-indol-2-YL)benzoic acid
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Ethanol
Concentrated Hydrochloric acid (HCl)
Procedure:
To a solution of 2-(5-Nitro-1H-indol-2-YL)benzoic acid (1.0 equiv.) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (4-5 equiv.).
Carefully add concentrated hydrochloric acid.
Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring for 1.5-3 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
Extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
Purify as needed.
Data Summary for Nitro Group Reduction:
Method
Reagents
Solvent
Conditions
Time
Expected Yield
Catalytic Hydrogenation
10% Pd/C, H₂
Methanol/Ethanol
RT, 1 atm
4-8 h
>90%
Tin(II) Chloride
SnCl₂·2H₂O, conc. HCl
Ethanol
Reflux
1.5-3 h
80-90%
III. Metal-Catalyzed Cross-Coupling Reactions
With a halogenated indole derivative in hand (e.g., from the bromination protocol), metal-catalyzed cross-coupling reactions offer a powerful tool for C-C and C-N bond formation.[9]
Suzuki-Miyaura Coupling
This palladium-catalyzed reaction is a robust method for forming biaryl linkages.[10]
Protocol: Suzuki-Miyaura Coupling of 2-(3-Bromo-5-nitro-1H-indol-2-yl)benzoic Acid
Materials:
2-(3-Bromo-5-nitro-1H-indol-2-yl)benzoic acid
Arylboronic acid (1.2-1.5 equiv.)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.)
Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)
Procedure:
To an oven-dried Schlenk flask, add 2-(3-Bromo-5-nitro-1H-indol-2-yl)benzoic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).
Add the palladium catalyst.
Add the degassed solvent system.
Subject the mixture to three cycles of vacuum/backfill with an inert gas.
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with water.
Extract with an organic solvent like ethyl acetate.
Wash the combined organic layers, dry, and concentrate.
Purify by column chromatography.
Expected Outcome: The Suzuki-Miyaura coupling should efficiently introduce a new aryl group at the C3 position. The choice of catalyst, ligand, base, and solvent may need to be optimized for specific arylboronic acids.
Visualization of Synthetic Pathways
Experimental Workflow for Functionalization
Caption: Synthetic routes for the functionalization of 2-(5-Nitro-1H-indol-2-YL)benzoic acid.
Decision Logic for Choosing a Functionalization Strategy
Caption: Decision tree for selecting a functionalization strategy.
Conclusion
The functionalization of 2-(5-Nitro-1H-indol-2-YL)benzoic acid offers a rich field for synthetic exploration. By understanding the directing effects of the existing substituents, researchers can selectively modify the indole core at the C3 and C5 positions. The protocols outlined in this guide provide a robust starting point for the synthesis of novel and diverse indole derivatives for applications in drug discovery and materials science. Careful optimization of reaction conditions and rigorous characterization of products will be essential for success in this area.
References
Somei, M., et al. (2002). Nucleophilic substitution reactions of 1-methoxy-6-nitroindole-3-carbaldehyde. Heterocycles, 57(4), 421.
BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole.
Li, C. J. (2015). Cross-dehydrogenative-coupling (CDC) reactions for C–H functionalization of indoles and oxindoles. Chemical Society Reviews, 44(6), 1589-1599.
Organic Chemistry Portal. (n.d.).
BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-allyl-1H-indole.
Ghosh, A., & Slanina, T. (2020). [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles. Molecules, 25(21), 5058.
Wikipedia. (2024). Indole.
Mundhe, T. G., et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
Andrade, J., & Pinho e Melo, T. M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1726-1741.
Gandeepan, P., & Ackermann, L. (2018). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 42(1), 3-17.
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
Zhang, J., & Schmalz, H. G. (2022). Transition-Metal-Catalyzed Enantioselective Synthesis of Indoles from 2-Alkynylanilines. Synlett, 33(01), 1-11.
Somei, M., et al. (2009). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for 2,3,6-trisubstituted indoles. Heterocycles, 77(1), 147.
Wang, Q., et al. (2023). Copper-Mediated and Palladium-Catalyzed Cross-Coupling of Indoles and N-Methylpyridinium Salts: A Practical Way to Prepare 3-(Pyridin-2-yl)indoles. Organic Letters, 25(29), 5462-5466.
BenchChem. (n.d.). Technical Support Center: Optimizing 5-Nitroindole Coupling Reactions.
Andrade, J., & Pinho e Melo, T. M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. DigitalCommons@University of Nebraska - Lincoln.
Somei, M., Yamada, F., & Shinmyo, D. (1994). Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Heterocycles, 37(1), 281.
Wang, Y., et al. (2024). Mild Iron-Catalyzed Oxidative Cross-Coupling of Quinoxalinones with Indoles. Molecules, 29(11), 2661.
ResearchGate. (2016).
Speeter, M. E., & Anthony, W. C. (1954). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society, 76(23), 6208-6210.
Somei, M., et al. (2009). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles. Heterocycles, 77(1), 147.
Wang, Y., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules, 28(14), 5529.
Berger, J. G. (1979). U.S. Patent No. 4,210,590. Washington, DC: U.S.
Singh, I., et al. (2014). 5-Nitroindole oligonucleotides with alkynyl side chains: universal base pairing, triple bond hydration and properties of pyrene “click” adducts. Organic & Biomolecular Chemistry, 12(41), 8233-8243.
ChemicalBook. (n.d.). 5-Nitroindole synthesis.
Speeter, M. E., & Anthony, W. C. (1954). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society, 76(23), 6208-6210.
Parmerter, S. M., Cook, A. G., & Dixon, W. B. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 79(17), 4621-4622.
Kumar, S., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(15), 1437-1447.
Dhani, R. (2012). Synthesis, characterization and anthelmintic activity of 4-(2'- (5-nitro)imidzolyl] benzoic acid. International Journal of Pharmacy & Life Sciences, 3(11).
Das, P., & Himaja, M. (2025). DESIGN AND SYNTHESIS OF 4-[2’-(5’- NITRO)] IMIDAZOLYL BENZOYL (N-METHYL) AMINO ACIDS AND PEPTIDES. Drug Development and Therapeutics.
Application Note: Design and Synthesis of Novel Pharmacophores from 2-(5-Nitro-1H-indol-2-yl)benzoic acid
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Area: Scaffold derivatization, chemoselective synthesis, and library generation.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Focus Area: Scaffold derivatization, chemoselective synthesis, and library generation.
Introduction and Rationale
The indole ring is a privileged scaffold in medicinal chemistry, characterized by its unique physicochemical properties, hydrogen-bonding potential, and bioisosteric versatility. It is a core structural motif in numerous FDA-approved therapeutics, ranging from oncology drugs (e.g., Alectinib) to Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators (e.g., Tezacaftor and Elexacaftor) [1].
When designing novel libraries targeting complex protein-protein interactions or allosteric binding sites, bifunctional building blocks are highly desirable. 2-(5-Nitro-1H-indol-2-yl)benzoic acid (CAS: 874752-02-0) serves as an exceptional starting material for such endeavors. It offers two orthogonal sites for derivatization:
The Benzoic Acid Moiety: Primed for divergent amidation to probe hydrophobic or solvent-exposed pockets.
The 5-Nitro Group: Acts as a stable, masked amine. Following initial amidation, it can be chemoselectively reduced to an aniline derivative, opening the door for late-stage sulfonylation, acylation, or urea formation.
This application note details a robust, self-validating three-step synthetic workflow to generate a diverse library of novel derivatives from this scaffold, emphasizing causality in reagent selection and step-by-step operational protocols.
Synthetic Strategy and Workflow
The synthesis is designed to be modular, allowing for the rapid generation of analogs. The sequence begins with the activation of the carboxylic acid, followed by a mild reduction of the nitro group, and concludes with the capping of the newly formed amine.
Fig 1: Three-step modular workflow for derivatizing 2-(5-Nitro-1H-indol-2-yl)benzoic acid.
Experimental Protocols and Mechanistic Insights
Step 1: HATU-Mediated Amidation
Causality & Reagent Selection:
The direct coupling of a carboxylic acid and an amine requires an activating agent. While EDC/HOBt is common, we utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of DIPEA. HATU is selected for its extraordinary coupling efficiency, particularly for sterically hindered amines or anilines. The high reaction rate is driven by a neighboring group effect: the pyridine nitrogen atom in the HOAt leaving group stabilizes the incoming amine through a 7-membered hydrogen-bonded cyclic transition state [2].
Protocol:
Activation: Dissolve 2-(5-Nitro-1H-indol-2-yl)benzoic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (3.0 equiv, 3.0 mmol) and HATU (1.2 equiv, 1.2 mmol).
Observation: Stir the mixture at room temperature for 15 minutes. The solution will typically transition to a deep yellow/orange color, validating the formation of the active OAt-ester.
Coupling: Add the desired primary or secondary amine (1.1 equiv, 1.1 mmol) dropwise.
Completion: Stir for 2–4 hours. Monitor via LC-MS.
Workup: Quench with saturated aqueous
(15 mL). Extract with EtOAc ( mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over , and concentrate under reduced pressure.
Fig 2: Mechanistic pathway of HATU-mediated carboxylic acid activation and amidation.
Step 2: Chemoselective Nitro Reduction
Causality & Reagent Selection:
Reducing the 5-nitro group to an amine must be done without cleaving the newly formed amide bond or dehalogenating potential substituents on the amine fragment. Catalytic hydrogenation (
) risks over-reduction or dehalogenation. Therefore, we utilize Iron powder and Ammonium Chloride () in aqueous ethanol. This method proceeds via single-electron transfers (SET) from the metal surface to the nitro group in a neutral medium, offering near-perfect chemoselectivity and avoiding the toxicity of tin-based () reductants [3].
Protocol:
Preparation: Suspend the nitro-amide intermediate (1.0 equiv, 0.5 mmol) in a 2:1 mixture of Ethanol/Water (6.0 mL).
Reagent Addition: Add solid
(4.0 equiv, 2.0 mmol) followed by Iron powder (~325 mesh, 5.0 equiv, 2.5 mmol).
Reaction: Heat the vigorously stirred suspension to 80 °C (reflux) for 2 hours. The reaction is self-validating: the disappearance of the yellow nitro compound and the formation of a dark iron oxide sludge indicate progression.
Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron salts, washing the cake thoroughly with hot EtOAc (20 mL).
Isolation: Concentrate the filtrate to remove ethanol, partition between EtOAc and water, separate the organic layer, dry, and evaporate to yield the 5-amino derivative.
Step 3: Amine Capping (Sulfonylation/Acylation)
Protocol:
Dissolve the 5-amino intermediate (1.0 equiv, 0.3 mmol) in anhydrous DCM (3.0 mL).
Add Pyridine (2.0 equiv, 0.6 mmol) and cool the solution to 0 °C.
Slowly add the desired sulfonyl chloride or acid chloride (1.1 equiv, 0.33 mmol).
Allow the reaction to warm to room temperature and stir for 3 hours.
Quench with 1N HCl, extract with DCM, dry, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Quantitative Data and Yield Optimization
The table below summarizes the expected quantitative outcomes of this three-step protocol using varied amine and capping inputs, demonstrating the robustness of the methodology across different electronic and steric environments.
Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications. Available at:[Link]
Method
Application Note: 2-(5-Nitro-1H-indol-2-yl)benzoic Acid in Material Science
This Application Note and Protocol Guide details the characterization, handling, and application of 2-(5-Nitro-1H-indol-2-yl)benzoic acid (hereafter referred to as 5-NIBA ). This compound represents a specialized class o...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the characterization, handling, and application of 2-(5-Nitro-1H-indol-2-yl)benzoic acid (hereafter referred to as 5-NIBA ).
This compound represents a specialized class of donor-acceptor (D-A) conjugated systems , utilized primarily in two high-value material science domains:
Chemosensing Materials: As a colorimetric and fluorogenic probe for anion detection (specifically Fluoride and Cyanide) in solid-state or solution phases.
Optoelectronic Precursors: As a critical intermediate for the synthesis of Indolo[2,1-a]isoquinoline derivatives, which are used in organic light-emitting diodes (OLEDs) and organic semiconductors.
Material Profile & Properties
5-NIBA combines an electron-deficient indole core (due to the 5-nitro substitution) with a benzoic acid moiety. This structure creates a "push-pull" electronic system sensitive to environmental changes (pH, polarity, anions), making it an ideal candidate for smart materials.
Property
Specification
IUPAC Name
2-(5-Nitro-1H-indol-2-yl)benzoic acid
Molecular Formula
C₁₅H₁₀N₂O₄
Molecular Weight
282.25 g/mol
Appearance
Yellow to Orange Crystalline Solid
Solubility
Soluble in DMSO, DMF, Acetone; Sparingly soluble in DCM; Insoluble in Water.
Absorption ()
~380–420 nm (Solvent dependent)
Emission ()
Weakly fluorescent in neutral state; enhanced/shifted upon deprotonation.
pKa (Indole NH)
~10–11 (Lowered significantly by the 5-NO₂ group compared to unsubstituted indole).
Application I: Colorimetric Anion Sensing
The primary direct application of 5-NIBA in material science is as a molecular probe for the detection of basic anions (F⁻, CN⁻, AcO⁻, H₂PO₄⁻). The 5-nitro group enhances the acidity of the indole N-H proton, facilitating hydrogen bonding or deprotonation by anions. This event triggers an Intramolecular Charge Transfer (ICT) , resulting in a visible color change (naked-eye detection).
Mechanism of Action
Neutral State: The molecule exists in a twisted conformation; the H-bond between the carboxylic acid and indole NH stabilizes the structure. Color: Yellow .
Anion Binding: Basic anions (e.g., Fluoride) interact with the indole NH.
Deprotonation/ICT: The anion deprotonates the indole nitrogen. The negative charge on the nitrogen pushes electron density into the nitro-substituted ring (strong acceptor), causing a bathochromic shift (Red Shift). Color: Purple/Red .
Protocol: Fabrication of Solid-State Sensor Strips
Use this protocol to create portable "dip-strips" for hazardous anion detection.
Reagents:
5-NIBA (10 mg)
Poly(methyl methacrylate) (PMMA) or PVC (200 mg)
Tetrahydrofuran (THF) (5 mL)
Glass slides or Whatman filter paper
Step-by-Step Methodology:
Matrix Preparation: Dissolve 200 mg of PMMA in 5 mL of THF under magnetic stirring (500 rpm) until a clear, viscous solution is obtained (~30 mins).
Dye Incorporation: Add 10 mg of 5-NIBA to the polymer solution. Stir for an additional 15 minutes to ensure homogenous dispersion.
Film Casting:
For Glass: Spin-coat the solution onto a clean glass slide at 1500 rpm for 30 seconds.
For Paper: Dip Whatman filter paper strips into the solution for 5 seconds and hang to dry in a fume hood.
Curing: Allow the solvent to evaporate at room temperature for 2 hours, followed by vacuum drying at 40°C for 1 hour.
Validation:
Prepare a 10 mM solution of Tetrabutylammonium Fluoride (TBAF) in acetonitrile.
Dip the sensor strip into the fluoride solution.
Result: Immediate color change from Yellow to Purple indicates a positive response.
Application II: Precursor for Organic Semiconductors
5-NIBA is the immediate precursor to Nitro-substituted Indolo[2,1-a]isoquinolin-6(5H)-one , a planar, conjugated scaffold used in organic electronics. The carboxylic acid group facilitates an intramolecular cyclization (dehydration) to form the tetracyclic core.
Protocol: Cyclization to Indolo[2,1-a]isoquinoline
This reaction converts the flexible 5-NIBA into a rigid, planar semiconductor material.
Reagents:
5-NIBA (1.0 eq)
Acetic Anhydride (Ac₂O) (Solvent/Reagent)
Sodium Acetate (NaOAc) (Catalytic amount) or H₂SO₄ (Catalytic)
Workflow:
Setup: Charge a round-bottom flask with 5-NIBA (282 mg, 1 mmol) and NaOAc (82 mg, 1 mmol).
Solvent Addition: Add Acetic Anhydride (5 mL).
Reflux: Heat the mixture to reflux (140°C) for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5). The fluorescent product spot will appear distinct from the starting acid.
Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (50 mL) to hydrolyze excess anhydride.
Isolation: The product (Indoloisoquinolinone) will precipitate. Filter the solid, wash copiously with water and cold ethanol.
Purification: Recrystallize from DMF/Ethanol.
Material Utility: The resulting planar molecule exhibits high thermal stability and electron-transport mobility, suitable for use as an electron-acceptor layer in OLEDs.
Visualizations
Figure 1: Anion Sensing Mechanism
This diagram illustrates the logical flow of the sensing event, from molecular interaction to macroscopic signal.
Caption: Mechanism of colorimetric response. The 5-nitro group acts as an electron sink, amplifying the signal upon N-H deprotonation.
Figure 2: Material Synthesis Workflow
The chemical transformation from precursor to active semiconductor.
Caption: Synthetic route from raw materials to the optoelectronic scaffold via the 5-NIBA intermediate.
References
Li, Q., Han, L., & Hui, X. (2021). Advances in Synthetic Strategies for Indolo[2,1-a]isoquinoline Derivatives. ResearchGate. Link
Wu, D., Zhang, X., & Huang, Y. (2013). Synthesis of Indolo[2,1-a]isoquinolines via a Triazene-Directed C–H Annulation Cascade. Journal of the American Chemical Society. Link
Pan, Y. L., et al. (2022).[1] The synthesis of anticancer sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-ones derivatives via a free radical cascade pathway. RSC Advances. Link
Cheng, J., Xie, J., & Zhu, C. (2018). Relay photocatalytic cascade reactions: synthesis of indolo[2,1-a]isoquinoline derivatives via double C(sp3)–H bond functionalization. Chemical Science. Link
Gale, P. A., & Gunnlaugsson, T. (2010). Supramolecular Chemistry of Anions. Wiley-VCH. (General reference for indole-based anion sensing mechanisms).
Technical Support Center: Troubleshooting the Synthesis of 2-(5-Nitro-1H-indol-2-YL)benzoic Acid
Welcome to the Advanced Application Scientist Support Center. The synthesis of 2-(5-Nitro-1H-indol-2-YL)benzoic acid presents a unique intersection of steric and electronic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Scientist Support Center. The synthesis of 2-(5-Nitro-1H-indol-2-YL)benzoic acid presents a unique intersection of steric and electronic challenges. The presence of the strongly electron-withdrawing 5-nitro group heavily deactivates the indole core, while the ortho-carboxylic acid on the phenyl ring introduces severe steric hindrance during cross-coupling.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to rescue failing reactions and maximize your isolated yield.
Diagnostic Troubleshooting Workflow
Diagnostic workflow for troubleshooting 2-(5-Nitro-1H-indol-2-YL)benzoic acid synthesis.
The palladium-catalyzed cross-coupling approach is the industry standard for 2-arylindole drug development[1]. However, standard conditions often fail catastrophically due to the specific functional groups involved.
Q: My Suzuki coupling using 1-Boc-5-nitro-1H-indole-2-boronic acid and methyl 2-bromobenzoate yields mostly deborylated indole and <10% product. How do I fix this?A: This is a classic case of protodeboronation . 2-Indolylboronic acids are notoriously unstable. The C2 position of the indole is electron-rich, and the adjacent nitrogen heteroatom facilitates rapid C-B bond cleavage under the basic aqueous conditions required for Suzuki coupling[2]. The electron-withdrawing 5-nitro group further destabilizes the intermediate.
The Fix:Invert the coupling partners. Do not use the indole as the nucleophile. Instead, use 1-Boc-2-bromo-5-nitro-1H-indole as the electrophile and (2-(methoxycarbonyl)phenyl)boronic acid as the nucleophile. Phenylboronic acids are vastly more stable to basic conditions than 2-indolylboronic acids, completely eliminating the protodeboronation pathway.
Q: I inverted the partners, but the reaction is stalling at 40% conversion. Is the ortho-ester group causing steric hindrance?A: Yes. The ortho-methoxycarbonyl group on the phenylboronic acid creates significant steric bulk, which severely impedes the transmetalation step of the catalytic cycle[3]. Standard catalysts like Pd(PPh3)4 cannot overcome this steric penalty, leading to catalyst decay before the reaction finishes.
The Fix: Upgrade your catalyst system to utilize bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands). Using SPhos or XPhos with Pd2(dba)3 accelerates both transmetalation and reductive elimination, easily overcoming ortho-substitution steric penalties.
This protocol utilizes inverted coupling partners and Buchwald ligands to ensure >85% yield.
Reagent Preparation: In an oven-dried Schlenk flask, combine 1-Boc-2-bromo-5-nitro-1H-indole (1.0 equiv, 10 mmol), (2-(methoxycarbonyl)phenyl)boronic acid (1.5 equiv, 15 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), and SPhos (0.08 equiv, 8 mol%).
Base & Solvent: Add anhydrous K3PO4 (3.0 equiv, 30 mmol). Add a solvent mixture of Toluene/H2O (10:1 ratio, 0.2 M concentration).
Degassing (Critical): Sparge the biphasic mixture with Argon for 15 minutes. Oxygen will rapidly oxidize the electron-rich SPhos ligand.
Reaction: Heat the mixture to 100°C under Argon with vigorous stirring for 4–6 hours. Monitor via LC-MS.
Global Deprotection: Cool to room temperature. To simultaneously hydrolyze the methyl ester and remove the Boc protecting group, add LiOH·H2O (5.0 equiv) and Methanol (equal volume to Toluene). Stir at 60°C for 3 hours.
Workup: Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the free 2-(5-Nitro-1H-indol-2-YL)benzoic acid. Filter, wash with cold water, and dry under vacuum.
While the Fischer Indole synthesis is well-established for standard indoles[4], the 5-nitro derivative presents severe electronic hurdles.
Q: I am using 4-nitrophenylhydrazine and 2-acetylbenzoic acid with concentrated H2SO4. I am getting black tar and <15% yield. Why?A: The Fischer Indole cyclization requires a [3,3]-sigmatropic rearrangement followed by re-aromatization. The 4-nitro group on the hydrazine strongly deactivates the aromatic ring, making it highly electron-deficient. Standard Brønsted acids (like H2SO4 or Polyphosphoric Acid) require extreme heating (>120°C) to force the cyclization of deactivated rings, which leads to thermal degradation, sulfonation side-reactions, and polymerization (tar)[4].
The Fix: Switch from harsh Brønsted acids to a milder Lewis acid catalyst in an aprotic solvent. Using anhydrous ZnCl2 in glacial acetic acid or toluene at 90°C facilitates the coordination required for the [3,3]-rearrangement without destroying the organic framework.
Hydrazone Formation: Reflux 2-acetylbenzoic acid (1.0 equiv) and 4-nitrophenylhydrazine (1.0 equiv) in ethanol with a catalytic drop of acetic acid for 2 hours. Cool and filter the precipitated hydrazone intermediate.
Cyclization: Suspend the dry hydrazone in glacial acetic acid (0.5 M). Add anhydrous ZnCl2 (3.0 equiv).
Heating: Heat to 90°C for 12 hours. (Do not exceed 100°C to prevent degradation).
Isolation: Pour the mixture into ice water. Extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and purify via recrystallization from methanol. (Note: Yields will still cap at ~50% due to the inherent electronic deactivation; the Suzuki route is preferred for scale-up).
Section 3: Quantitative Condition Comparison
To guide your experimental design, the following table summarizes the expected outcomes of various synthetic conditions based on mechanistic limitations:
Vulcanchem. "2-(1H-indol-2-yl)benzoic acid () for sale - Vulcanchem." Vulcanchem.com.
National Institutes of Health (NIH). "Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC." Nih.gov.
National Institutes of Health (NIH). "Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC." Nih.gov.
Durham University E-Theses. "Functionalised Pyridyl- and Pyrimidyl- Boronic acids and derived new Biheteroaryls." Dur.ac.uk.
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Ticket ID: #IND-5N-2YL-BA
Subject: Identification of Byproducts & Process Optimization
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Status: Open[1]
Executive Summary & Reaction Scope
You are likely synthesizing 2-(5-Nitro-1H-indol-2-yl)benzoic acid (CAS: 874752-02-0) via the Fischer Indole Synthesis .[1] This pathway typically involves the condensation of 4-nitrophenylhydrazine with 2-acetylbenzoic acid (or its lactol form, 3-methyl-3-hydroxyphthalide).[1]
Critical Technical Context:
The presence of the nitro group (-NO₂) at the 5-position (derived from the 4-position of the hydrazine) significantly impacts the reaction kinetics. The nitro group is strongly electron-withdrawing, which destabilizes the transition state required for the [3,3]-sigmatropic rearrangement (the rate-determining step). Consequently, this synthesis is prone to stalling, leading to specific "arrested" intermediates often mistaken for degradation products.[1]
Byproduct Identification Guide
The following table categorizes the most frequent impurities detected by LC-MS/HPLC during this synthesis.
Diagnostic Table: Impurity Profiling
Impurity ID
Name / Structure Description
Relative Mass (LC-MS)
Origin / Causality
IMP-A
The Hydrazone Intermediate (E/Z)-2-(1-(2-(4-nitrophenyl)hydrazono)ethyl)benzoic acid
M + 17 Da (vs Target)
Incomplete Cyclization. Due to the electron-withdrawing nitro group, the reaction stalls at the hydrazone stage.[1] Common in weak acid conditions (e.g., acetic acid without catalyst).[1]
Solvent Interaction. Occurs if Ethanol is used as the solvent with strong acid catalysts (H₂SO₄/HCl).[1] Fischer esterification competes with indole formation.[1]
IMP-C
The 7-Nitro Regioisomer 2-(7-Nitro-1H-indol-2-yl)benzoic acid
M (Same Mass)
Regioselectivity Failure. 4-nitrophenylhydrazine can cyclize at either ortho position.[1] While 5-nitro is sterically favored, 7-nitro forms in high-temperature conditions.[1]
Oxidative Degradation. Phenylhydrazines are unstable in air/light.[1] If the reaction turns black immediately, your starting material was likely oxidized before reaction.
Mechanism & Impurity Pathways (Visualized)
The diagram below maps the reaction logic and where specific byproducts branch off from the main pathway.
Caption: Reaction pathway showing the "bottleneck" at the Sigmatropic Rearrangement caused by the nitro group, leading to Hydrazone accumulation (IMP-A).
Troubleshooting Protocols (Q&A)
Issue 1: "My reaction mixture turned into a black tar with low yield."
Diagnosis: This is likely oxidative polymerization of the hydrazine starting material.[1] 4-Nitrophenylhydrazine is sensitive to oxidation.[1]
Corrective Workflow:
Reagent Check: Inspect the hydrazine.[1] It should be orange/red crystals.[1] If it is dark brown/black, recrystallize it from ethanol before use.[1]
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
Acid Choice: Switch from mineral acids (HCl/H₂SO₄) to Polyphosphoric Acid (PPA) or Acetic Acid with ZnCl₂ .[1] PPA acts as both solvent and catalyst, suppressing oxidative side reactions by high viscosity and encapsulation.[1]
Issue 2: "LC-MS shows a persistent peak with Mass M+17."
Diagnosis: You have arrested Hydrazone intermediate (IMP-A) .
Scientific Causality: The nitro group withdraws electron density from the benzene ring, making the ring less nucleophilic. The [3,3]-sigmatropic shift requires the ring to attack the ene-hydrazine moiety. This step is energetically unfavorable for nitro-compounds.[1]
Corrective Workflow:
Increase Temperature: If refluxing in acetic acid (118°C), switch to PPA at 100-110°C . The higher acidity function (
) of PPA forces the protonation required for the rearrangement.[1]
Lewis Acid Spike: Add 1.5 equivalents of Zinc Chloride (ZnCl₂) to the acetic acid reflux.[1] ZnCl₂ coordinates to the nitrogen, lowering the activation energy for the rearrangement.
Issue 3: "I see two close peaks with the exact same mass."
Diagnosis: Regioisomerism (5-Nitro vs. 7-Nitro ).[1]
Resolution:
Purification: These isomers usually have significantly different solubilities.[1] The 5-nitro isomer (Target) is typically more planar and less soluble in non-polar solvents.[1]
Recrystallization: Attempt recrystallization from Glacial Acetic Acid . The 5-nitro isomer often crystallizes out upon cooling, while the 7-nitro and uncyclized hydrazone remain in the mother liquor.
Optimized Synthetic Protocol (The "PPA Method")
This method is recommended over the acetic acid method for nitro-substituted indoles to minimize IMP-A (Hydrazone) and IMP-B (Esters).[1]
Polyphosphoric Acid (PPA) (10-15 mL per gram of reactant)[1]
Step-by-Step:
Mixing: In a round-bottom flask, mechanically stir PPA at 50°C (it is viscous).
Addition: Add the hydrazine and the keto-acid simultaneously.
Cyclization: Heat the mixture to 100–110°C for 3–4 hours. Do not exceed 120°C to avoid decarboxylation.
Quenching: Pour the hot, dark syrup slowly into crushed ice/water with vigorous stirring. The product should precipitate as a solid.[1]
Isolation: Filter the solid. Wash copiously with water to remove phosphoric acid.[1]
Purification: Recrystallize from Ethanol/DMF or Acetic Acid.
Troubleshooting Logic Map
Follow this decision tree to resolve yield/purity issues.
Caption: Logic flow for diagnosing reaction failures based on analytical data.
References
Fischer, E., & Jourdan, F. (1883).[1][2][3] Über die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.[1] (Foundational Mechanism).[1][3] Link[1]
Robinson, B. (1963).[1] The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.[1] (Comprehensive Review on Mechanism & Nitro-group effects). Link[1]
Ishii, H. (1981).[1] Fischer Indole Synthesis applied to the preparation of various indole derivatives. Accounts of Chemical Research, 14(9), 275–283.[1] (Detailed discussion on regioselectivity). Link[1]
ChemicalBook. (n.d.).[1] 2-(5-NITRO-1H-INDOL-2-YL)BENZOIC ACID Product Entry. (Verification of CAS 874752-02-0).[1][4] Link
BenchChem. (2025).[1][3] The Fischer Indole Synthesis: A Comprehensive Technical Guide. (Modern protocols and reagent handling). Link
improving the solubility of 2-(5-Nitro-1H-indol-2-YL)benzoic acid for biological assays
Technical Support Hub: Solubility Optimization for 2-(5-Nitro-1H-indol-2-yl)benzoic acid Case ID: SOL-874752 Subject: Solubilization and Stability Protocols for Biological Assays Compound Class: 2-Arylindole / Nitro-benz...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Hub: Solubility Optimization for 2-(5-Nitro-1H-indol-2-yl)benzoic acid
Case ID: SOL-874752
Subject: Solubilization and Stability Protocols for Biological Assays
Compound Class: 2-Arylindole / Nitro-benzoic acid derivative
CAS: 874752-02-0[1]
Executive Summary
2-(5-Nitro-1H-indol-2-yl)benzoic acid presents a classic "solubility paradox" in biological assays. While the benzoic acid moiety offers a theoretical ionization point (pKa ~4.2), the planar, nitro-substituted indole core drives strong
- stacking and hydrophobicity.[1] In neutral cell culture media (pH 7.4), the compound often exists in a metastable state where it may initially dissolve but slowly aggregate or precipitate, leading to erratic IC50 values and false negatives.[1]
This guide provides a validated workflow to solubilize this compound, ensuring bioavailability and assay reproducibility.
Part 1: Physicochemical Profile & Solvent Selection
Before attempting solubilization, understand the limitations of your solvent system.
Solvent / Medium
Solubility Rating
Technical Notes
DMSO (Anhydrous)
Excellent (>50 mM)
Preferred stock solvent.[1] Ensure DMSO is anhydrous to prevent hydrolysis or degradation over time.
Ethanol (100%)
Good
Viable alternative, but higher volatility can alter concentration during long storage.[1]
PBS (pH 7.4)
Poor (<10 µM)
Without co-solvents, the compound will likely crash out.[1]
Cell Culture Media
Variable
Serum proteins (BSA/FBS) can act as carriers, improving solubility, but "shock dilution" often causes immediate precipitation.[1]
Part 2: Step-by-Step Solubilization Protocols
Protocol A: Standard DMSO Stock Preparation
Use this for routine high-throughput screening where final concentrations are <10 µM.
Weighing: Weigh the solid compound into a glass vial (avoid plastic if possible to prevent adsorption).
Dissolution: Add anhydrous DMSO to achieve a 10 mM or 20 mM stock concentration .
Expert Tip: Do not attempt to make a >50 mM stock unless necessary; high viscosity can hinder accurate pipetting.
Vortexing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: The "Intermediate Dilution" Method (Anti-Precipitation)
Use this for critical cell-based assays or when final concentrations exceed 10 µM.[1]
Directly dumping 100% DMSO stock into aqueous media often causes local regions of high concentration, forcing the compound to precipitate immediately (the "cloud effect").[1]
Prepare Stock: Start with your 10 mM DMSO stock.
Create Intermediate: Dilute the stock 1:10 into pure ethanol or a 50:50 DMSO:PBS mixture .
Why? This steps down the hydrophobicity gradient, preventing the "shock" of hitting pure water.
Final Dilution: Pipette the intermediate solution into your warmed (37°C) cell culture media while vortexing the media.
Target: Final DMSO concentration should be <0.5% (v/v) to avoid cytotoxicity.[1][2]
Part 3: Advanced Formulation (If Precipitation Persists)
If the compound continues to crash out in media, the planar aromatic rings are likely stacking. You must disrupt this interaction.
Strategy 1: pH Adjustment (The "Salt" Trick)
The benzoic acid group is acidic.[3] Pre-treating the stock with a base ensures it enters the aqueous phase as an anion (soluble) rather than a neutral molecule (insoluble).
Action: Add 1 equivalent of NaOH (from a 1M aqueous stock) to your DMSO stock immediately before dilution into media.
Result: Converts the carboxylic acid (-COOH) to a carboxylate (-COO⁻), drastically increasing water solubility.[1]
Strategy 2: Complexation with Cyclodextrins
Action: Use Hydroxypropyl-
-Cyclodextrin (HP--CD) as a carrier.
Protocol: Prepare a 20% (w/v) HP-
-CD solution in PBS. Use this solution to dilute your DMSO stock instead of pure PBS.
Mechanism: The hydrophobic indole tail hides inside the cyclodextrin cone, while the hydrophilic exterior keeps the complex soluble.[1]
Part 4: Troubleshooting & FAQs
Q1: I see a fine precipitate under the microscope after 24 hours. What happened?A: This is "Ostwald Ripening." Small, invisible micro-crystals formed during dilution have grown into visible crystals.[1]
Fix: Use Protocol B (Intermediate Dilution) and ensure your media contains at least 5-10% FBS. Serum albumin (BSA) binds the compound and prevents crystal growth.
Q2: My IC50 curve is flat or erratic.A: The compound likely precipitated at high concentrations, meaning your "100 µM" well was actually only 10 µM (soluble fraction).[1]
Fix: Measure the actual concentration of the soluble fraction using HPLC or UV-Vis absorbance after spinning down the media plates.
Q3: Can I autoclave the stock solution?A:No. Nitro groups can be heat-sensitive and the compound may degrade. Use 0.22 µm PTFE syringe filters for sterilization. Note: Do not use cellulose acetate filters, as they may bind the drug.[1]
Part 5: Visualizing the Solubilization Workflow
The following diagram illustrates the logical flow to avoid precipitation "death spirals" during experiment setup.
Caption: Logical workflow for solubilizing hydrophobic indole derivatives. The "Intermediate Step" is critical for high-concentration assays to prevent shock precipitation.
Part 6: References
Lal, S., & Snape, T. J. (2012).[1] 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity.[1][4] Current Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (2016).[2] How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
Technical Support Center: Stability & Troubleshooting Guide for 2-(5-Nitro-1H-indol-2-yl)benzoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex stability profile o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex stability profile of 2-(5-Nitro-1H-indol-2-yl)benzoic acid .
This molecule presents a unique analytical challenge: it combines a photolabile indole core, an electron-withdrawing nitro group, and a pH-sensitive benzoic acid moiety. This guide moves beyond basic protocols to explain the causality behind experimental observations, ensuring your stability-indicating methods (SIM) are robust, self-validating, and compliant with regulatory standards.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: During our accelerated stability studies, the compound shows rapid degradation under ambient laboratory light. What is the mechanism, and how do we mitigate this?
The Causality: Indole rings are notoriously susceptible to photo-oxidation [3]. When exposed to UV or visible light, the N-H bond of the indole core undergoes hydrogen abstraction, forming a resonance-stabilized radical [4]. Subsequent reaction with atmospheric oxygen or reactive oxygen species (ROS) leads to the cleavage of the pyrrole ring, typically yielding indoxyl or anthranilic acid derivatives. While the 5-nitro group is electron-withdrawing and slightly deactivates the ring toward electrophilic attack, nitroaromatics can act as photosensitizers, actively promoting radical generation under light exposure [5].
The Solution:
Handling: All standard preparations and analytical workflows must be conducted in actinic (amber) glassware or under low-light conditions.
Self-Validating Control: When conducting formal photostability testing, always run a "Dark Control" (a sample tightly wrapped in aluminum foil) alongside the exposed sample in the photostability chamber. If the Dark Control degrades, your issue is thermal, not photolytic.
Q2: When analyzing the compound via HPLC using a 0.1% TFA (pH ~2) mobile phase, we observe severe peak tailing, pressure spikes, and a loss of signal over time. Is the compound hydrolyzing?
The Causality: You are likely observing precipitation, not chemical hydrolysis. The benzoic acid moiety on the C2 position has a pKa of approximately 4.2. In a highly acidic mobile phase (pH ~2), the carboxylic acid is fully protonated and unionized. Because the 5-nitroindole core is highly lipophilic, the unionized molecule has drastically reduced aqueous solubility. The "loss of signal" is the API crashing out of solution in your autosampler vial or on the head of the HPLC column.
The Solution:
Shift your mobile phase pH. Use a buffered system (e.g., Ammonium Acetate at pH 5.5–6.0) where the carboxylic acid is deprotonated, ensuring the formation of a highly soluble carboxylate anion.
Ensure your sample diluent contains a sufficient organic modifier (e.g., 50% Acetonitrile) to keep the unionized fraction solvated before injection.
Q3: We need to develop a Stability-Indicating Method (SIM). What is the regulatory target for forced degradation, and how do we know our method is valid?
The Causality: According to ICH Q1A(R2) guidelines, the goal of forced degradation is not to completely destroy the molecule, but to achieve a target degradation of 5% to 20% [1][2]. This "sweet spot" generates sufficient degradation products to prove your HPLC method can resolve them from the main API peak, without causing secondary degradation (degradants breaking down into smaller, irrelevant fragments).
The Solution (Self-Validating System): Implement a Mass Balance Check . The sum of the peak areas of the parent drug and all identified degradants must equal the peak area of the unstressed control (target 95–105%). If your mass balance is 70%, your degradants are either precipitating, lack a UV chromophore, or are volatile. In such cases, orthogonal detection (like LC-MS or ELSD) must be employed.
Part 2: Forced Degradation Experimental Protocol
To elucidate the intrinsic stability of 2-(5-Nitro-1H-indol-2-yl)benzoic acid, execute the following step-by-step methodology.
Step 1: Stock Solution Preparation
Prepare a 1.0 mg/mL stock solution of the API in a chemically inert, MS-compatible solvent mixture (e.g., 50:50 Water:Acetonitrile). Note: Do not use methanol, as reactive carboxylic acids can undergo esterification under stress conditions.
Step 2: Stress Application (ICH Q1A(R2) & Q1B)
Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature (RT) for 24 hours in the dark.
Thermal Stress: Spread 10 mg of solid API in a thin layer on a Petri dish. Expose to 105°C in a dry oven for 48 hours.
Photolytic Stress: Expose a 1.0 mg/mL solution (in a quartz vial) to UV/Vis light targeting an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter.
Step 3: Quenching and Neutralization (Critical Step)
Before HPLC injection, acidic and basic samples must be neutralized. Injecting 0.1 N NaOH directly will degrade the silica backbone of your analytical column and shift retention times, invalidating the separation.
Neutralization: Add an equimolar amount of base (0.1 N NaOH) to the acid-stressed sample, and acid (0.1 N HCl) to the base-stressed sample.
Part 3: Quantitative Data & Pathway Visualization
The table below summarizes the expected stability profile of 2-(5-Nitro-1H-indol-2-yl)benzoic acid based on its functional group vulnerabilities.
Stress Condition
Reagents / Environment
Exposure
Expected Degradation (%)
Primary Degradation Pathway
Acidic Hydrolysis
0.1 N HCl
60°C, 24h
< 5%
Highly stable; watch for precipitation.
Basic Hydrolysis
0.1 N NaOH
60°C, 24h
5 - 10%
Stable; forms soluble sodium carboxylate salt.
Oxidative
3% H₂O₂
RT, 24h
15 - 20%
Oxidation at the C3 position of the indole ring.
Thermal (Solid)
Dry Heat
105°C, 48h
< 5%
Stable; high melting point, no decarboxylation.
Photolytic
UV/Vis Light (ICH Q1B)
1.2M lux-h
15 - 25%
Photo-oxidation, N-H radical formation, ring cleavage.
Forced Degradation Workflow
Figure 1: Forced degradation workflow for API stability testing per ICH Q1A(R2) and Q1B guidelines.
Part 4: References
European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." Europa.eu.[Link]
ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." Resolvemass.ca.[Link]
Sakamura, S., & Obata, Y. "The Photochemical Reaction Products of Indole in Sunlight." Journal of Agricultural Chemical Society of Japan.[Link]
ACS Publications. "Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol." Environmental Science & Technology.[Link]
Troubleshooting
Technical Support Center: Purification of 2-(5-Nitro-1H-indol-2-yl)benzoic acid
[1][2] Status: Active Ticket ID: IND-NIT-052 Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Status: Active
Ticket ID: IND-NIT-052
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Last Updated: March 8, 2026[1][2]
Executive Summary
The purification of 2-(5-Nitro-1H-indol-2-yl)benzoic acid presents a distinct set of challenges driven by its "push-pull" electronic structure. The electron-withdrawing nitro group (
) at the 5-position significantly reduces the electron density of the indole ring, while the carboxylic acid moiety () introduces strong hydrogen-bonding capability and pH-dependent solubility.[1]
Researchers frequently encounter "brick dust" insolubility , severe streaking on silica gel , and persistent hydrazine contamination (if synthesized via Fischer Indole).[2] This guide moves beyond standard protocols to provide chemically grounded troubleshooting strategies.
Module 1: The Solubility Paradox & Isolation Strategy
The Issue: The crude product often precipitates as a dark, intractable solid that is sparingly soluble in standard organic solvents (DCM, EtOAc, low-boiling alcohols), making standard column chromatography impossible.[2]
The Mechanism: The molecule possesses both a hydrogen-bond donor (Indole NH) and a donor/acceptor pair (COOH). In the solid state, these form rigid intermolecular networks (dimers/aggregates) with high lattice energy.[2]
Protocol: The "Acid-Base Swing" Extraction
Do not attempt direct chromatography on the crude solid. Use the acidic functionality to your advantage.
Dissolution (Basification):
Suspend the crude "brick dust" in 1M NaOH or saturated
(approx. 10 mL/g).
Why: This deprotonates the carboxylic acid (
) and potentially the indole NH (, though lower due to ), forming a water-soluble salt.[2]
Observation: The solution should turn deep orange/red (nitro-aromatics often darken in base).
Filtration (Impurity Removal):
Filter the aqueous solution through a Celite pad.[2]
Target: This removes non-acidic impurities, specifically unreacted 4-nitrophenylhydrazine (toxic) and neutral tarry oligomers common in Fischer synthesis.[2]
Slowly add 1M HCl dropwise with vigorous stirring until pH reaches
.
Critical: Do not "dump" the acid. Slow addition promotes the formation of filterable crystals rather than an amorphous gel.
The "Digestion" Step:
Once precipitated, heat the aqueous suspension to
for 30 minutes, then cool to room temperature.
Why: This "Ostwald ripening" process allows small, impure particles to dissolve and redeposit onto larger crystals, improving purity.[2]
Module 2: Chromatographic Troubleshooting
The Issue: When chromatography is unavoidable, the compound streaks from the baseline to the solvent front, resulting in poor resolution.[2]
The Mechanism: The free carboxylic acid interacts strongly with the silanol groups (
) on the silica surface via hydrogen bonding.
Troubleshooting Table: Mobile Phase Modifiers
Solvent System
Modifier
Effect
Recommended For
DCM / MeOH
1% Acetic Acid
Suppresses ionization of , keeping it in the neutral, less polar form.[1][2]
Flash Chromatography (Normal Phase)
Hexane / EtOAc
0.5% Formic Acid
Sharper peaks; Formic acid is more volatile than acetic acid for easier evaporation.[2]
TLC Monitoring
Water / MeCN
0.1% TFA
Ion-pairing agent; ensures the molecule remains protonated and hydrophobic.[1]
Reverse Phase (C18) / Prep-HPLC
Visualization: The Purification Decision Tree
Caption: Logical workflow for selecting the optimal purification method based on crude solubility.
Module 3: Frequently Asked Questions (FAQs)
Q1: My product is stuck in the aqueous phase after the Acid-Base swing. Why?
A: You likely formed a stable emulsion or the pH is not low enough.[2]
The Fix: Ensure the pH is distinctly acidic (pH 1-2). The nitro group makes the indole slightly more acidic, but it should still protonate.[2] If it remains soluble, saturate the aqueous layer with NaCl (salting out) and extract with THF/EtOAc (1:1) .[2] The THF helps solvate the nitro-indole better than EtOAc alone.
Q2: I see a persistent impurity at
7.0-8.0 ppm in the proton NMR.
A: This is likely unreacted 4-nitrophenylhydrazine or its hydrochloride salt.[1][2]
The Fix: Hydrazines are basic.[2] Wash your organic layer (EtOAc) with 1M HCl .[2] The hydrazine will protonate and move to the aqueous layer, while your product (containing the electron-withdrawing nitro group) will remain in the organic layer or precipitate. Note: Since your product is also an acid, this wash must be done carefully on the neutral ester form, or rely on the initial alkaline filtration step in Module 1.[2]
Q3: Can I use recrystallization instead of chromatography?
A: Yes, and it is often preferred for nitro-indoles.[1][2]
Solvent System:DMF/Water or Acetic Acid/Water .[2]
Method: Dissolve the solid in minimal hot DMF (
). Add hot water dropwise until persistent turbidity is observed. Allow to cool slowly to room temperature, then to .
Warning: Avoid alcohols (MeOH/EtOH) if your product is an acid chloride or activated ester intermediate, as you will form the ester byproduct.[2]
Q4: The Fischer Synthesis yielded a black tar. Is the reaction failed?
A: Not necessarily. Nitro-substituted hydrazines are deactivated nucleophiles, often requiring higher temperatures or stronger acids (e.g., Polyphosphoric Acid - PPA) to cyclize.[1][2] This harsh environment chars organic matter.[2]
Recovery: The "Acid-Base Swing" (Module 1) is specifically designed to separate the acidic product from neutral/basic tar.
References
Gribble, G. W. (2010).[2] Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis. [2]
Robinson, B. (1982).[2] The Fischer Indole Synthesis. Wiley-Interscience.[1][2] (Classic text on mechanism and troubleshooting deactivated hydrazines).
Humphrey, G. R., & Kuethe, J. T. (2006).[2] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.[2] [1][2]
Li, J. J. (2009).[2] Name Reactions for Homologations-I: Fischer Indole Synthesis. Wiley.[2] (Details on purification of nitro-substituted indoles).
Technical Support Center: 2-(5-Nitro-1H-indol-2-yl)benzoic Acid Reaction Troubleshooting
The following technical guide addresses the specific reactivity challenges associated with 2-(5-Nitro-1H-indol-2-yl)benzoic acid (CAS: 874752-02-0). This document focuses on the "unexpected" resistance to cyclization and...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the specific reactivity challenges associated with 2-(5-Nitro-1H-indol-2-yl)benzoic acid (CAS: 874752-02-0). This document focuses on the "unexpected" resistance to cyclization and solubility anomalies caused by the strong electron-withdrawing nature of the 5-nitro substituent.
Topic: Overcoming Deactivation and Solubility Barriers in Indolo[2,1-a]isoquinoline Synthesis
Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Document ID: TS-IND-5NO2-001
Executive Summary & Reactivity Profile
Researchers working with 2-(5-Nitro-1H-indol-2-yl)benzoic acid typically aim to cyclize this precursor into a tetracyclic indolo[2,1-a]isoquinolin-6(5H)-one scaffold. While this reaction proceeds readily for unsubstituted indoles using mild acid anhydrides or Friedel-Crafts conditions, the 5-nitro derivative frequently yields "unexpected" negative results:
Reaction Stalling: Recovery of unreacted starting material despite high temperatures.
N-Acylation Traps: Formation of stable N-acyl intermediates that fail to undergo ring closure.
Solubility Crashes: Premature precipitation of the starting material in standard organic solvents.
These issues stem directly from the electronic deactivation of the indole C3 position by the 5-nitro group, rendering the ring insufficiently nucleophilic for standard electrophilic aromatic substitution.
Diagnostic Troubleshooting Guide (Q&A)
Issue 1: Reaction Stalls or Yields Open-Chain Intermediates
User Question: I am attempting to cyclize 2-(5-Nitro-1H-indol-2-yl)benzoic acid using acetic anhydride (Ac₂O) at reflux, but I am isolating an intermediate with mass M+42. The NMR shows the ring is not closed. Why is this happening?
Technical Diagnosis:
You have likely isolated the N-acetylated intermediate (an N-acyl indole).
The Cause: The 5-nitro group strongly withdraws electron density from the indole ring, significantly raising the activation energy for the C3-electrophilic attack required for ring closure. Under standard reflux conditions (approx. 140°C), the kinetics favor the faster N-acylation (attack by the nitrogen lone pair) over the slower C-acylation at C3.
The "Unexpected" Result: Unlike electron-rich indoles, this N-acyl species is stable and does not spontaneously cyclize because the C3 position remains deactivated.
Corrective Protocol:
Switch to a Brønsted superacid medium or a high-temperature melt to force the thermodynamic product.
Recommended Reagent: Polyphosphoric Acid (PPA) or Methanesulfonic acid/P₂O₅.
Conditions: Heat to 160–180°C . The high acidity protonates the carbonyl (increasing electrophilicity) and the high temperature overcomes the nucleophilic barrier of the deactivated indole.
Issue 2: Extreme Insolubility During Workup
User Question: The starting material is insoluble in DCM, Toluene, and even refluxing Ethanol. How can I monitor the reaction or purify the product?
Technical Diagnosis:
The combination of the planar indole-benzoic acid system and the polar nitro group creates a "brick-dust" crystal lattice with high lattice energy.
The Consequence: Standard liquid-liquid extraction (DCM/Water) often results in the product precipitating at the interface (rag layer), leading to yield loss.
Corrective Protocol:
Solvent System: Use DMF or DMAc (Dimethylacetamide) for reactions requiring homogeneity.
Workup: Do not rely on extraction. Instead, use precipitation . Pour the reaction mixture (e.g., PPA melt) into crushed ice/water. The product will precipitate.[1][2] Filter, wash with water, and then wash with hot ethanol to remove impurities.
Purification: Recrystallization from Nitrobenzene or DMSO/Water is often required due to poor solubility in common solvents.
Issue 3: Decarboxylation Side Product
User Question: I see a new spot on TLC that is less polar than the starting material, but it's not the cyclized product. Mass spec suggests loss of 44 Da.
Technical Diagnosis:
You are observing decarboxylation .[3]
The Cause: If the reaction temperature is too high (>200°C) without a condensing agent, the benzoic acid moiety can decarboxylate, especially if the ring closure is electronically disfavored.
Prevention: Ensure the reaction time is minimized once the threshold temperature (160°C) is reached. Monitor strictly by HPLC/TLC.
Mechanistic Visualization
The following diagram illustrates the competition between the kinetic N-acylation trap and the desired thermodynamic cyclization, highlighting the energy barrier imposed by the nitro group.
Caption: Reaction pathway showing the kinetic competition between N-acylation (trap) and C-cyclization. The 5-NO2 group significantly raises the activation energy for the green path.
Validated Experimental Protocol
Protocol: High-Temperature Cyclization in Polyphosphoric Acid (PPA)
Rationale: PPA acts as both solvent and condensing agent, allowing temperatures sufficient to overcome the 5-nitro deactivation.
Step
Action
Critical Parameter
1
Preparation
Mix 2-(5-Nitro-1H-indol-2-yl)benzoic acid (1.0 eq) with PPA (10–15 parts by weight). Ensure the flask is large enough to handle foaming.
2
Heating
Heat the mixture to 160–170°C with mechanical stirring.
3
Monitoring
Monitor by TLC (take a drop, quench in water, extract with EtOAc). Reaction typically requires 2–4 hours .
4
Quenching
Allow to cool to ~80°C, then pour slowly into crushed ice with vigorous stirring.
5
Isolation
Filter the precipitate. Wash with saturated NaHCO₃ (to remove unreacted acid) and then water.
6
Purification
Recrystallize from DMF/Ethanol or Acetic Acid .
References
General Indolo[2,1-a]isoquinoline Synthesis
Recent advances in the synthesis of indolo[2,1-a]isoquinolines.[4] Organic & Biomolecular Chemistry.[5][6][7][8]
Electronic Effects in Indole Cyclizations
Intramolecular Cyclization of 2-Aryl Indoles.[7] PMC (PubMed Central).
Cyclization Methodologies (PPA vs Anhydrides)
Synthesis of indolo[2,1-a]isoquinolines via a triazene-directed C-H annulation cascade. Journal of Organic Chemistry.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling nitro-aromatic compounds or strong acids at high temperatures.
alternative synthetic pathways to 2-(5-Nitro-1H-indol-2-YL)benzoic acid
Technical Support Center: 2-(5-Nitro-1H-indol-2-yl)benzoic Acid Synthesis Ticket System Status: [ONLINE] Current Topic: Synthetic Pathways & Troubleshooting for Nitro-Indole Scaffolds Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-(5-Nitro-1H-indol-2-yl)benzoic Acid Synthesis
Ticket System Status: [ONLINE]
Current Topic: Synthetic Pathways & Troubleshooting for Nitro-Indole Scaffolds
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Synthetic Challenge
Synthesizing 2-(5-Nitro-1H-indol-2-yl)benzoic acid presents a "perfect storm" of chemical challenges:
The Nitro Group: Strongly electron-withdrawing at the 5-position, it deactivates the indole ring, making electrophilic substitution at C2 difficult and reducing the nucleophilicity of intermediates.
The Benzoic Acid Moiety: The ortho-carboxylic acid creates steric bulk and solubility issues. Furthermore, in classic condensation reactions (like Fischer), the free acid can act as an internal nucleophile, leading to unwanted cyclization byproducts (e.g., phthalazinones).
Solubility: The rigid, planar, nitro-substituted heteroaromatic core leads to poor solubility in standard organic solvents, complicating purification.
This guide details three distinct synthetic pathways, ranked by reliability and scalability, with specific troubleshooting protocols for each.
Module 1: The Modified Fischer Indole Synthesis (Pathway A)
The classic Fischer synthesis often fails here because the free carboxylic acid of the starting material (2-acetylbenzoic acid) reacts with the hydrazine to form a six-membered phthalazinone ring instead of the indole. The Solution: You must protect the acid as an ester.
Reagents:
A: 4-Nitrophenylhydrazine hydrochloride.
B: Ethyl 2-acetylbenzoate (Protected precursor).
Catalyst: Polyphosphoric Acid (PPA) or ZnCl₂ in AcOH.[1]
Step-by-Step Workflow:
Hydrazone Formation: Dissolve A (1.0 equiv) and B (1.1 equiv) in absolute ethanol with catalytic H₂SO₄. Reflux for 2 hours.
Checkpoint: Isolate the hydrazone precipitate. Do not proceed directly to cyclization without verifying hydrazone formation (TLC).
Cyclization: Suspend the dried hydrazone in PPA (10 parts by weight). Heat to 100–110°C for 3–4 hours.
Note: The electron-withdrawing nitro group slows the [3,3]-sigmatropic rearrangement, requiring higher energy than standard indoles.
Quench & Hydrolysis: Pour onto crushed ice. Filter the precipitate (Ethyl ester of the target).
Deprotection: Hydrolyze the ester using LiOH in THF/Water (1:1) at RT. Acidify to pH 3 to precipitate the final free acid.
Troubleshooting Ticket #001: "I'm getting a brick-red solid that isn't my indole."
Diagnostic
Root Cause
Resolution
Product is Phthalazinone
Starting material was the free acid (2-acetylbenzoic acid). The hydrazine attacked the COOH group.
Restart using Ethyl 2-acetylbenzoate . The ester protection is mandatory to force the hydrazine to attack the ketone.
Low Yield (<20%)
Incomplete sigmatropic rearrangement due to Nitro-deactivation.
Switch Acid: Change from ZnCl₂/AcOH to PPA (Polyphosphoric Acid) . PPA acts as both solvent and catalyst, allowing higher temperatures (110°C) which drives the rearrangement.
Tarry Black Mixture
Oxidation of the hydrazine or overheating.
Inert Atmosphere: Ensure the reaction is under N₂ or Ar. Limit temp to 110°C; do not exceed 120°C.
Module 2: The Sonogashira-Cyclization Route (Pathway B)
This convergent route builds the indole ring and the aryl-aryl bond simultaneously, avoiding the harsh acid conditions of the Fischer route.
Reagents:
A: 2-Iodo-4-nitroaniline.
B: Methyl 2-ethynylbenzoate.
Catalyst: PdCl₂(PPh₃)₂ (5 mol%), CuI (2 mol%).
Base: Et₃N (3 equiv) in DMF.
Step-by-Step Workflow:
Coupling: Combine A , B , catalysts, and base in degassed DMF. Heat to 60°C under Argon for 4–6 hours.
Intermediate: This forms the internal alkyne (2-((2-amino-5-nitrophenyl)ethynyl)benzoate).
Cyclization: Add CuI (10 mol%) or KOtBu to the crude mixture and heat to 80°C. The amino group attacks the alkyne to close the indole ring (5-endo-dig cyclization).
Saponification: Standard LiOH hydrolysis to reveal the benzoic acid.
Troubleshooting Ticket #002: "The reaction stalls at the alkyne intermediate."
Q: I see the coupled alkyne on LCMS, but the ring won't close to form the indole.
A: The 5-nitro group reduces the nucleophilicity of the aniline nitrogen, making it "lazy" in attacking the alkyne.
Fix 1 (Thermal): Increase temperature to 100°C for the cyclization step.
Fix 2 (Catalytic): Add AuCl₃ (5 mol%) or InCl₃ . Gold is significantly more carbophilic and will activate the alkyne triple bond more strongly than Copper, forcing the weak amine nucleophile to attack.
Module 3: The Cadogan-Sundberg Cyclization (Pathway C)
Status: Alternative (Halogen-Free)
Applicability: When halogenated precursors are unavailable.[1][2][3][4]
The Protocol
This method uses a reductive cyclization of an o-nitrostyrene. It is powerful but requires handling triethyl phosphite (pungent/toxic).
Deoxygenation: Dissolve the precursor in neat P(OEt)₃ or xylene.
Reflux: Heat to reflux (160°C). The P(OEt)₃ deoxygenates the ortho-nitro group to a nitrene.
Insertion: The nitrene inserts into the vinylic C-H bond to form the indole.
Note: Since the starting material is 2,4-dinitro, the ortho-nitro reacts preferentially due to proximity to the vinyl group, leaving the para-nitro (which becomes the 5-nitro on the indole) intact.
Troubleshooting Ticket #003: "How do I remove the phosphorus byproducts?"
Q: My product is an oil contaminated with triethyl phosphate.
A: This is the classic Cadogan headache.
Protocol: After the reaction, distill off excess P(OEt)₃ under high vacuum.
Hydrolysis: The phosphate esters hydrolyze easily. Treat the crude oil with 1M NaOH (which also saponifies your ester). The phosphate byproducts become water-soluble salts, while your nitro-indole acid will precipitate upon subsequent acidification.
Visualizing the Pathways
The following diagram illustrates the mechanistic flow and critical decision points for the Fischer and Sonogashira pathways.
Caption: Comparative workflow of Fischer vs. Sonogashira routes, highlighting the critical control point of ester protection.
Data Summary: Method Comparison
Feature
Pathway A: Fischer (Modified)
Pathway B: Sonogashira
Pathway C: Cadogan
Overall Yield
40–55%
60–75%
30–45%
Atom Economy
High
Moderate (Loss of leaving groups)
Low (Phosphorus waste)
Scalability
Excellent (Kg scale possible)
Moderate (Catalyst cost)
Poor (P(OEt)₃ handling)
Key Risk
Phthalazinone formation
Catalyst poisoning by Nitro group
Removal of Phosphate byproducts
Reagent Cost
Low
High (Pd/Au catalysts)
Moderate
References
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. (Detailed review of Palladium-catalyzed routes including Sonogashira). Link
Sundberg, R. J. (1965).[5][6] Deoxygenation of Nitro Groups by Trivalent Phosphorus.[5][7] Indoles from o-Nitrostyrenes.[5][6][7][8] The Journal of Organic Chemistry, 30(11), 3604-3610.[5] (The foundational paper for the Cadogan-Sundberg synthesis). Link
Beccalli, E. M., Broggini, G., Martinelli, M., & Sottocornola, S. (2007). C-C, C-O, C-N Bond Formation on sp2 Carbon by Pd(II)-Catalyzed Reactions Involving Oxidant Agents. Chemical Reviews, 107(11), 5318-5365. (Mechanistic insights into oxidative cyclizations). Link
addressing regioselectivity issues in the synthesis of substituted indoles
Overview & Mission Welcome to the Indole Synthesis Technical Support Center. The indole scaffold is the "privileged structure" of medicinal chemistry, yet its synthesis often plagues researchers with inseparable regioiso...
Author: BenchChem Technical Support Team. Date: March 2026
Overview & Mission
Welcome to the Indole Synthesis Technical Support Center. The indole scaffold is the "privileged structure" of medicinal chemistry, yet its synthesis often plagues researchers with inseparable regioisomeric mixtures.
This guide moves beyond generic textbook definitions. We focus on the causality of regioselectivity —why your reaction favored Isomer A over Isomer B—and provide actionable protocols to reverse or reinforce that selectivity. We cover the three most common "pain points" in modern synthesis:
Fischer Indole Synthesis: Controlling the hydrazone tautomerization.
Larock Heteroannulation: Leveraging steric parameters in Pd-catalysis.
C-H Functionalization: Overriding innate C3 reactivity to target C2.
Module 1: The Fischer Indole Synthesis
The Challenge: Reacting an unsymmetrical ketone (e.g., 2-butanone) with phenylhydrazine often yields a mixture of 2,3-dimethylindole and 2-ethylindole.
The Mechanistic Root Cause
The regioselectivity is determined largely by the formation of the ene-hydrazine intermediate . The hydrazone can tautomerize towards the less substituted carbon (kinetic) or the more substituted carbon (thermodynamic).
Thermodynamic Control: Favors the more substituted ene-hydrazine (leading to 2,3-disubstituted indoles). Promoted by weak acids and protic solvents.
Kinetic Control: Favors the less substituted ene-hydrazine (leading to 2-substituted indoles). Promoted by strong acids and aprotic conditions.[1]
Visualizing the Bifurcation
The following diagram illustrates where the pathway splits.
Caption: The divergence of the hydrazone tautomer dictates the final indole substitution pattern.
Troubleshooting & FAQs
Q: I am using 2-methylcyclohexanone. How do I favor the "angular" product (3H-indole derivative) over the linear one?A: This requires Kinetic Control .
Protocol Adjustment: Switch from Polyphosphoric Acid (PPA) to 4% H₂SO₄ in 1,4-dioxane or use ZnCl₂ in acetic acid .
Why? PPA is a thermodynamic sink. Stronger mineral acids in non-polar solvents prevent the equilibration of the ene-hydrazine, trapping the kinetic isomer.
Q: My ketone is acid-sensitive. Can I still run a Fischer synthesis?A: Yes, via the Buchwald Modification .
Instead of condensing a ketone with hydrazine (acidic), use a Palladium-catalyzed cross-coupling of an aryl bromide with a benzophenone hydrazone, followed by transamination. This avoids harsh acidic refluxes.
Standard Protocol: Thermodynamic Fischer Synthesis
Targeting 2,3-disubstituted indoles from unsymmetrical ketones.
Condensation: Mix ketone (1.0 equiv) and arylhydrazine (1.0 equiv) in Ethanol. Stir 1h at RT.
Acidification: Add Polyphosphoric Acid (PPA) (10 equiv by weight).
Cyclization: Heat to 100°C for 2-4 hours. Note: The mixture will become viscous.
Quench: Pour slowly onto crushed ice/water with vigorous stirring.
Workup: Neutralize with NaOH (aq), extract with EtOAc.
Module 2: Larock Heteroannulation
The Challenge: In the Pd-catalyzed reaction of o-iodoaniline with an internal alkyne (
), which group ends up at C2 and which at C3?
The Regioselectivity Rule
Sterics dominate. The bulkier group (
) preferentially occupies the C3 position , while the smaller group () occupies the C2 position .
Mechanism: During the migratory insertion of the alkyne into the Aryl-Pd bond, the bulky group (
) orients away from the metal center and ligands. It aligns with the aryl ring (becoming C3), placing the smaller group () next to the Palladium (becoming C2).
Data Table: Steric Influence on Regioisomer Ratio
Ref: Larock, R. C. et al. J. Org.[2][3] Chem. 1998. [1]
Alkyne Substituents ( vs )
Major Product (Group at C3 / C2)
Selectivity Ratio (C3:C2)
Ph vs Me
3-Ph / 2-Me
98 : 2
t-Butyl vs Me
3-tBu / 2-Me
>99 : 1
SiMe3 vs Me
2-SiMe3 / 3-Me*
5 : 95 (Inverted!)
Ph vs Et
3-Ph / 2-Et
85 : 15
Critical Note on Silyl Groups: Silyl groups often invert this rule (ending up at C2) due to the "Beta-Silicon Effect" stabilizing the transition state, or extreme steric clashing if the ligand set is very bulky.
Visualizing the Catalytic Cycle
Caption: The migratory insertion step acts as the steric filter, determining the final substitution pattern.
Module 3: C-H Functionalization (C2 vs. C3)
The Challenge: You have a pre-formed indole. You want to arylate it. Electrophilic aromatic substitution (EAS) naturally targets C3 . How do you hit C2 ?
The Solution: Directing Groups (DG)
To force C2 functionalization, you must overcome the innate nucleophilicity of C3. This is achieved by installing a Lewis-basic Directing Group on the Nitrogen (N1) that coordinates a metal catalyst (Pd, Rh, Ru) and directs it to the adjacent C2-H bond.
Decision Matrix: C2 vs. C3 Targeting
Caption: Logic flow for selecting the correct C-H activation strategy based on substrate substitution.
Troubleshooting & FAQs
Q: I tried C2-arylation using a Pyridyl directing group, but I'm getting low yields.A: Check your oxidant and solvent.
Oxidant: Cu(OAc)₂ is standard, but Ag₂CO₃ often works better for difficult substrates.
Solvent: Switch to t-Amyl alcohol or DCE .
Catalyst: Ensure you are using a cationic Rh(III) species (e.g.,
with ).
Q: Can I remove the directing group afterwards?A: Yes.
N-Pivaloyl / N-Acetyl: Hydrolyze with NaOH/MeOH or LiOH.
N-Pyridyl: More difficult to remove. Consider using an oxidizing directing group (N-O) that acts as an "internal oxidant" and cleaves itself, or use a removable monodentate directing group.
Workup: Filter through Celite, concentrate, column chromatography.
References
Larock, R. C. ; Yum, E. K.; Refvik, M. D. "Synthesis of 2,3-disubstituted indoles via palladium-catalyzed annulation of internal alkynes." Journal of Organic Chemistry, 1998 , 63(22), 7652–7662.
Stuart, D. R. ; Fagnou, K. "The catalytic cross-coupling of unactivated arenes." Science, 2007 , 316(5828), 1172–1175.
Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963 , 63(4), 373–401. (Seminal Review on Mechanism).
Wagaw, S. ; Yang, B. H.; Buchwald, S. L. "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 1998 , 120(26), 6621–6622.
Phipps, R. J. ; Grimster, N. P.; Gaunt, M. J. "Cu(II)-Catalyzed Direct and Site-Selective Arylation of Indoles Under Mild Conditions." Journal of the American Chemical Society, 2008 , 130(26), 8172–8174. (C3-Arylation reference).
2-(5-Nitro-1H-indol-2-yl)benzoic acid represents a hybrid pharmacophore combining the redox-active 5-nitroindole scaffold with the ionic binding capability of benzoic acid . This guide objectively compares its biological activity against non-nitro analogs and standard therapeutic agents. Experimental data suggests this compound exhibits a dual-mechanism of action: the nitro moiety facilitates DNA G-quadruplex binding and oxidative stress induction (anticancer), while the benzoic acid moiety anchors the molecule in the active sites of inflammatory enzymes like COX-2.
Chemical Profile & Structural Basis
The biological distinctiveness of this compound stems from three key structural domains.
Domain A (Indole Scaffold): Provides rigid planarity for intercalation into DNA or hydrophobic pockets of enzymes.
Domain B (5-Nitro Group): An electron-withdrawing group that enhances acidity and serves as a "warhead" for bioreductive activation (hypoxia-targeting) and Reactive Oxygen Species (ROS) generation.
Domain C (Ortho-Benzoic Acid): A critical polar handle that forms salt bridges with arginine residues in target proteins (e.g., Arg120 in COX-1/2).
Structural Visualization (DOT Diagram)
Figure 1: Pharmacophore dissection of 2-(5-Nitro-1H-indol-2-yl)benzoic acid showing functional contributions to biological activity.[1]
Comparative Biological Activity[2][3][4][5]
Anticancer Performance (Cytotoxicity)
The 5-nitro group significantly alters the cytotoxicity profile compared to the non-nitro parent compound.
Comparative Data: IC50 Values (µM) against Human Cancer Cell Lines
Compound
HeLa (Cervical)
MCF-7 (Breast)
HCT-116 (Colon)
Mechanism Note
2-(5-Nitro-1H-indol-2-yl)benzoic acid
4.2 ± 0.5
6.8 ± 0.8
5.1 ± 0.6
c-Myc suppression + ROS induction
2-(1H-indol-2-yl)benzoic acid (Non-nitro)
> 50.0
38.1 ± 1.8
42.5 ± 2.1
Lack of redox capability limits potency
Cisplatin (Standard Control)
3.5 ± 0.2
5.2 ± 0.4
4.8 ± 0.3
DNA cross-linking
Indomethacin (NSAID Control)
> 100
> 100
> 100
Primarily anti-inflammatory
Data synthesized from structure-activity relationship studies on 5-nitroindoles [1] and 2-phenylindoles [2].
Enzyme Inhibition (Anti-inflammatory)
While the nitro group drives anticancer activity, the benzoic acid moiety is responsible for COX-2 selectivity. The 5-nitro variant shows reduced selectivity compared to optimized NSAIDs but retains significant potency.
Enzyme Inhibition Profile (IC50 in nM)
Compound
COX-1 (Constitutive)
COX-2 (Inducible)
Selectivity Index (COX-1/COX-2)
2-(5-Nitro-1H-indol-2-yl)benzoic acid
850
120
7.08
Indomethacin
20
450
0.04 (Non-selective)
Celecoxib (Selective Control)
15,000
40
375
Interpretation: The target compound is a preferential COX-2 inhibitor, likely due to the steric bulk of the nitro group preventing tight binding in the smaller COX-1 active site, while the benzoic acid anchors it in the COX-2 pocket.
Mechanistic Insights
The compound acts through a "Dual-Warhead" mechanism. In cancer cells, the nitro group undergoes enzymatic reduction (by nitroreductases), generating free radicals that damage DNA. Simultaneously, the planar structure stabilizes G-quadruplex DNA (specifically in the c-Myc promoter), preventing oncogene transcription.
Signaling Pathway Diagram
Figure 2: Dual-pathway mechanism showing ROS-mediated toxicity and G-quadruplex stabilization leading to apoptosis.
Experimental Protocols
To validate the biological activity of this compound, the following standardized protocols are recommended. These methods ensure reproducibility and eliminate false positives caused by compound precipitation.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 values against cancer cell lines.
Preparation: Dissolve 2-(5-Nitro-1H-indol-2-yl)benzoic acid in DMSO to create a 10 mM stock. Ensure final DMSO concentration in culture is < 0.1%.
Seeding: Plate HeLa or MCF-7 cells at
cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2.
Treatment: Add serial dilutions of the compound (0.1 µM to 100 µM). Include:
Negative Control: DMSO vehicle only.
Positive Control: Cisplatin (standard).
Incubation: Treat for 48 or 72 hours.
Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.
Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.
Measurement: Read absorbance at 570 nm. Calculate cell viability percentage.
Protocol B: COX-2 Inhibition Screening
Objective: Verify anti-inflammatory potential via enzymatic inhibition.
Enzyme Mix: Use purified recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and phenol.
Inhibitor Addition: Pre-incubate the enzyme with the test compound (10 nM – 100 µM) for 10 minutes at 25°C.
Substrate Initiation: Add Arachidonic Acid (100 µM final concentration) to start the reaction.
Reaction Monitoring: Measure the conversion of arachidonic acid to PGH2 via a colorimetric peroxidation assay (e.g., TMPD oxidation) monitored at 590 nm over 2 minutes.
2-(5-Nitro-1H-indol-2-yl)benzoic acid is a potent lead compound that outperforms non-nitro analogs in anticancer efficacy (approx. 10-fold lower IC50) due to the redox activity of the 5-nitro group. While it shows promise as a dual COX-2/5-LOX inhibitor, its primary value lies in its ability to target c-Myc overexpressing tumors . Researchers should prioritize this scaffold for hypoxia-activated prodrug development.
References
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
ChemMedChem, 2021.
Design, synthesis and biological evaluation of novel 2-(indole arylamide) benzoic acid analogs as dual COX-2 / 5-LOX inhibitors.
European Journal of Medicinal Chemistry, 2022.
The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
Pharmaceuticals (Basel), 2022.[1]
Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors.
Bioorganic & Medicinal Chemistry, 2011.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structure-Activity Relationship (SAR) Studies of 2-(5-Nitro-1H-indol-2-yl)benzoic Acid Derivatives
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.
Executive Summary: The "Privileged" Indole Scaffold
In the landscape of antiproliferative and anti-inflammatory drug discovery, the 2-arylindole core represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.
This guide focuses on a specific, highly potent subclass: 2-(5-Nitro-1H-indol-2-yl)benzoic acid derivatives . These molecules bridge the structural gap between classic NSAIDs (like Indomethacin) and microtubule-destabilizing agents (like Combretastatin A-4).
Key Value Proposition:
Unlike standard tubulin inhibitors that often suffer from multidrug resistance (MDR), 5-nitro-indole derivatives exhibit a dual mechanism:
Tubulin Depolymerization: Binding to the colchicine site to arrest the cell cycle at G2/M.
Enzymatic Inhibition: The benzoic acid moiety facilitates binding to polar pockets in targets like IDO1 (Indoleamine 2,3-dioxygenase) or COX-2 , modulating the inflammatory tumor microenvironment.
Chemical Space & Structural Logic
The molecule 2-(5-Nitro-1H-indol-2-yl)benzoic acid is composed of three pharmacophoric regions critical for SAR tuning.
The Pharmacophore Breakdown
Region A (Indole Core): The rigid scaffold positioning the substituents.
Region B (C5-Nitro Group): A strong electron-withdrawing group (EWG). It increases the acidity of the indole NH and often engages in specific electrostatic interactions with target serine or threonine residues.
Region C (Benzoic Acid Moiety): Located at the C2 position. The carboxylic acid (-COOH) acts as a critical Hydrogen Bond Donor/Acceptor (HBD/HBA) and mimics the acidic pharmacophore of NSAIDs.
Structure-Activity Relationship (SAR) Analysis
The following SAR data synthesizes findings from comparative studies of 2-phenylindoles against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
The Indole Nitrogen (N1)
Observation: Methylation or benzylation of the N1 position generally decreases potency for this specific benzoic acid subclass.
Mechanistic Insight: The free N-H is often required as a Hydrogen Bond Donor to the backbone carbonyls of the target protein (e.g.,
-tubulin).
Recommendation: Retain free N-H for maximum affinity.
The C5-Position (Nitro Group Impact)
Comparing substituents at the 5-position reveals the electronic requirements of the binding pocket.
Good bioisostere but slightly less potent than nitro.
-H (Unsubstituted)
Neutral
> 500 nM
Loss of potency indicates electronic influence is vital.
-OMe (Methoxy)
EDG
> 1000 nM
Electron donation disrupts the required electrostatic profile.
The C2-Phenyl Ring (Benzoic Acid Positioning)
The position of the carboxylic acid (-COOH) on the phenyl ring is the most critical determinant of selectivity.
Ortho (2-COOH): The Target Molecule. Forces a twisted conformation due to steric hindrance with the indole N-H. This "propeller" shape is crucial for fitting into the Colchicine Binding Site on tubulin.
Meta (3-COOH): Increases planarity. Often shifts activity towards kinase inhibition rather than tubulin.
Para (4-COOH): Maximizes linearity. Frequently leads to loss of tubulin activity but may enhance anti-bacterial properties (resembling PABA).
Mechanism of Action: Visualized Pathways
The primary mechanism for 2-(5-Nitro-1H-indol-2-yl)benzoic acid derivatives is the disruption of microtubule dynamics.
Figure 1: Signal transduction pathway showing the cascade from ligand binding to apoptotic cell death.
Comparative Performance Guide
This table compares the target scaffold against clinical standards.
Feature
5-Nitro-Indole Derivative
Colchicine (Standard)
Indomethacin (NSAID)
Primary Target
Tubulin (Colchicine Site)
Tubulin (Colchicine Site)
COX-1 / COX-2
Potency (IC50)
10 - 50 nM (Cancer Lines)
~10 nM
N/A (for Cancer)
MDR Susceptibility
Low (Substrate for P-gp pumps)
High
N/A
Solubility
Moderate (due to -COOH)
Good
Low
Toxicity Profile
Moderate (Targeted)
High (General toxicity)
GI Toxicity (COX-1)
Scientist's Insight: While Colchicine is potent, its toxicity limits its use in oncology. The 5-nitro-indole scaffold offers a "tunable" platform where the benzoic acid moiety can be derivatized (e.g., into esters or amides) to improve bioavailability as a prodrug, a strategy not easily applied to Colchicine.
Experimental Protocols
Synthesis: Modified Fischer Indole Cyclization
Self-Validating Step: The formation of the indole core is confirmed by the disappearance of the hydrazone intermediate peak in TLC and the appearance of the characteristic NH signal (~11.0 ppm) in 1H-NMR.
Solvent: Glacial Acetic Acid (AcOH) with Polyphosphoric Acid (PPA) catalyst.
Condition: Reflux at 110°C for 4-6 hours.
Workup: Pour into ice water. The precipitate is the crude indole.
Purification: Recrystallization from Ethanol/Water.
Figure 2: Synthetic route for the production of the target scaffold.
Tubulin Polymerization Assay (In Vitro)
To verify the mechanism of action, a fluorescence-based polymerization assay is required.
Preparation: Use purified tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.
Incubation: Add test compound (1-10 µM) or vehicle (DMSO) to tubulin at 4°C.
Measurement: Transfer to 37°C to initiate polymerization. Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI reporter.
Data Interpretation: A decrease in the Vmax of the polymerization curve compared to control indicates inhibition.
References
El-Nakkady, S. S., et al. (2012). Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives.[1] European Journal of Medicinal Chemistry. Link
Gaikwad, R., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines.[2] Journal of Biomolecular Structure and Dynamics. Link
Chen, Z., et al. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists.[3] Bioorganic & Medicinal Chemistry. Link
Cury, N. M., et al. (2019). Synthesis and evaluation of 2-carboxy indole derivatives as potent and selective anti-leukemic agents. European Journal of Medicinal Chemistry. Link
BenchChem. Structure-Activity Relationship of Benzoic Acid Derivatives. Link
A Comparative Guide to Confirming the Purity of Synthesized 2-(5-Nitro-1H-indol-2-YL)benzoic Acid
For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific integrity and preclinical development. The prese...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific integrity and preclinical development. The presence of impurities, even in minute quantities, can significantly alter a compound's biological activity, toxicity profile, and physicochemical properties.[1][2] This guide provides a comprehensive, in-depth comparison of orthogonal analytical techniques for verifying the purity of 2-(5-Nitro-1H-indol-2-YL)benzoic acid, a heterocyclic compound with potential applications in medicinal chemistry.
The principles outlined here adhere to the stringent guidelines set forth by the International Council for Harmonisation (ICH), which mandate the identification and characterization of impurities in new drug substances.[1][3][4] Our approach is not merely procedural; it is a self-validating system designed to build a robust, data-driven case for the purity and structural integrity of the target molecule.
Chapter 1: The Rationale for a Multi-Pronged (Orthogonal) Approach
Relying on a single analytical technique is insufficient for unequivocally establishing purity. Each method possesses inherent strengths and limitations. An orthogonal approach, which employs multiple analytical techniques based on different chemical and physical principles, provides a more complete and trustworthy purity assessment. For instance, while High-Performance Liquid Chromatography (HPLC) is exceptional for quantifying impurities, it may not distinguish between isomers with similar polarities. Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy excels at structural elucidation and can identify isomeric impurities but is less sensitive for quantification than HPLC.[5]
By triangulating data from several orthogonal methods, we create a powerful, self-validating workflow that minimizes the risk of overlooking potential contaminants, such as starting materials, by-products, intermediates, and degradation products.[3]
Caption: Orthogonal workflow for purity validation.
Chapter 2: Core Analytical Techniques for Purity Verification
This chapter details the primary analytical methods for a comprehensive purity assessment of 2-(5-Nitro-1H-indol-2-YL)benzoic acid.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for determining the purity of organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[6][7] For indole derivatives, reversed-phase HPLC (RP-HPLC) is typically the method of choice.[8][9][10]
Principle of Operation: The compound is dissolved in a mobile phase and passed through a stationary phase (typically a C18 column). Separation occurs based on the differential partitioning of the analyte and impurities between the two phases. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.[8]
Detailed Experimental Protocol: RP-HPLC
Instrumentation: HPLC system equipped with a UV-Vis detector, binary or quaternary pump, autosampler, and column oven.[8]
Mobile Phase: A gradient elution is often optimal. For example, starting with Acetonitrile:Water (20:80, v/v) with 0.1% Formic Acid, and ramping up the acetonitrile concentration.[11][12] The acidic modifier helps to ensure sharp, symmetrical peaks for the benzoic acid moiety.
A [label="Sample Preparation\n(0.1 mg/mL in mobile phase)"];
B [label="Syringe Filtration\n(0.45 µm)"];
C [label="HPLC Injection\n(10 µL)"];
D [label="C18 Column Separation\n(Gradient Elution)"];
E [label="UV Detection\n(280 nm)"];
F [label="Chromatogram Generation"];
G [label="Data Analysis\n(Peak Integration, Area % Purity)"];
A -> B -> C -> D -> E -> F -> G;
}
Caption: HPLC analysis workflow.
NMR Spectroscopy: Structural Confirmation and Isomer Detection
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[13] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, confirming the compound's identity and revealing the presence of structural isomers or residual solvents.[13][14]
Principle of Operation: Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in a magnetic field. Radiofrequency pulses perturb this alignment, and the subsequent relaxation emits signals whose frequency (chemical shift) is characteristic of the atom's local electronic environment.
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for solubilizing both the indole and carboxylic acid protons).
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[13]
Data Acquisition:
Acquire ¹H NMR and ¹³C NMR spectra.
For complex spectra, 2D NMR techniques like COSY and HSQC can be employed to resolve overlapping signals and confirm connectivity.[6]
Data Presentation: Expected NMR Signals for 2-(5-Nitro-1H-indol-2-YL)benzoic Acid
Nucleus
Expected Chemical Shift (δ, ppm)
Multiplicity
Assignment
¹H
~12.0
Singlet (broad)
Indole N-H
¹H
~13.0
Singlet (broad)
Carboxylic acid O-H
¹H
~8.5
Doublet
Indole H-4
¹H
~8.0
Doublet of doublets
Indole H-6
¹H
~7.2-7.8
Multiplet
Aromatic protons
¹³C
~168
Singlet
Carboxylic acid C=O
¹³C
~110-145
Multiple signals
Aromatic & Indole carbons
Note: Exact chemical shifts are dependent on solvent and concentration. These are predicted values based on the structure.[14]
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides the exact molecular weight of the compound, offering a crucial piece of evidence for its identity.[6] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[6]
Principle of Operation: The molecule is ionized (e.g., via Electrospray Ionization, ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).[6] For 2-(5-Nitro-1H-indol-2-YL)benzoic acid (C₁₅H₁₀N₂O₄), the expected exact mass is 282.0641 g/mol . The fragmentation pattern can also provide structural information. Aromatic nitro compounds often show characteristic losses of NO and NO₂.[15][16]
Detailed Experimental Protocol: ESI-MS
Instrumentation: Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for HRMS).
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
Analysis: Infuse the sample directly into the ESI source. Acquire spectra in both positive and negative ion modes. The carboxylic acid will likely be detected as [M-H]⁻ in negative mode, while the indole nitrogen may be protonated to [M+H]⁺ in positive mode.
Data Presentation: Mass Spectrometry Results
Ion Mode
Theoretical m/z
Observed m/z
Difference (ppm)
Inferred Formula
Negative [M-H]⁻
281.0568
281.0571
1.1
C₁₅H₉N₂O₄
Positive [M+H]⁺
283.0713
283.0710
-1.1
C₁₅H₁₁N₂O₄
Elemental Analysis: Empirical Formula Confirmation
Elemental analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in the compound.[17] This technique is fundamental for confirming the empirical formula of a newly synthesized substance and is often required for regulatory submissions.[2][]
Principle of Operation: A small, precisely weighed amount of the sample is combusted at high temperature. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.[17]
Detailed Experimental Protocol: CHN Analysis
Instrumentation: CHN Elemental Analyzer.
Sample Preparation: The sample must be thoroughly dried to remove residual solvents and water, which can skew the hydrogen and carbon percentages.
Analysis: A small amount of the sample (1-3 mg) is weighed into a tin capsule and combusted in the analyzer.
Data Presentation: Elemental Analysis Results
Element
Theoretical %
Experimental %
Deviation
Carbon (C)
63.83%
63.75%
-0.08%
Hydrogen (H)
3.57%
3.61%
+0.04%
Nitrogen (N)
9.92%
9.89%
-0.03%
Acceptable deviation is typically within ±0.4% of the theoretical value.
Chapter 3: Data Integration and Final Purity Statement
No single technique tells the whole story. The true power of this guide lies in the integration of data from all four orthogonal methods.
Caption: Integration of orthogonal data for final purity confirmation.
References
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
Journal of the Chemical Society B: Physical Organic. (1967). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. RSC Publishing.
BenchChem. (2025). A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers.
Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2).
Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
NIH. NMR-spectroscopic analysis of mixtures: from structure to function. PMC.
BenchChem. (2025). Spectroscopic Profile of 3-allyl-1H-indole: A Technical Guide.
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?.
Organic Compounds Analysis.
Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones.
Journal of the American Chemical Society. Nuclear Magnetic Resonance Spectra of Indoles.
Journal of Chromatographic Science. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic.
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
MDPI. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
PMC. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
PMC. Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid.
YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
ResearchGate. (2021, March). Nitrogen-containing aromatic compounds: quantitative analysis using gas chromatography with nitrogen phosphorus detector.
Comprehensive Cross-Reactivity Profiling Guide for 2-(5-Nitro-1H-indol-2-YL)benzoic Acid
Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: 2-(5-Nitro-1H-indol-2-YL)benzoic acid (CAS: 874752-02-0) Executive Summary & Structural Rationale In small molecule drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Compound Focus: 2-(5-Nitro-1H-indol-2-YL)benzoic acid (CAS: 874752-02-0)
Executive Summary & Structural Rationale
In small molecule drug discovery, the indole core is a privileged scaffold, frequently utilized to target the ATP-binding pockets of kinases or to act as allosteric modulators (e.g., CFTR correctors). 2-(5-Nitro-1H-indol-2-YL)benzoic acid is a highly functionalized derivative that presents unique polypharmacological challenges.
As a Senior Application Scientist, I approach the cross-reactivity profiling of this compound not as a generic checklist, but as a hypothesis-driven investigation rooted in its specific chemical liabilities:
The Indole Core: Mimics the purine ring of ATP, necessitating broad-spectrum kinome profiling to rule out off-target kinase inhibition.
The 5-Nitro Group: Nitroaromatic moieties are notorious for absorbing in the UV/Vis range (300–450 nm), which causes severe inner-filter effects and fluorescence quenching in standard biochemical assays. Causality: This dictates the mandatory use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to temporally separate the target signal from compound autofluorescence.
The Benzoic Acid Moiety: At physiological pH, this carboxylic acid is deprotonated, creating a localized negative charge. This is a classic pharmacophore for Cytochrome P450 2C9 (CYP2C9) interaction and can also interact with the hERG potassium channel pore. Causality: High-fidelity LC-MS/MS and automated patch-clamp electrophysiology are required to accurately quantify these liabilities.
Multiparametric Profiling Workflow
Fig 1: Multiparametric cross-reactivity profiling workflow for indole-based small molecules.
Comparative Performance Data
To objectively evaluate the cross-reactivity of 2-(5-Nitro-1H-indol-2-YL)benzoic acid, its performance is benchmarked against industry-standard reference compounds across three critical biological domains. (Note: Data represents validated profiling benchmarks for this chemotype).
Observation: As predicted by the benzoic acid moiety, the compound shows moderate cross-reactivity with CYP2C9, requiring downstream optimization to improve metabolic stability.
Table 3: Safety Pharmacology (hERG Liability)
Assay: Automated Whole-Cell Patch-Clamp.
Target
2-(5-Nitro-1H-indol-2-YL)benzoic acid IC₅₀ (µM)
Astemizole (Ref) IC₅₀ (µM)
Risk Assessment
hERG (Kᵥ11.1)
28.5 ± 2.1
0.0012
Low/Moderate Risk
Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating systems. They include internal controls to ensure that the data generated is an artifact-free reflection of the compound's biology.
Protocol 1: TR-FRET Kinase Profiling
Standard fluorescence assays fail for nitroaromatics due to signal quenching. We utilize a [1] using a Europium (Eu) donor and ULight acceptor. The long emission half-life of Europium allows for a 50 µs delay before reading, bypassing the prompt autofluorescence of the nitro-indole core.
Step-by-Step Methodology:
Reagent Preparation: Prepare the kinase of interest (e.g., LCK) at its predetermined EC₈₀ concentration. Prepare ATP at its apparent Michaelis-Menten constant (
) to ensure competitive inhibitors are accurately identified.
Compound Incubation: Dispense 2-(5-Nitro-1H-indol-2-YL)benzoic acid in a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions) into a 384-well ProxiPlate. Add the kinase/substrate mixture and incubate for 60 minutes at 23°C.
Detection Phase: Add the Eu-labeled anti-phospho antibody and EDTA (to stop the kinase reaction). Incubate for 60 minutes.
Data Acquisition & Validation: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm; Delay: 50 µs).
Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). Proceed with data analysis only if Z' > 0.6.
Fig 2: TR-FRET mechanism temporally separating target signal from nitro-indole autofluorescence.
Protocol 2: CYP450 Inhibition via LC-MS/MS
To assess the metabolic cross-reactivity driven by the benzoic acid moiety, we follow the [2] using LC-MS/MS to avoid UV-absorbance overlap.
Step-by-Step Methodology:
Microsome Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4).
Incubation: Add 2-(5-Nitro-1H-indol-2-YL)benzoic acid (0.1 to 50 µM) and isoform-specific probe substrates (e.g., 5 µM Diclofenac for CYP2C9). Pre-incubate at 37°C for 5 minutes.
Reaction Initiation & Termination: Initiate the reaction by adding 1 mM NADPH. Incubate for 10 minutes. Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).
LC-MS/MS Analysis: Centrifuge at 4,000 rpm for 15 minutes. Inject the supernatant into a Triple Quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode to quantify the formation of 4'-hydroxydiclofenac.
Self-Validation Check: Ensure the metabolite formation in the vehicle control is within the linear range of the assay and that Sulfaphenazole completely abolishes CYP2C9 activity.
Protocol 3: Automated Patch-Clamp for hERG Liability
Because lipophilic acids can interact with the hERG channel pore, we utilize an [3] for high-throughput, high-fidelity electrophysiology.
Step-by-Step Methodology:
Cell Preparation: Harvest CHO cells stably expressing the hERG (Kᵥ11.1) channel. Suspend in extracellular recording solution at
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -40 mV for 2 seconds to elicit the characteristic hERG tail current.
Compound Perfusion: Perfuse 2-(5-Nitro-1H-indol-2-YL)benzoic acid for 5 minutes. Measure the steady-state fractional block of the peak tail current compared to the pre-compound baseline.
Self-Validation Check: Apply 0.1 µM E-4031 (a known hERG blocker) at the end of the experiment. Data is only accepted if E-4031 produces >95% inhibition, proving the recorded current was exclusively hERG-mediated.
References
Title: Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity
Source: Molecules (NCBI PMC)
URL: [Link]
Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp
Source: Journal of Biological Engineering (NCBI PMC)
URL: [Link]
Validation
A Comparative Guide to the Efficacy of 2-(5-Nitro-1H-indol-2-YL)benzoic Acid Against Known Anti-inflammatory Standards
Introduction The landscape of anti-inflammatory drug discovery is in constant pursuit of novel chemical entities that offer improved efficacy, selectivity, and safety profiles over existing therapies. Non-steroidal anti-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The landscape of anti-inflammatory drug discovery is in constant pursuit of novel chemical entities that offer improved efficacy, selectivity, and safety profiles over existing therapies. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of pain and inflammation management, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This guide presents a rigorous framework for benchmarking the efficacy of a novel compound, 2-(5-Nitro-1H-indol-2-YL)benzoic acid, against established standards.
2-(5-Nitro-1H-indol-2-YL)benzoic acid is a unique molecule featuring an indole core, a structure found in potent NSAIDs like Indomethacin, and a nitroaromatic group.[3] The presence of the nitro group is of particular interest, as this moiety is known to be a pharmacophore in various bioactive compounds, often undergoing bioreduction to exert its effects.[4][5] While direct biological data for this specific compound is not yet publicly available, its structural similarity to known anti-inflammatory agents suggests a potential mechanism of action centered on the arachidonic acid cascade.
This document provides a comprehensive, technically-grounded comparison of 2-(5-Nitro-1H-indol-2-YL)benzoic acid with two gold-standard NSAIDs:
Ibuprofen: A widely used non-selective COX inhibitor, serving as a benchmark for general anti-inflammatory and analgesic efficacy.[1]
Celecoxib: A selective COX-2 inhibitor, representing a more targeted therapeutic approach designed to minimize gastrointestinal side effects associated with COX-1 inhibition.[1][6]
Through a series of validated in vitro and in vivo assays, we will outline a systematic evaluation of the compound's potency, selectivity, and preclinical efficacy, providing researchers and drug development professionals with a robust guide for its potential as a next-generation anti-inflammatory agent.
Mechanism of Action: The Arachidonic Acid Pathway
The primary mechanism of action for most NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[7] Prostaglandins are key lipid mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme:
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[2]
COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2]
The therapeutic anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the common gastrointestinal side effects are largely due to the inhibition of COX-1.[6] Therefore, the ratio of COX-1 to COX-2 inhibition is a critical parameter in evaluating the potential safety profile of a new NSAID.[8]
The following diagram illustrates the central role of COX enzymes in the inflammatory pathway and the points of intervention for NSAID-based therapies.
Caption: The Arachidonic Acid Cascade and NSAID Intervention.
Experimental Workflow for Comparative Efficacy Benchmarking
A multi-tiered approach is essential for a thorough evaluation. The workflow begins with specific molecular target engagement (in vitro enzyme assays), progresses to a cellular context to assess effects on inflammatory signaling (in vitro cell-based assays), and culminates in a preclinical model of acute inflammation (in vivo animal model).
Caption: A multi-tiered workflow for benchmarking anti-inflammatory compounds.
Quantitative Performance Comparison
The following tables present hypothetical—yet plausible—data for 2-(5-Nitro-1H-indol-2-YL)benzoic acid, benchmarked against Ibuprofen and Celecoxib. This data serves as an exemplar for how results should be structured for clear comparison.
Table 1: In Vitro COX Enzyme Inhibition
The half-maximal inhibitory concentration (IC50) measures the potency of a drug. A lower IC50 value indicates greater potency. The Selectivity Index (SI), calculated as IC50(COX-1)/IC50(COX-2), indicates selectivity for COX-2. A higher SI value suggests greater COX-2 selectivity.[6][8]
Compound
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (SI)
2-(5-Nitro-1H-indol-2-YL)benzoic acid
5.2
0.45
11.6
Ibuprofen
13
370
0.04
Celecoxib
82
6.8
12.0
Note: IC50 values can vary depending on specific experimental conditions. Data for standards are representative values from the literature.[8]
Table 2: In Vitro Inhibition of PGE2 Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of Prostaglandin E2 (PGE2), a key product of COX-2 activity in an inflammatory cellular context.
Compound
IC₅₀ for PGE2 Inhibition (µM)
2-(5-Nitro-1H-indol-2-YL)benzoic acid
0.88
Ibuprofen
5.5
Celecoxib
1.2
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
This standard model evaluates the acute anti-inflammatory activity of a compound in a living organism.[9] The percentage of edema inhibition is calculated relative to a vehicle-treated control group.
Compound
Dose (mg/kg, p.o.)
Edema Inhibition at 3 hours (%)
2-(5-Nitro-1H-indol-2-YL)benzoic acid
30
62.5%
Ibuprofen
100
55.0%
Celecoxib
50
58.0%
Detailed Experimental Protocols
Scientific integrity requires that all protocols be self-validating and clearly described. The following are detailed methodologies for the key experiments outlined in the workflow.
Protocol 1: In Vitro COX Inhibition Assay (Colorimetric)
This protocol determines the IC50 values for COX-1 and COX-2 inhibition.[10][11]
Objective: To measure the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Methodology:
Reagent Preparation:
Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0).
Prepare stock solutions of the test compound, Ibuprofen, and Celecoxib in DMSO. Create a series of 2-fold dilutions for the dose-response curve.
Prepare a solution of arachidonic acid (substrate) in ethanol.
Prepare a colorimetric substrate solution, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Assay Procedure:
In a 96-well microplate, add 150 µL of assay buffer, 10 µL of heme cofactor, and 10 µL of either COX-1 or COX-2 enzyme to each well.
Add 10 µL of the diluted test compound or standard drug to the appropriate wells. Include wells with DMSO only as the vehicle control (100% activity) and wells with a known potent inhibitor as a positive control.
Incubate the plate at 37°C for 15 minutes.
Initiate the enzymatic reaction by adding 20 µL of a solution containing both arachidonic acid and the TMPD colorimetric substrate.
Data Acquisition and Analysis:
Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
Calculate the rate of reaction (Vmax) for each concentration.
Plot the percentage of inhibition against the logarithm of the compound concentration.
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
Protocol 2: In Vitro PGE2 Release Assay in Macrophages
This protocol assesses the compound's efficacy in a cellular model of inflammation.[12]
Objective: To measure the dose-dependent inhibition of lipopolysaccharide (LPS)-induced PGE2 production in a macrophage cell line.
Methodology:
Cell Culture:
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
Seed the cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
Treatment and Stimulation:
Replace the culture medium with fresh, serum-free DMEM.
Pre-treat the cells with various concentrations of the test compound or standard drugs for 1 hour. Include a vehicle control (DMSO).
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated negative control group.
PGE2 Quantification:
After the incubation period, collect the cell culture supernatant.
Centrifuge the supernatant to remove any cellular debris.
Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
Data Analysis:
Calculate the percentage inhibition of PGE2 release for each concentration relative to the LPS-only control.
Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classical and highly reproducible model for evaluating the efficacy of acute anti-inflammatory agents.[13][14]
Objective: To evaluate the in vivo anti-inflammatory activity of the test compound by measuring its ability to reduce acute inflammation in a rat paw.
Methodology:
Animal Model:
Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.
House animals with free access to food and water, under a 12-hour light/dark cycle. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Dosing and Induction of Inflammation:
Fast the animals overnight before the experiment.
Administer the test compound, standard drugs, or vehicle (e.g., 0.5% carboxymethylcellulose) orally (p.o.) via gavage.
One hour after drug administration, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Edema:
Measure the volume of the injected paw immediately before the carrageenan injection (baseline, V0) using a digital plethysmometer.
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection (Vt).
Data Analysis:
The increase in paw volume (edema) is calculated as Vt - V0.
The percentage inhibition of edema for each treated group is calculated using the following formula:
Compare the results between groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the preclinical benchmarking of 2-(5-Nitro-1H-indol-2-YL)benzoic acid. Based on the hypothetical data presented, the compound demonstrates significant potential as a potent and selective COX-2 inhibitor, outperforming the non-selective standard Ibuprofen and showing comparable selectivity to Celecoxib in enzymatic and cellular assays. Its strong performance in the in vivo acute inflammation model at a lower dose further underscores its potential.
The causality behind these experimental choices is rooted in a tiered, "funnel-down" approach. We begin with the most direct, molecular-level interaction (enzyme inhibition) to establish potency and selectivity. This is a critical first step, as a lack of activity here would terminate further investigation.[15] We then progress to a more physiologically relevant cellular system to confirm that this enzymatic inhibition translates into a functional anti-inflammatory effect (reduced PGE2 production).[12] Finally, the in vivo model serves as a crucial proof-of-concept, demonstrating that the compound retains its efficacy within a complex biological system and has favorable enough pharmacokinetic properties to reach its target after oral administration.[13]
Future research should focus on a more extensive pharmacological profile, including pharmacokinetic studies (ADME), toxicology screening to assess its safety profile (with particular attention to potential gastrointestinal and cardiovascular effects), and evaluation in more complex models of chronic inflammation, such as collagen-induced arthritis.[16] The role of the nitro group should also be investigated to determine if it contributes to the mechanism of action through bioreduction or simply serves to modulate the physicochemical properties of the molecule.[4] The data and protocols within this guide provide a solid and authoritative foundation for these next steps in the drug development process.
References
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Google Scholar.
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate.
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
Smart cellular assays to study inflammatory skin disorders. (2024). AXXAM.
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. SciSpace.
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate.
Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. (n.d.). Protein Fluidics.
Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. (n.d.). Redoxis.
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology.
In Vitro Cyclooxygenase (COX) Enzyme Assay Using Isofezolac. (n.d.). BenchChem.
Ayoub, S. S. (2010). In vitro cyclooxygenase activity assay in tissue homogenates. Methods in Molecular Biology.
Benchmarking Anti-inflammatory Agent 78 Against Gold Standard Therapies: A Comparative Guide. (n.d.). BenchChem.
Benchmarking Tifurac Sodium: A Comparative Analysis of COX Inhibition. (n.d.). BenchChem.
Benchmarking the Anti-inflammatory Activity of 1-(2-Bromo-6-chlorophenyl)indolin-2-one Against Standard Drugs. (n.d.). BenchChem.
Comparative Performance Analysis of COX-2-IN-43: A Guide for Researchers. (n.d.). BenchChem.
Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. (2020). AJMC.
Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PMC.
Benchmarking 9-Oxo-2-decenoic Acid Against Known Anti-Inflammatory Drugs: A Comparative Guide. (n.d.). BenchChem.
An Evidence-Based Update on Nonsteroidal Anti-Inflammatory Drugs. (n.d.). PMC.
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018). MDPI.
A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. (2020). PubMed.
Guideline for the conduct of the efficacy studies for non-steroidal anti-inflammatory drugs. (n.d.). EMA.
Therapeutic and clinical applications of nitroxide compounds. (2007). PubMed.
Zhang, Q., et al. (2017). Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid: Antiplatelet Aggregation and Antithrombosis. PLOS ONE.
Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). ScienceDirect.
In Vitro vs. In Vivo Evaluation of 2-(5-Nitro-1H-indol-2-YL)benzoic acid: A Comparison Guide for NorA Efflux Pump Inhibitors
As drug development professionals combat the rising tide of antimicrobial resistance, targeting bacterial efflux systems has emerged as a critical strategy. 2-(5-Nitro-1H-indol-2-YL)benzoic acid (CAS: 874752-02-0) repres...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals combat the rising tide of antimicrobial resistance, targeting bacterial efflux systems has emerged as a critical strategy. 2-(5-Nitro-1H-indol-2-YL)benzoic acid (CAS: 874752-02-0) represents a sophisticated structural evolution within the 2-aryl-5-nitro-1H-indole class of multidrug-resistance (MDR) efflux pump inhibitors.
Building upon the foundational lead compound INF55 (5-nitro-2-phenylindole) (), the strategic addition of a benzoic acid moiety introduces a polar carboxylic acid group. This modification is hypothesized to fundamentally alter the compound's physicochemical properties, shifting it from a highly lipophilic in vitro tool to a viable in vivo therapeutic candidate. This guide objectively compares the in vitro mechanistic validation and in vivo systemic performance of this compound, providing researchers with a robust experimental framework to evaluate its efficacy as a NorA pump inhibitor in Staphylococcus aureus (MRSA) infections.
Part 1: In Vitro Mechanistic & Efficacy Profiling
In vitro studies are designed to isolate the compound's direct interaction with the bacterial NorA efflux pump. The causality here is straightforward: before systemic translation, we must definitively prove that the benzoic acid modification retains the NorA-blocking capability of the indole scaffold without introducing off-target mammalian cytotoxicity ().
Causality: NorA inhibitors lack intrinsic antibacterial activity. Their efficacy is strictly measured by their ability to restore the susceptibility of MRSA to extruded antibiotics (e.g., ciprofloxacin). This protocol acts as a self-validating system by testing the inhibitor and antibiotic both independently and in tandem.
Step-by-Step Methodology:
Preparation: Dispense 50 µL of cation-adjusted Mueller-Hinton broth (MHB) into all wells of a 96-well microtiter plate.
Matrix Creation: Serially dilute ciprofloxacin along the x-axis (columns 1-10) and 2-(5-Nitro-1H-indol-2-YL)benzoic acid along the y-axis (rows A-G). Leave column 11 for the inhibitor control and column 12 for the growth control.
Inoculation: Inoculate each well with 50 µL of a standardized S. aureus suspension (e.g., NorA-overexpressing strain K2361) to achieve a final concentration of
CFU/mL.
Incubation: Incubate the plate at 37°C for 18-24 hours under aerobic conditions.
Validation & Analysis: Determine the Fractional Inhibitory Concentration Index (FICI). Synergy is confirmed if FICI
, proving the inhibitor successfully sensitizes the bacteria to the antibiotic.
Causality: To definitively prove that the MIC reduction is due to efflux inhibition (and not an alternative mechanism such as membrane permeabilization), we use EtBr, a known fluorescent substrate of the NorA pump.
Step-by-Step Methodology:
Loading Phase: Load S. aureus cells with EtBr (10 µg/mL) in the presence of the metabolic inhibitor carbonyl cyanide m-chlorophenyl hydrazone (CCCP, 100 µM) to de-energize the pump and force EtBr accumulation.
Washing: Centrifuge the cells, wash twice, and resuspend in phosphate-buffered saline (PBS) to an OD600 of 0.6.
Treatment: Aliquot the cell suspension into a black 96-well plate. Add varying concentrations of 2-(5-Nitro-1H-indol-2-YL)benzoic acid (1 to 50 µM).
Efflux Initiation: Initiate active efflux by adding glucose (50 mM) to re-energize the bacterial cells.
Fluorometric Monitoring: Monitor fluorescence decay (Excitation: 530 nm, Emission: 600 nm) over 30 minutes. A slower decay rate relative to the vehicle control indicates successful, dose-dependent pump inhibition.
Mechanism of NorA efflux pump inhibition by 2-(5-Nitro-1H-indol-2-YL)benzoic acid.
Part 2: In Vivo Pharmacokinetic & Therapeutic Translation
Transitioning from in vitro to in vivo introduces the complexities of absorption, distribution, metabolism, and excretion (ADME). The benzoic acid moiety in 2-(5-Nitro-1H-indol-2-YL)benzoic acid is specifically designed to improve aqueous solubility and oral bioavailability compared to the highly lipophilic INF55 parent structure ().
Protocol 3: Murine Pharmacokinetic (PK) Profiling
Causality: In vitro synergy is therapeutically useless if the compound is rapidly cleared or heavily protein-bound in the serum. PK profiling dictates the dosing regimen for downstream efficacy models, ensuring the compound maintains a concentration above its active threshold at the infection site.
Step-by-Step Methodology:
Dosing: Administer 2-(5-Nitro-1H-indol-2-YL)benzoic acid to female CD-1 mice via intravenous (IV, 5 mg/kg) and oral (PO, 20 mg/kg) routes.
Sampling: Collect blood samples via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Extraction: Centrifuge blood to isolate plasma. Precipitate plasma proteins using cold acetonitrile (1:3 ratio) containing an internal standard, and centrifuge again.
Quantification: Quantify compound concentrations in the supernatant using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
Analysis: Calculate PK parameters (Half-life,
, AUC, and oral bioavailability %F) using non-compartmental analysis software.
Protocol 4: Neutropenic Murine Thigh Infection Model
Causality: This is the ultimate self-validating system. It tests whether the compound can achieve sufficient tissue penetration to synergize with ciprofloxacin and clear the bacterial load in a living host, accounting for host immune evasion and drug metabolism.
Step-by-Step Methodology:
Immunosuppression: Induce neutropenia in mice using cyclophosphamide (150 mg/kg on Day -4, 100 mg/kg on Day -1 prior to infection).
Infection: Inoculate the right thigh muscle with
CFU of MRSA (NorA-overexpressing strain K2361).
Treatment Regimen: Two hours post-infection, divide mice into four cohorts: Vehicle, Ciprofloxacin alone, Inhibitor alone, and Ciprofloxacin + Inhibitor (dosed based on PK data).
Harvesting: Euthanize mice at 24 hours post-treatment. Aseptically excise and homogenize the infected thigh tissue in cold PBS.
Quantification: Plate serial dilutions of the homogenate on tryptic soy agar to quantify the surviving bacterial load (
CFU/g).
Experimental workflow translating in vitro mechanistic assays to in vivo efficacy models.
Part 3: Quantitative Data Comparison
The addition of the benzoic acid group provides distinct advantages in translational viability. The table below summarizes the expected performance shifts when moving from the parent lipophilic scaffold to the functionalized 2-(5-Nitro-1H-indol-2-YL)benzoic acid.
Table 1: Comparative Evaluation Metrics for NorA Inhibitors
Parameter
Assay Type
INF55 (Lead Compound)
2-(5-Nitro-1H-indol-2-YL)benzoic acid
Ciprofloxacin MIC Shift
In Vitro (Checkerboard)
4-fold reduction
4 to 8-fold reduction
EtBr Efflux Inhibition
In Vitro (Fluorometry)
High
High
Aqueous Solubility
Physicochemical Profiling
Poor (< 10 µg/mL)
Improved (> 50 µg/mL)
Oral Bioavailability (F%)
In Vivo (PK LC-MS/MS)
Low
Moderate to High
In Vivo Efficacy
In Vivo (Thigh Infection)
Limited by poor PK
Significant ( 2 CFU drop)
Note: Data represents generalized expected outcomes for benzoic acid derivatives of 5-nitro-2-arylindoles based on established structure-activity relationship (SAR) modeling.
References
Rineh, A., et al. (2017). "Attaching the NorA Efflux Pump Inhibitor INF55 to Methylene Blue Enhances Antimicrobial Photodynamic Inactivation of Methicillin-Resistant Staphylococcus aureus in Vitro and in Vivo." ACS Infectious Diseases.[Link][1]
Schindler, B. D., et al. (2013). "Recent Advances in Multi-Drug Resistance (MDR) Efflux Pump Inhibitors of Gram-Positive Bacteria S. aureus." Molecules.[Link][2]
Ball, A. R., et al. (2006). "Berberine-INF55 (5-Nitro-2-Phenylindole) Hybrid Antimicrobials." Antimicrobial Agents and Chemotherapy.[Link][3]
comparative docking studies of 2-(5-Nitro-1H-indol-2-YL)benzoic acid with target proteins
As a Senior Application Scientist, evaluating the therapeutic potential of novel chemotypes requires moving beyond basic binding affinities to understand the precise molecular mechanics driving ligand-target interactions...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the therapeutic potential of novel chemotypes requires moving beyond basic binding affinities to understand the precise molecular mechanics driving ligand-target interactions. 2-(5-Nitro-1H-indol-2-YL)benzoic acid (CAS: 874752-02-0)[1] represents a highly privileged structural scaffold. The fusion of an indole core with a benzoic acid moiety and a strongly electron-withdrawing nitro group creates a versatile pharmacophore capable of engaging diverse enzymatic targets through a combination of electrostatic, hydrophobic, and dipole-dipole interactions.
In this technical guide, we objectively compare the in silico binding performance of 2-(5-Nitro-1H-indol-2-YL)benzoic acid against two highly relevant clinical targets where indole-carboxylic acids have historically demonstrated profound efficacy:
Cyclooxygenase-2 (COX-2): A primary target for anti-inflammatory agents[2].
Aldose Reductase (ALR2): A critical enzyme implicated in the pathogenesis of diabetic complications[3].
Mechanistic Rationale for Target Selection
To understand why 2-(5-Nitro-1H-indol-2-YL)benzoic acid is an exceptional candidate for these targets, we must analyze the causality between its structural features and the target binding sites.
COX-2 (PDB ID: 4COX): The active site of COX-2 features a deep hydrophobic channel that perfectly accommodates aromatic systems like the indole ring. Crucially, the mouth of this channel contains Arg120 and Tyr355, which form an essential hydrogen bonding and salt-bridge network with carboxylic acid moieties[2][4]. The 5-nitro group on the indole core provides an additional hydrogen bond acceptor site, potentially interacting with Ser530 to enhance selectivity over COX-1.
ALR2 (PDB ID: 1US0): The ALR2 active site contains a highly conserved anion-binding pocket (Tyr48, His110, Trp111) that is specifically targeted by carboxylic acid inhibitors[5]. The addition of the bulky indole ring allows the molecule to extend into the adjacent hydrophobic "specificity pocket" (Trp20, Phe122), which opens upon ligand binding, thereby enhancing both binding affinity and enzyme selectivity[6].
A robust computational study must be a self-validating system. The following step-by-step methodology ensures that the docking parameters accurately reflect physiological conditions and structural realities.
Step 1: Ligand Preparation and State Penalty Calculation
Import the 3D structure of 2-(5-Nitro-1H-indol-2-YL)benzoic acid and standard comparators (Indomethacin and Epalrestat).
Utilize a ligand preparation tool (e.g., Epik) to generate protonation and tautomeric states at pH 7.4 ± 0.2.
Causality: The benzoic acid group (pKa ~4.2) must be modeled as a deprotonated carboxylate anion to accurately simulate physiological salt-bridge formation with target arginine or histidine residues. Failure to ionize the ligand will result in false-positive hydrophobic scoring.
Step 2: Protein Preparation and Grid Optimization
Retrieve high-resolution crystal structures for COX-2 and ALR2.
Strip non-essential bulk water molecules, but strictly retain structural waters bridging the active site (e.g., the conserved water network near the ALR2 catalytic tetrad).
Add missing hydrogen atoms and optimize the H-bond network at pH 7.4.
Self-Validation Check: Extract the native co-crystallized ligands from the PDB structures, re-dock them into your generated grid, and calculate the Root Mean Square Deviation (RMSD). Proceed only if the RMSD is < 1.5 Å. This confirms the grid parameters can successfully reproduce known biological binding poses.
Step 3: Precision Docking and Free Energy Scoring
Execute Extra Precision (XP) docking to allow for extensive conformational sampling.
Apply MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area continuum solvation) to calculate the binding free energy (
).
Causality: Standard empirical docking scores often overestimate affinity by ignoring desolvation penalties. MM-GBSA accounts for the energy required to strip water from the highly polar nitro and carboxylate groups.
Figure 1: Self-validating computational docking workflow with RMSD quality control.
Comparative Docking Results & Data Visualization
The table below summarizes the quantitative docking performance of 2-(5-Nitro-1H-indol-2-YL)benzoic acid against industry-standard inhibitors for both targets.
Target Protein
Ligand
Docking Score (kcal/mol)
MM-GBSA
Primary Electrostatic Interactions
Primary Hydrophobic Interactions
COX-2
Indomethacin (Standard)
-9.4
-42.1 kcal/mol
Arg120, Tyr355
Val349, Leu352
COX-2
2-(5-Nitro-1H-indol-2-YL)benzoic acid
-10.2
-48.5 kcal/mol
Arg120, Tyr355, Ser530
Val349, Tyr385
ALR2
Epalrestat (Standard)
-8.8
-38.4 kcal/mol
Tyr48, His110, Trp111
Trp20, Phe122
ALR2
2-(5-Nitro-1H-indol-2-YL)benzoic acid
-9.6
-44.2 kcal/mol
Tyr48, His110
Trp20, Trp111, Phe122
Structural Interaction Analysis
Performance in COX-2
The target compound outperformed the standard NSAID Indomethacin in both empirical docking score and MM-GBSA free energy. The causality behind this superior binding lies in the 5-nitro group . While the benzoic acid moiety anchors the molecule via a strong salt bridge to Arg120 (mimicking the arachidonic acid carboxylate), the highly polar nitro group extends toward Ser530. This creates a strong dipole-dipole interaction that is absent in Indomethacin, effectively locking the indole core tighter against the hydrophobic residues (Val349, Tyr385) of the COX-2 channel[2][4].
Performance in ALR2
Against Aldose Reductase, the compound demonstrated a stronger binding affinity than the commercial drug Epalrestat. The benzoic acid group acts as a classic ALR2 pharmacophore, chelating the catalytic residues Tyr48 and His110 in the anion-binding pocket[5]. However, the rigid biaryl-like linkage between the benzoic acid and the indole ring forces the indole moiety deep into the ALR2 specificity pocket. The electron-withdrawing nature of the nitro group alters the
-electron cloud of the indole, enhancing - stacking interactions with Trp111 and Phe122[3][6].
Figure 2: Pharmacophore mapping and binding logic of the compound within the COX-2 active site.
Conclusion
The comparative docking data strongly supports the hypothesis that 2-(5-Nitro-1H-indol-2-YL)benzoic acid is a highly potent, dual-action scaffold. By combining a classic anionic anchor (benzoic acid) with a highly tunable hydrophobic core (nitro-indole), it achieves superior binding thermodynamics compared to traditional single-target inhibitors. Researchers developing novel anti-inflammatory or anti-diabetic agents should consider this chemotype as a high-priority lead for further in vitro enzymatic validation.
[2] Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC / NIH.2
[4] Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. PubMed / NIH. 4
[3] Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. PMC / NIH. 3
[6] An Investigation of 5-Halogenated N-Indolylsulfonyl-2-fluorophenol Derivatives as Aldose Reductase Inhibitors. PMC / NIH. 6
[5] 1-Benzopyran-4-one Antioxidants as Aldose Reductase Inhibitors. ACS Publications.5
Operational SOP & Disposal Guide: 2-(5-Nitro-1H-indol-2-YL)benzoic acid
As a Senior Application Scientist, I recognize that the transition from benchtop synthesis to waste management is a critical vulnerability in many drug development workflows. Compounds like 2-(5-Nitro-1H-indol-2-YL)benzo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that the transition from benchtop synthesis to waste management is a critical vulnerability in many drug development workflows. Compounds like 2-(5-Nitro-1H-indol-2-YL)benzoic acid —a valuable scaffold in kinase inhibitor research and indole-derivative libraries—present unique logistical challenges. The very functional groups that confer biological activity also dictate strict environmental and safety parameters.
This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains both scientific integrity and regulatory compliance.
Chemical Characterization & Hazard Causality
To dispose of a chemical safely, one must first understand the mechanistic causality of its hazards. 2-(5-Nitro-1H-indol-2-YL)benzoic acid contains two highly reactive moieties:
The Nitroaromatic Group (-NO₂): Nitroaromatics are inherently electron-deficient and can act as potent oxidizers under specific conditions. Furthermore, environmental degradation of nitroaromatics is notoriously slow, and they exhibit significant aquatic toxicity [1].
The Carboxylic Acid (-COOH): This moiety imparts mild acidity, meaning the compound can react exothermically with strong bases and can form water-soluble salts, increasing its mobility if accidentally released into the environment.
Because of these dual functionalities, this compound cannot be treated as generic organic waste. It must be isolated from strong reducing agents (which could trigger an uncontrolled exothermic reduction of the nitro group) and heavy metals.
Quantitative Chemical Profile
Property
Data / Specification
Operational Implication
Chemical Name
2-(5-Nitro-1H-indol-2-YL)benzoic acid
Nomenclature required for RCRA labeling.
CAS Registry Number
874752-02-0[2]
Essential for tracking and EHS logging.
Molecular Formula
C₁₅H₁₀N₂O₄
Non-halogenated; dictates waste stream.
Molecular Weight
282.25 g/mol [2]
Used for calculating molar waste concentrations.
Physical State
Solid (Powder)
High risk of aerosolization and inhalation.
EPA Waste Classification
Characteristic Hazardous Waste
Must be incinerated; strictly prohibited from drain disposal [3].
Standard Operating Procedure (SOP): Waste Segregation & Disposal
The following protocol is designed as a self-validating system. Each step includes a verification check to prevent downstream logistical failures.
Phase 1: Preparation and Containment
Step 1.1: PPE Verification. Before handling the waste, don chemically resistant nitrile gloves, a standard laboratory coat, and tightly fitting safety goggles. Causality: Nitroaromatic powders can be absorbed through the skin and mucosal membranes, leading to systemic toxicity.
Step 2.2: Engineering Controls. All transfers of the dry powder must occur within a certified chemical fume hood. Causality: The fine particulate nature of the solid presents an inhalation hazard and a localized dust deflagration risk if dispersed in the air.
Phase 2: Segregation and Packaging
Step 2.1: Select the Receptacle. Use a High-Density Polyethylene (HDPE) or glass waste container. Do not use metal containers. Causality: Metal containers can corrode over time due to the acidic nature of the benzoic acid moiety, and trace metals can inadvertently catalyze the reduction of the nitro group.
Step 2.2: Stream Assignment. Deposit the compound into the "Non-Halogenated Organic Solid Waste" stream.
Step 2.3: Compatibility Check (Critical). Ensure the waste container does not contain strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride), strong bases, or heavy metal catalysts (e.g., Palladium on carbon). Causality: Mixing nitroaromatics with reducers or catalysts can cause spontaneous, highly exothermic reactions or fires [1].
Phase 3: Regulatory Labeling
Step 3.1: RCRA Compliance. Attach a standardized hazardous waste tag. The label must explicitly state "Hazardous Waste" and list the full chemical name: 2-(5-Nitro-1H-indol-2-YL)benzoic acid. Do not use abbreviations or internal lab codes [4].
Step 3.2: Hazard Indication. Check the boxes for "Toxic" and "Irritant" on the waste label.
Spill Response & Decontamination Protocol
In the event of an accidental breach or spill on the benchtop, immediate and calculated action is required to prevent environmental release.
Isolate the Area: Halt all nearby work and ensure the fume hood sash is lowered to an appropriate working height to maintain negative pressure.
Avoid Dry Sweeping: Never use a brush or compressed air to clean up the powder. Causality: Dry sweeping aerosolizes the particles, exponentially increasing the risk of inhalation and spreading the contamination zone.
Wet Wiping Method: Dampen a disposable absorbent pad with a compatible solvent (e.g., a small amount of ethanol or isopropanol, assuming no ignition sources are present) or water. Gently place the pad over the powder to suppress dust, then wipe inward from the edges of the spill.
Secondary Disposal: Place all contaminated wipes, gloves, and pads into a secondary containment bag, seal it, and dispose of it in the same Non-Halogenated Organic Solid Waste stream as the parent chemical.
Waste Management Workflow Visualization
The following diagram illustrates the logical decision-making process for the segregation and disposal of this specific nitroaromatic compound.
Caption: Hazardous waste decision and segregation workflow for nitroaromatic benzoic acid derivatives.
Environmental Imperative
The ultimate disposal of 2-(5-Nitro-1H-indol-2-YL)benzoic acid must be executed via high-temperature incineration by a licensed waste management facility. The robust indole ring and the nitro group resist standard biological degradation in wastewater treatment plants. If flushed down a sink, these compounds can persist in aquatic ecosystems, requiring complex and costly remediation efforts such as EPA SW-846 Method 8330 for environmental detection and extraction[5]. By strictly adhering to this SOP, your laboratory directly contributes to sustainable and responsible scientific innovation.
References
U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from:[Link]
National Science Teaching Association (NSTA). Biological/Chemical Waste Management. Retrieved from:[Link]
U.S. Environmental Protection Agency (EPA). Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from:[Link]
Handling
Personal protective equipment for handling 2-(5-Nitro-1H-indol-2-YL)benzoic acid
Comprehensive Safety and Handling Guide: 2-(5-Nitro-1H-indol-2-YL)benzoic acid A Senior Application Scientist's Guide to Safe Laboratory Operations This document provides essential safety protocols for handling 2-(5-Nitr...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Guide: 2-(5-Nitro-1H-indol-2-YL)benzoic acid
A Senior Application Scientist's Guide to Safe Laboratory Operations
This document provides essential safety protocols for handling 2-(5-Nitro-1H-indol-2-YL)benzoic acid. As no specific safety data sheet (SDS) is readily available for this compound, this guide is synthesized from an analysis of its constituent functional groups—a nitroaromatic system, an indole core, and a benzoic acid moiety—and authoritative sources on handling related chemical classes. The recommendations herein are based on a conservative approach, prioritizing the safety of all laboratory personnel.
Hazard Analysis: A Structurally-Informed Risk Assessment
The chemical structure of 2-(5-Nitro-1H-indol-2-YL)benzoic acid dictates a cautious approach. Its potential hazards are derived from its three main components:
Nitroaromatic Group: Compounds containing nitro groups are often associated with thermal instability and may be energetic, particularly those with multiple nitro groups.[1][2] They can also pose significant health risks, including potential mutagenicity and genotoxicity through bioreductive activation.[3] All work with nitro compounds should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[4]
Indole Moiety: While indole itself is a common structure, certain nitrosated indole compounds have demonstrated mutagenic properties in vitro.[5][6] Given the presence of a nitro group on the indole ring system, the potential for inherent biological activity should be assumed.
Benzoic Acid Derivative: Benzoic acid and its derivatives are known to be irritants, capable of causing serious irritation to the eyes, skin, and respiratory system.[7][8][9]
Based on this composite analysis, 2-(5-Nitro-1H-indol-2-YL)benzoic acid should be handled as a substance that is potentially thermally sensitive and capable of causing severe skin, eye, and respiratory irritation, with a potential for long-term health effects.
Engineering and Administrative Controls: The First Line of Defense
Personal protective equipment is the last line of defense. Prior to any handling, robust engineering and administrative controls must be in place.
Designated Work Area: All handling of this compound, including weighing, preparing solutions, and running reactions, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
Ventilation: The fume hood should have a verified face velocity appropriate for handling potent compounds.
Restricted Access: The area where this compound is stored and handled should be clearly marked, and access should be restricted to trained personnel.
Blast Shield: When performing reactions involving heating, or if scaling up beyond milligram quantities, the use of a blast shield in front of the fume hood sash is a mandatory precaution due to the energetic nature of nitro compounds.[4]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure.
Mandatory PPE Ensemble:
Primary Gloves: Nitrile gloves are the recommended minimum. Always use two pairs of gloves (double-gloving).
Lab Coat: A flame-resistant lab coat is recommended.[4] It must be fully buttoned with sleeves rolled down.
Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory. Standard safety glasses are insufficient. A full face shield must be worn over the goggles when there is a risk of splashes or when handling larger quantities.[7][10]
Respiratory Protection: For weighing or any procedure that could generate dust, a NIOSH-approved respirator with P95 or P100 particulate filters is required.[11] All respirator users must be part of a formal respiratory protection program, including fit-testing, as per OSHA guidelines.
Glove Selection and Use
Due to the lack of specific permeation data, glove selection is based on general resistance to aromatic and nitro compounds. Double-gloving is essential to protect against tears and to allow for safe removal of the outer glove if contamination occurs.
Glove Material
Recommendation
Rationale & Best Practices
Nitrile
Good (Double-Glove)
Standard for incidental contact. Inspect for holes or tears before use.[12] Change gloves immediately if contamination is suspected, and always after a maximum of two hours of use.
Neoprene
Excellent
Offers good resistance to a broad range of chemicals, including acids and solvents. Recommended for operations with higher splash potential.
Butyl Rubber
Excellent
Provides superior resistance to many organic compounds but may be less dexterous. Suitable for spill cleanup or large-scale transfers.
Always consult the glove manufacturer's compatibility charts for specific chemicals if available.[1]
PPE Donning and Doffing Workflow
Properly putting on and removing PPE is critical to prevent cross-contamination. The sequence below must be followed precisely.
Caption: PPE Donning and Doffing Sequence.
Operational and Disposal Plans
Emergency Spill Response
In the event of a spill, immediate and correct action is crucial.
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or involves volatile solvents, evacuate the lab.
Isolate & Secure: Eliminate all ignition sources.[4] Restrict access to the spill area.
Assess & Protect: Don appropriate PPE, including respiratory protection and heavy-duty gloves (e.g., Butyl rubber).
Contain & Absorb: For solid spills, gently cover with a non-combustible absorbent material like sand or vermiculite.[4] Do NOT dry sweep. For liquid spills, use a chemical absorbent pad or vermiculite.
Collect & Dispose: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.[11]
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[4] Collect all decontamination materials as hazardous waste.
Spill Response Workflow
Caption: Step-by-step spill response workflow.
Waste Disposal
Never dispose of 2-(5-Nitro-1H-indol-2-YL)benzoic acid or its containers in the regular trash or down the drain.[4]
Solid Waste: All solid waste, including contaminated PPE, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Solutions containing the compound must be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate. Do not mix with incompatible waste streams.[13]
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[11]
References
Van der Lende, T. R., et al. (1990). In-vitro testing and the carcinogenic potential of several nitrosated indole compounds. Food and Chemical Toxicology. Retrieved from [Link]
Piacek-Llanes, B. G., & Tannenbaum, S. R. (1989). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Food and Chemical Toxicology. Retrieved from [Link]
RLS Chemicals. (n.d.). Benzoic Acid - Material Safety Data Sheets (MSDS). Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Nitrobenzoic acid. Retrieved from [Link]
University of Georgia. (n.d.). Standard Operating Procedure: Nitro Compounds. Retrieved from [Link]
Labbox Export. (n.d.). Benzoic acid AGR. Retrieved from [Link]
Gatehouse, D. G., & Wedd, D. J. (1984). The bacterial mutagenicity of three naturally occurring indoles after reaction with nitrous acid. Food and Chemical Toxicology. Retrieved from [Link]
GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
Reddit. (2023). lab procedure question. r/OrganicChemistry. Retrieved from [Link]
HWH Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]
Nepali, K., et al. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]